1-Boc-4-Methylpiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSNJRGXRJNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462268 | |
| Record name | 1-Boc-4-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-50-8 | |
| Record name | 1-Boc-4-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Boc-4-methylpiperidine: A Cornerstone Building Block in Modern Drug Discovery
This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of 1-Boc-4-methylpiperidine (tert-butyl 4-methylpiperidine-1-carboxylate), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. Its unique combination of a conformationally defined piperidine scaffold, a strategically placed methyl group, and the versatile Boc protecting group makes it an invaluable tool in the synthesis of complex molecular architectures with significant biological activity.
Molecular Structure and Conformational Dynamics
This compound possesses a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen, and a methyl group is substituted at the 4-position of the ring.
Stereochemistry and Chair Conformation
The piperidine ring of this compound predominantly adopts a chair conformation to minimize steric and torsional strain.[1] This results in two possible chair conformers that can interconvert via a ring-flipping process. The substituents—the Boc group on the nitrogen and the methyl group at the C4 position—can occupy either axial or equatorial positions.
Due to the significant steric bulk of the tert-butyl group within the Boc protecting group, it exerts a strong A(1,3) strain (allylic strain) when in an axial position relative to the axial hydrogens at C2 and C6.[2] Consequently, the conformer where the Boc group occupies the equatorial position is overwhelmingly favored.
The 4-methyl group can exist in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored to avoid 1,3-diaxial interactions.[2] Thus, the most stable and predominant conformation of this compound is the chair form with both the N-Boc group and the 4-methyl group in equatorial positions.
Caption: Conformational equilibrium of this compound.
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to yellow liquid at room temperature and is valued for its stability and ease of handling in synthetic protocols.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₂ | [4] |
| Molecular Weight | 199.29 g/mol | [4] |
| CAS Number | 123387-50-8 | [4] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 255 °C at 760 mmHg | [4] |
| Density | 0.973 g/cm³ | [4] |
| Storage | 0-8 °C | [3] |
Spectroscopic Profile
The structural features of this compound give rise to a characteristic spectroscopic signature.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the piperidine ring protons, the methyl group, and the tert-butyl group of the Boc protecting group. The protons on the piperidine ring adjacent to the nitrogen (C2 and C6) appear as broad multiplets due to the restricted rotation around the N-C(O) bond of the carbamate. The methyl group at C4 typically appears as a doublet. The nine protons of the tert-butyl group give a sharp singlet at approximately 1.45 ppm.[5]
-
¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum shows distinct signals for the piperidine ring carbons, the methyl carbon, and the carbons of the Boc group. The carbonyl carbon of the Boc group is typically observed around 155 ppm. The quaternary carbon of the tert-butyl group appears around 79 ppm.[5]
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl stretching vibration of the carbamate group (C=O) in the region of 1690-1700 cm⁻¹.[5] Strong C-H stretching vibrations from the aliphatic piperidine ring and the methyl and tert-butyl groups are also prominent.
2.1.3. Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 199 may be observed. A prominent fragmentation pathway involves the loss of a tert-butyl group or isobutylene from the Boc group, leading to characteristic fragment ions. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for piperidine derivatives.[1]
Synthesis and Reactivity
The synthesis of this compound is a straightforward and high-yielding process, making it a readily accessible building block.
Synthetic Protocol: N-Boc Protection of 4-Methylpiperidine
This protocol describes the standard procedure for the synthesis of this compound from 4-methylpiperidine and di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Methylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-methylpiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain pure this compound.
Caption: Proposed mechanism for the N-Boc protection of 4-methylpiperidine.
Key Reactivity: The Role of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the piperidine nitrogen. It deactivates the nitrogen towards nucleophilic and basic reactions, allowing for selective functionalization at other positions of the molecule. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).[6] This orthogonal deprotection strategy is a cornerstone of modern organic synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The rigid piperidine scaffold is a common motif in many biologically active compounds, imparting favorable pharmacokinetic properties.[3] this compound serves as a versatile starting material for the synthesis of a wide array of pharmaceutical agents.
Precursor to Fentanyl Analogues
This compound is a known precursor in the synthesis of certain fentanyl analogues. The piperidine core is a key structural feature of the fentanyl class of opioids.
Synthesis of CCR5 Antagonists for HIV Therapy
The CCR5 receptor is a critical co-receptor for HIV entry into host cells. Small molecule antagonists of CCR5, such as Maraviroc, are an important class of antiretroviral drugs. While the direct use of this compound in the synthesis of Maraviroc is not the primary route, the structurally similar 4-substituted piperidine core is a key component. The synthesis of related CCR5 antagonists often employs functionalized 1-Boc-piperidine derivatives.[7][8]
Caption: General synthetic workflow utilizing this compound.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature is between 0-8 °C.[3]
-
Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery and development. Its robust chemical nature, coupled with its conformational pre-organization and synthetic versatility, ensures its continued importance in the arsenal of medicinal and synthetic chemists. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 7. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 8. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-Boc-4-methylpiperidine in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Core Properties and Significance
1-Boc-4-methylpiperidine, also known as tert-butyl 4-methylpiperidine-1-carboxylate, is a heterocyclic compound widely employed in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders it an invaluable intermediate for the controlled and regioselective synthesis of complex molecules.[1] This stability and ease of handling facilitate intricate synthetic pathways, minimizing undesirable side reactions.[1]
| Property | Value | Source |
| CAS Number | 123387-50-8 | [2][3][4] |
| Molecular Formula | C₁₁H₂₁NO₂ | [2][3][4] |
| Molecular Weight | 199.29 g/mol | [2][3][4] |
| Appearance | Colorless to yellow liquid | [1] |
| IUPAC Name | tert-butyl 4-methylpiperidine-1-carboxylate | [2] |
The strategic importance of this compound lies in its ability to introduce a methylated piperidine scaffold into a target molecule. This motif is prevalent in a wide array of bioactive compounds, and the methyl group can play a crucial role in modulating pharmacological properties such as potency, selectivity, and metabolic stability.
Synthesis and Purification
The synthesis of this compound is typically achieved through the protection of the nitrogen atom of 4-methylpiperidine. A common and efficient method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-methylpiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Causality Behind Experimental Choices:
-
The use of a base like triethylamine is crucial to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation.
-
The reaction is initiated at 0 °C to control the initial exotherm.
-
The aqueous workup is designed to remove unreacted starting materials and water-soluble byproducts.
Purification:
The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the methyl group, along with the piperidine ring protons, provide definitive structural information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the Boc group.
-
Infrared (IR) Spectroscopy: Shows the characteristic carbonyl stretch of the carbamate group.
Applications in Drug Discovery
This compound is a versatile building block in the synthesis of a wide range of pharmaceutical agents.[1] The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands.[5]
Case Study: Synthesis of a CCR5 Antagonist Precursor
An important application of a derivative of this compound is in the synthesis of CCR5 antagonists, which are a class of antiviral drugs used to treat HIV infection.[6] The synthesis of N'-Boc-4-methyl-4-aminopiperidine, a key intermediate, highlights the utility of the protected piperidine scaffold.[6]
The general synthetic strategy involves the functionalization of the piperidine ring, followed by deprotection of the Boc group to allow for further elaboration of the molecule.
Caption: General synthetic application of this compound.
The Boc protecting group is crucial in this process as it allows for the selective modification of other parts of the molecule without affecting the piperidine nitrogen. The deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane.
Conclusion
This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined properties, straightforward synthesis, and the stability of the Boc protecting group make it an ideal building block for the construction of complex and novel drug candidates. A thorough understanding of its chemistry and applications is essential for the efficient design and synthesis of the next generation of therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CAS 123387-50-8 | this compound - Synblock [synblock.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-Butyl 4-Methylpiperidine-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of tert-butyl 4-methylpiperidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures.
Spectroscopic Data
The following tables summarize the key spectroscopic data for tert-butyl 4-methylpiperidine-1-carboxylate, a compound with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol .[1][2]
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~4.05 | br s | - | 2H | H-2e, H-6e |
| ~2.65 | t | 12.4 | 2H | H-2a, H-6a |
| ~1.62 | d | 12.8 | 2H | H-3e, H-5e |
| 1.45 | s | - | 9H | C(CH₃)₃ |
| ~1.40 | m | - | 1H | H-4 |
| ~1.05 | qd | 12.4, 4.0 | 2H | H-3a, H-5a |
| 0.91 | d | 6.4 | 3H | 4-CH₃ |
Note: The assignments are based on typical chemical shifts for N-Boc protected piperidine rings and may require 2D NMR for definitive confirmation.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (Carbamate) |
| 79.1 | C(CH₃)₃ |
| 44.2 | C-2, C-6 |
| 34.3 | C-3, C-5 |
| 31.1 | C-4 |
| 28.5 | C(CH₃)₃ |
| 22.1 | 4-CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2965 | Strong | C-H stretch (alkane) |
| ~2925 | Strong | C-H stretch (alkane) |
| ~2855 | Medium | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1420 | Medium | C-H bend |
| ~1245 | Medium | C-N stretch |
| ~1160 | Medium | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 199 | [M]⁺ (Molecular Ion) |
| 144 | [M - C₄H₉O]⁺ |
| 100 | [M - C₅H₉O₂]⁺ |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
A widely employed method for the synthesis of tert-butyl 4-methylpiperidine-1-carboxylate involves the protection of the nitrogen atom of 4-methylpiperidine with a tert-butoxycarbonyl (Boc) group.
Synthesis of Tert-Butyl 4-Methylpiperidine-1-Carboxylate
Materials:
-
4-Methylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methylpiperidine (1.0 eq) in dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq) or an aqueous solution of sodium hydroxide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure tert-butyl 4-methylpiperidine-1-carboxylate.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl 4-methylpiperidine-1-carboxylate.
Caption: Synthesis and purification workflow.
Spectroscopic Analysis Logic
This diagram outlines the logical flow of spectroscopic analysis to confirm the structure of the synthesized product.
Caption: Logic for structural confirmation.
References
Solubility and Stability of 1-Boc-4-methylpiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Boc-4-methylpiperidine (tert-butyl 4-methylpiperidine-1-carboxylate), a key building block in pharmaceutical and chemical synthesis. Understanding these properties is critical for its effective storage, handling, and application in research and development.
Chemical and Physical Properties
This compound is a colorless to yellow liquid at room temperature.[1][2] It is widely utilized in organic synthesis as a protected form of 4-methylpiperidine, facilitating various chemical transformations while preventing unwanted side reactions at the nitrogen atom.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₂ | [2][3] |
| Molecular Weight | 199.29 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | [1][2] |
| CAS Number | 123387-50-8 | [1] |
| Recommended Storage | 0-8°C | [1][2] |
Solubility Profile
While specific quantitative solubility data for this compound in a broad range of solvents is not extensively published, its structural analogues provide valuable insights. Generally, N-Boc protected piperidine derivatives exhibit good solubility in a variety of common organic solvents. For instance, similar compounds like para-methyl 4-Anilino-1-Boc-piperidine and meta-methyl 4-Anilino-1-Boc-piperidine are reported to be soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
The following table provides an estimated solubility profile based on the properties of similar compounds. It is strongly recommended to determine the precise solubility for specific applications experimentally.
| Solvent | Polarity Index | Expected Solubility |
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Soluble |
| Dichloromethane (DCM) | 3.1 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Soluble |
| Ethyl Acetate | 4.4 | Soluble |
| Acetone | 5.1 | Soluble |
| Ethanol | 5.2 | Soluble |
| Methanol | 5.1 | Soluble |
| Dimethylformamide (DMF) | 6.4 | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble |
| Water | 10.2 | Sparingly Soluble to Insoluble |
Stability Profile
The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. This group is known for its stability under a wide range of conditions, yet it is readily cleavable under acidic conditions, which is a cornerstone of its utility in multi-step synthesis.
Key Stability Considerations:
-
Acid Sensitivity: The Boc group is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). This deprotection reaction is a common and intended pathway in synthetic chemistry.
-
Thermal Stability: While generally stable at recommended storage temperatures, prolonged exposure to high temperatures can lead to degradation.
-
Oxidative Stability: Avoid strong oxidizing agents, as they can potentially compromise the integrity of the molecule.
-
Photostability: Prolonged exposure to light, particularly UV light, may induce degradation. It is advisable to store the compound in light-resistant containers.
-
pH Stability: The compound is generally stable under neutral and basic conditions.
For long-term storage, it is recommended to keep this compound at -20°C, under which a similar compound is reported to be stable for at least four years.[1]
Experimental Protocols
Protocol for Determination of Solubility
This protocol outlines a general procedure to quantitatively determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., methanol, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the test solvent to each vial.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials to pellet the undissolved compound.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a suitable analytical method (HPLC or GC) to generate a calibration curve.
-
Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted supernatant and determine the concentration of this compound using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Protocol for Forced Degradation Study
This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions. This is adapted from a protocol for a similar N-Boc protected piperidine derivative.[1]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat a sample of the stock solution in a sealed vial at 60°C for 24 hours.
-
Photolytic Degradation: Expose a sample of the stock solution in a photostable container to UV light (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Sample Analysis:
-
After the specified stress period, allow the samples to cool to room temperature.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of the control sample.
-
Calculate the percentage of degradation and identify any major degradation products by comparing peak areas.
-
Visualizations
Factors Affecting Stability
Experimental Workflow for Solubility Determination
References
Introduction: The Role and Characteristics of 1-Boc-4-methylpiperidine
An In-Depth Technical Guide to the Safe Handling of 1-Boc-4-methylpiperidine for Research and Development
This compound (tert-butyl 4-methylpiperidine-1-carboxylate) is a heterocyclic building block of significant value in medicinal chemistry and organic synthesis.[1] As a derivative of piperidine, its core structure is a common motif in numerous pharmaceutical agents. The strategic installation of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen fundamentally alters the compound's reactivity profile. This modification masks the basicity of the secondary amine, transforming it into a stable, manageable intermediate that can be carried through multi-step synthetic sequences before a targeted deprotection, typically under acidic conditions.[1][2] This stability and versatility make it an essential component in the synthesis of complex bioactive molecules.[1]
This guide provides a comprehensive overview of the safety protocols and handling precautions necessary for the use of this compound in a research and development setting. It is designed for professionals who require not only procedural steps but also a causal understanding of the principles behind them to ensure a self-validating system of laboratory safety.
Section 1: Physicochemical and Toxicological Profile
A foundational understanding of a compound's properties is the first step in a robust safety assessment. While this compound is a widely used intermediate, comprehensive toxicological data for this specific molecule is not extensively published. Therefore, a cautious approach, informed by data from structurally related compounds, is mandatory.
Key Physicochemical Properties
The following table summarizes the essential identification and physical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 123387-50-8 | [1][3][4] |
| Molecular Formula | C₁₁H₂₁NO₂ | [1][3] |
| Molecular Weight | 199.29 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [1] |
| Synonyms | tert-butyl 4-methylpiperidine-1-carboxylate | [1][3] |
| Recommended Storage | Store at 0-8°C | [1] |
Toxicological Assessment and Inferred Hazards
No specific GHS classification is consistently available for this compound across regulatory databases. However, related Boc-protected piperidine derivatives are classified as irritants.[5][6] Furthermore, the parent piperidine scaffold is known to be corrosive, toxic, and flammable.[7][8][9] While the Boc group mitigates the reactivity and basicity of the nitrogen, the potential for irritation remains.
Based on this structure-activity relationship, it is prudent to handle this compound as a substance with the following potential hazards:
-
Skin Irritation (H315): May cause skin irritation upon direct contact.[5][6]
-
Eye Irritation (H319): May cause serious eye irritation.[5][6]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may cause respiratory tract irritation.[5][6][10]
The causality here is clear: even with the protecting group, the molecule retains properties that can interact with biological tissues. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Section 2: Core Safety Principles and Hazard Mitigation
Safe handling is not merely a list of rules but a systematic process of hazard identification, risk assessment, and control implementation. The core principle is to minimize exposure to As Low As Reasonably Practicable (ALARP).
Section 3: Standard Operating Procedure (SOP) for Handling
This section outlines a self-validating protocol for the routine handling of this compound. Each step is designed to inherently check and reinforce the safety of the subsequent action.
Engineering Controls: The Primary Barrier
The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[11] Its purpose is to contain any vapors or aerosols generated during manipulation, preventing inhalation exposure. All operations, including weighing, transferring, and addition to reaction vessels, must be performed within the sash of the fume hood.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard, but it provides a critical barrier against exposure when engineering controls might fail or during incidental contact.[12]
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. Conforming to EN166 (EU) or ANSI Z87.1 (US) standards is required.[10] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[11] Gloves should be inspected for defects before use and changed frequently, especially after direct contact with the chemical.[12] |
| Body | Laboratory Coat | A fully buttoned, flame-retardant lab coat protects against incidental skin contact from splashes or spills.[11] |
| Respiratory | (As needed) | A fume hood is the primary control. For large spills or ventilation failure, a respirator with an organic vapor cartridge may be necessary.[10][11] |
Step-by-Step Handling Protocol & Workflow
The following workflow ensures a systematic and safe approach from material retrieval to disposal.
-
Preparation : Retrieve the container from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Don PPE : Before handling the chemical, ensure all required PPE is correctly worn.
-
Handling : Conduct all transfers within a fume hood. Use appropriate glassware (syringes, graduated cylinders) for accurate and safe liquid transfer.
-
Reaction Setup : Add the compound to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.
-
Cleanup : Decontaminate all surfaces and glassware that came into contact with the chemical.
-
Waste Disposal : Dispose of contaminated solid waste (gloves, paper towels) and liquid waste in appropriately labeled, sealed containers according to institutional and local regulations.
Section 4: Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, ideally between 0-8°C.[1][10][13] For long-term stability, storage at -20°C may be considered.[2]
-
Chemical Stability : The compound is stable under recommended storage conditions.[10] The primary stability concern is the acid-lability of the Boc protecting group.[2]
-
Incompatible Materials : Keep away from strong acids and strong oxidizing agents.[2][10] Contact with strong acids will cause cleavage of the Boc group, generating the free piperidine, which has a different hazard profile. Strong oxidizers can lead to uncontrolled reactions.
Section 5: Emergency Procedures
Preparedness for unexpected events is a non-negotiable aspect of laboratory safety.
Spills and Accidental Release
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Contain : Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3] Do not let the chemical enter drains.[14][15]
-
Clean-up : Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7]
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [10][14][15] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. | [10][14][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [14][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [10][14][15] |
Fire Fighting
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10][14][15]
-
Hazards from Combustion : Thermal decomposition may produce toxic gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[10]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][14][15]
Conclusion
This compound is a valuable synthetic intermediate whose safe handling is predicated on a thorough understanding of its potential hazards and the consistent application of robust control measures. By integrating engineering controls, appropriate PPE, and standardized procedures, researchers can effectively mitigate the risks associated with its use. This guide serves as a technical framework for establishing a self-validating culture of safety in the laboratory, ensuring that scientific advancement and professional well-being are held in equal regard.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 123387-50-8 | this compound - Synblock [synblock.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. pppmag.com [pppmag.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
The Pivotal Role of 1-Boc-4-methylpiperidine in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in a vast array of bioactive molecules, from potent analgesics to targeted G protein-coupled receptor (GPCR) ligands, underscores its significance. Among the myriad of substituted piperidine building blocks, 1-Boc-4-methylpiperidine has emerged as a particularly versatile and valuable intermediate. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the molecule stable and easy to handle, facilitating complex synthetic transformations with minimal side reactions.[1] This guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic workflows and signaling pathways.
Core Applications of this compound
This compound serves as a crucial starting material in the synthesis of a diverse range of compounds, including:
-
Analgesics and Anti-inflammatory Agents: The 4-methylpiperidine moiety is a key structural feature in a number of potent opioid receptor modulators.[2]
-
GPCR Ligands: The piperidine scaffold is a common motif in ligands targeting G protein-coupled receptors, a large family of transmembrane proteins involved in numerous physiological processes.
-
Peptidomimetics: Incorporation of the rigid 4-methylpiperidine core into peptide structures can induce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity.
The stability conferred by the Boc group allows for a wide range of chemical modifications at other positions of the piperidine ring, which can be strategically exploited to fine-tune the pharmacological properties of the final compounds.
Key Synthetic Transformations and Quantitative Data
The synthetic utility of this compound is demonstrated through its participation in a variety of high-yield chemical reactions. The following tables summarize quantitative data for key transformations.
| Reaction | Substrates | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Arylation | ortho-methyl-4-anilino-1-Boc-piperidine, 4-bromotoluene | Pd(OAc)₂, Xantphos, NaOtBu | Toluene | 100 | 12 | - | [3] |
| N-Acylation | para-methyl-4-anilino-1-Boc-piperidine, Propionyl chloride | Triethylamine | DCM | RT | 4 | - | [3] |
| Esterification | 1-Boc-piperidine-4-carboxylic acid, Trimethylsilyl diazomethane | - | Acetonitrile/Methanol | RT | 3 | 90 | [4] |
| Boc-Deprotection | tert-Butyl 4-(N-phenyl-N-propionylamino)piperidine-1-carboxylate | 4M HCl | 1,4-Dioxane | RT | 4 | - | [5] |
Note: Yields can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of a 1-Boc-4-anilinopiperidine Derivative
This protocol describes a general procedure for the palladium-catalyzed N-arylation of a sterically hindered secondary amine.
Materials:
-
ortho-methyl-4-anilino-1-Boc-piperidine (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Standard Schlenk line glassware and inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the ortho-methyl-4-anilino-1-Boc-piperidine and the aryl halide to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[3]
Protocol 2: N-Acylation of a 1-Boc-4-anilinopiperidine Derivative
This protocol provides a method for the N-acylation of a secondary amine using an acyl chloride.
Materials:
-
para-methyl-4-anilino-1-Boc-piperidine (1.0 equiv)
-
Acyl chloride (e.g., propionyl chloride, 1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the para-methyl-4-anilino-1-Boc-piperidine in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere.
-
Add triethylamine to the flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the acyl chloride in anhydrous DCM dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 3: Boc-Deprotection
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected piperidine derivative
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected piperidine derivative in 1,4-dioxane in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[5]
Signaling Pathways and Experimental Workflows
The synthetic versatility of this compound allows for the creation of molecules that interact with specific biological pathways. A prime example is the synthesis of potent analgesics that target the opioid receptor system.
Caption: Synthetic workflow for a bioactive molecule and its interaction with the opioid signaling pathway.
The Buchwald-Hartwig amination is a cornerstone reaction for C-N bond formation, and its catalytic cycle is a well-understood process crucial for optimizing reaction conditions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
A generalized workflow for the synthesis of diverse bioactive molecules from this compound often involves a series of protection, functionalization, and deprotection steps.
References
The Advent and Ascendance of N-Boc-4-methylpiperidine: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Discovery, Synthesis, and Historical Significance of a Key Building Block in Modern Medicinal Chemistry.
Introduction
N-Boc-4-methylpiperidine, chemically known as tert-butyl 4-methylpiperidine-1-carboxylate, has emerged as a pivotal structural motif in the landscape of modern drug discovery and development. Its unique combination of a sterically hindered protecting group and a functionalized piperidine ring offers chemists a versatile and stable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and application of N-Boc-4-methylpiperidine, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Historical Context and Discovery
The precise first synthesis of N-Boc-4-methylpiperidine is not prominently documented in a singular landmark publication. Its emergence is intrinsically linked to the broader development and popularization of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis, a revolutionary advance that provided a robust and easily cleavable means of protecting amine functionalities. The Boc group's stability to a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, made it an invaluable tool in peptide synthesis and medicinal chemistry.[1][2]
The piperidine scaffold itself is a highly privileged structure in medicinal chemistry, present in a vast number of clinically approved drugs targeting a wide array of biological pathways, including those involved in cancer, central nervous system disorders, and infectious diseases.[3][4] The introduction of a methyl group at the 4-position of the piperidine ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of a drug candidate. Consequently, the combination of the versatile Boc protecting group with the pharmaceutically relevant 4-methylpiperidine core gave rise to a building block of significant strategic importance.
While an exact date for its first synthesis is elusive, the widespread appearance of N-Boc-4-methylpiperidine in chemical supplier catalogs and its utilization in patent literature from the late 20th century onwards underscore its adoption as a key intermediate in drug discovery programs.
Synthetic Methodologies
The primary and most common method for the synthesis of N-Boc-4-methylpiperidine involves the direct N-protection of 4-methylpiperidine. This reaction is typically straightforward and high-yielding.
General Experimental Protocol: Boc Protection of 4-Methylpiperidine
A general and widely applicable procedure for the synthesis of N-Boc-4-methylpiperidine is as follows:
Reaction:
Caption: General workflow for the Boc protection of 4-methylpiperidine.
Procedure:
To a solution of 4-methylpiperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, typically a tertiary amine like triethylamine (1.1-1.5 equivalents) or an inorganic base like sodium hydroxide. The solution is then treated with di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 equivalents), often portion-wise or as a solution in the same solvent, at room temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford N-Boc-4-methylpiperidine, often in high purity and yield.
Quantitative Data from Analogous Syntheses:
| Precursor | Reagents and Conditions | Product | Yield | Purity | Reference |
| 4-Hydroxymethylpiperidine | (Boc)₂O, THF, room temp, 8h | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 85.0% | Not specified | [5] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O, THF, 0°C to rt, overnight | Boc-protected 1,2,3,6-tetrahydropyridine | Not specified | Not specified | [6] |
| 4-hydroxy piperidine | di-tert-butyl dicarbonate, Methanol, K₂CO₃, 30°C, 8h | N-boc-4-hydroxypiperidine | Not specified | 99.5% (GC) | [7] |
Physicochemical and Spectroscopic Data
N-Boc-4-methylpiperidine is typically a colorless to yellow liquid at room temperature.[2] Its key physicochemical and spectroscopic data are summarized below.
Table 1: Physicochemical Properties of N-Boc-4-methylpiperidine
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| CAS Number | 123387-50-8 |
| Appearance | Colorless to yellow liquid |
| Boiling Point | Not definitively reported |
| Density | Not definitively reported |
Table 2: Spectroscopic Data for N-Boc-4-methylpiperidine
| Technique | Key Signals |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7 |
| IR (film, cm⁻¹) | νₘₐₓ 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 |
| Mass Spectrometry | Not readily available |
Applications in Drug Discovery and Development
The utility of N-Boc-4-methylpiperidine in medicinal chemistry is extensive, serving as a critical intermediate in the synthesis of a wide range of biologically active molecules. The Boc group allows for the selective functionalization of other parts of a molecule without interference from the piperidine nitrogen. Subsequently, the Boc group can be removed to allow for further modification at the nitrogen atom, such as N-alkylation or N-arylation.
Role in the Synthesis of Kinase Inhibitors
A significant application of N-Boc-protected piperidines is in the synthesis of kinase inhibitors, a major class of therapeutics for cancer and autoimmune diseases. The piperidine ring often serves as a central scaffold to orient functional groups that interact with the kinase active site. While a specific marketed drug using N-Boc-4-methylpiperidine is not prominently disclosed in the public domain, the synthesis of various Janus kinase (JAK) inhibitors often involves piperidine-containing building blocks. The JAK-STAT signaling pathway is crucial for immune cell function, and its dysregulation is implicated in numerous inflammatory conditions.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Use in Central Nervous System (CNS) Agents
The piperidine core is a common feature in many drugs targeting the central nervous system, including antipsychotics and antidepressants. The lipophilic nature of the piperidine ring can facilitate crossing the blood-brain barrier. The 4-methyl substituent can further modulate this property. N-Boc-4-methylpiperidine provides a convenient entry point for the synthesis of novel CNS drug candidates.
Intermediate in the Synthesis of Opioid Analgesics
N-Boc protected piperidones are key starting materials in the synthesis of potent opioid analgesics, such as fentanyl and its analogs.[8] While N-Boc-4-piperidinone is the direct precursor, the synthesis of derivatives with a methyl group on the piperidine ring would logically start from N-Boc-4-methylpiperidine derivatives.
Conclusion
N-Boc-4-methylpiperidine stands as a testament to the power of strategic molecular design in modern organic synthesis and medicinal chemistry. Its development, rooted in the principles of protecting group chemistry and the recognition of privileged scaffolds, has provided researchers with a reliable and versatile tool for the construction of novel therapeutics. The straightforward synthesis, stability, and predictable reactivity of N-Boc-4-methylpiperidine will undoubtedly ensure its continued importance in the ongoing quest for new and improved medicines. As drug discovery continues to evolve, the demand for such well-designed building blocks will only intensify, solidifying the legacy of N-Boc-4-methylpiperidine in the annals of pharmaceutical development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to 1-Boc-4-methylpiperidine: Commercial Availability, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-methylpiperidine is a pivotal building block in modern medicinal chemistry, valued for its role in the synthesis of complex molecular architectures. Its unique structural features, including the presence of a Boc-protecting group and a methyl-substituted piperidine ring, make it an essential intermediate in the development of novel therapeutics, particularly in the design of analgesics and anti-inflammatory agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its application in common synthetic transformations, and a comparative analysis of analytical methodologies for its characterization.
Commercial Availability and Suppliers
This compound (CAS No. 123387-50-8) is readily available from a variety of chemical suppliers. The compound is typically offered in various quantities with purity levels suitable for research and development purposes. Below is a comparative table of representative suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Chem-Impex | This compound | 123387-50-8 | ≥ 97% | 250 mg, 1 g, 5 g |
| INDOFINE Chemical Company | 1-BOC-4-(HYDROXYMETHYL)-4-METHYL-PIPERIDINE | 236406-21-6 | 97% | 1 g, 5 g |
| ChemScene | This compound-4-carboxylic acid | 189321-63-9 | ≥ 97% | Inquire for quantities |
| Sigma-Aldrich | 1-N-Boc-4-methylenepiperidine | 159635-49-1 | 96% | Inquire for quantities |
| Synblock | This compound | 123387-50-8 | ≥ 98% | Inquire for quantities |
Note: Pricing information is subject to change and should be confirmed with the respective suppliers. The table may include derivatives of this compound to provide a broader view of commercially available related structures.
Synthetic Applications and Experimental Protocols
The utility of this compound lies in its versatility as a synthetic intermediate. The Boc-protecting group allows for selective reactions at other positions of the piperidine ring, and it can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. A common and crucial application of piperidine derivatives in drug discovery is their use in reductive amination reactions to form C-N bonds.
Experimental Protocol: Reductive Amination using a 1-Boc-4-aminomethylpiperidine derivative
This protocol details the reductive amination of a ketone with a primary amine derived from the 1-Boc-piperidine scaffold. This transformation is fundamental in the synthesis of a wide range of biologically active molecules.
Reaction Scheme:
Materials:
-
1-Boc-4-aminomethylpiperidine (1.0 eq)
-
Ketone (e.g., Cyclohexanone) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-Boc-4-aminomethylpiperidine and the ketone.
-
Dissolve the reactants in anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in anhydrous dichloromethane.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Analytical Characterization
Ensuring the purity and structural integrity of this compound and its derivatives is critical for their application in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in samples of N-Boc protected piperidines.
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Oven Program | 170 °C (1 min), then ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C (hold 7.1 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the purity determination of non-volatile derivatives of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size[1] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid[1] |
| Gradient | 10% B to 80% B over 15 minutes[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 210 nm[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound and its reaction products.
Typical ¹H NMR Spectral Data for this compound-4-carboxylic acid (in DMSO-d₆):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.36 (s, 1H, COOH), 7.16 (br s, 1H, NH), 3.63 (d, J = 13.6 Hz, 2H), 3.03 (br s, 2H), 1.91 (d, J = 13.6 Hz, 2H), 1.72 (td, J = 13.6, 4.4 Hz, 2H), 1.40 (s, 9H, Boc), 1.39 (s, 3H, CH₃).[2]
Typical ¹³C NMR Spectral Data for 1-Boc-4-phenyl-piperidine-1-carboxylate (a related compound):
-
¹³C NMR (CDCl₃): δ 155.0, 139.3, 129.7, 127.3, 119.5, 112.8, 79.4, 51.4, 44.0, 35.0, 31.0, 28.6.[3]
Signaling Pathways and Logical Relationships
The synthetic utility of this compound is rooted in the logical sequence of protection, functionalization, and deprotection. This strategy allows for precise chemical modifications, which is crucial in constructing complex molecules that interact with specific biological signaling pathways. For instance, derivatives of this compound have been utilized in the synthesis of antagonists for the Opioid Receptor-Like 1 (ORL1), a G protein-coupled receptor (GPCR) involved in pain, anxiety, and depression.[4]
Conclusion
This compound is a commercially accessible and synthetically versatile building block that plays a crucial role in modern drug discovery and development. Its strategic use, guided by well-established protection-functionalization-deprotection protocols, enables the efficient synthesis of complex piperidine-containing molecules with significant therapeutic potential. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and identity of this key intermediate and its derivatives, supporting the advancement of innovative pharmaceutical research.
References
Stereochemistry of 1-Boc-4-methylpiperidine
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-methylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] The introduction of a methyl group at the C4 position creates a stereocenter, leading to cis and trans diastereomers and, in the absence of other chiral elements, a racemic mixture of enantiomers. The stereochemical configuration of this substituent profoundly influences the molecule's three-dimensional shape, which in turn dictates its pharmacological activity and safety profile.[3][4] The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy in synthetic chemistry to modulate reactivity and solubility.[5][6] This guide provides a comprehensive technical overview of the stereochemistry of 1-Boc-4-methylpiperidine, including its conformational analysis, synthetic strategies for controlling stereochemistry, and analytical techniques for stereochemical characterization.
Introduction: The Significance of Piperidine Stereochemistry in Drug Design
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom, which is often crucial for target engagement, while maintaining favorable pharmacokinetic properties.[7] The stereochemical arrangement of substituents on the piperidine ring is a critical determinant of a drug candidate's biological activity. Different stereoisomers can exhibit vastly different potencies, selectivities, and metabolic profiles.[8] Therefore, precise control and characterization of stereochemistry are paramount in the development of piperidine-containing pharmaceuticals.[9]
The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in the synthesis of complex molecules containing piperidine moieties. It renders the nitrogen atom non-basic and non-nucleophilic, allowing for selective reactions at other positions of the molecule.[5] Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for synthetic chemists.[6]
This guide will delve into the critical aspects of the stereochemistry of this compound, a key building block in the synthesis of more complex drug candidates.
Conformational Analysis of this compound
The piperidine ring, similar to cyclohexane, adopts a chair conformation to minimize steric and torsional strain.[10] In this conformation, substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is a key factor in determining the overall shape of the molecule.
Axial vs. Equatorial Preference of the Methyl Group
For a 4-methylpiperidine ring, the methyl group can be in either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions.[11][12] In the axial conformation, the methyl group experiences steric clashes with the axial hydrogens at the C2 and C6 positions.
However, the presence of the bulky Boc group on the nitrogen atom can influence this equilibrium. The large steric demand of the Boc group can affect the ring's puckering and the relative energies of the axial and equatorial conformers of the C4-methyl group. Computational studies and NMR analysis are often employed to determine the predominant conformation in solution.[13]
The Role of the Boc Protecting Group
The Boc group itself introduces conformational complexity due to restricted rotation around the N-C(O) bond. This can lead to the presence of rotamers, which can sometimes be observed by NMR spectroscopy at low temperatures.[14] The orientation of the Boc group can also influence the overall shape of the piperidine ring and the accessibility of adjacent functional groups.
Synthetic Strategies for Stereocontrol
The synthesis of stereochemically pure this compound derivatives is a significant challenge. Several strategies have been developed to control the stereochemical outcome of reactions involving the piperidine ring.
Kinetic vs. Thermodynamic Control
In many synthetic transformations, the ratio of stereoisomeric products can be influenced by the reaction conditions.[15][16]
-
Kinetic Control: At lower temperatures and with short reaction times, the product that is formed fastest (the kinetic product) will predominate. This product is formed via the transition state with the lowest activation energy.[17][18]
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible, and the most stable product (the thermodynamic product) will be the major isomer.[17][18]
A classic example is the cyclization of certain precursors to form 3,4-disubstituted piperidines, where Lewis acid catalysis at low temperatures can favor the kinetically controlled cis product, while higher temperatures can lead to the thermodynamically more stable trans product.[19]
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods has revolutionized the synthesis of chiral piperidines.[20] These methods employ a chiral catalyst to favor the formation of one enantiomer over the other.
Several powerful asymmetric reactions have been applied to the synthesis of chiral piperidines, including:
-
Asymmetric [4+2] Cycloadditions: Chiral catalysts can be used to control the enantioselectivity of Diels-Alder type reactions to construct the piperidine ring.[7][21][22]
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reactions: This method allows for the enantioselective synthesis of 3-substituted piperidines from pyridine precursors.[23]
Chiral Resolution
When an asymmetric synthesis is not feasible, a racemic mixture of enantiomers can be separated through a process called chiral resolution.[24][25] Common methods include:
-
Diastereomeric Salt Formation: The racemic piperidine derivative is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[24]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers.[9][24]
Analytical Techniques for Stereochemical Characterization
The determination of the stereochemistry of this compound and its derivatives is crucial for quality control and for understanding structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the stereochemistry of piperidine derivatives.[26][27][28]
-
¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their axial or equatorial orientation. For example, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The magnitude of the coupling constants between adjacent protons can also provide information about their dihedral angle and thus their relative stereochemistry.
-
¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the substituent's orientation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing definitive evidence for the relative stereochemistry of substituents.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of the molecule in the solid state.[10][14]
Experimental Protocols
The following section provides illustrative protocols for the synthesis and analysis of this compound derivatives.
Protocol: Synthesis of 1-Boc-4-piperidone (A Precursor)
This protocol describes a common method for the synthesis of 1-Boc-4-piperidone, a key intermediate for the synthesis of 4-substituted piperidines.[29]
Materials:
-
4-Piperidone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: Chiral HPLC Separation of 4-Methylpiperidine Enantiomers
This protocol provides a general guideline for the analytical separation of 4-methylpiperidine enantiomers after derivatization. For preparative separations, the conditions would need to be optimized and scaled up.[24]
Materials:
-
Racemic 4-methylpiperidine derivative
-
Chiral HPLC column (e.g., polysaccharide-based)
-
Mobile phase (e.g., hexane/isopropanol mixture)
-
HPLC system with a UV detector
Procedure:
-
Dissolve a small amount of the racemic sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution of the enantiomers using a UV detector.
-
The two enantiomers should elute at different retention times, allowing for their separation and quantification.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts for Axial and Equatorial Protons in a Piperidine Ring.
| Proton Position | Typical Chemical Shift (ppm) |
| Axial | Lower field (e.g., 2.5 - 3.0) |
| Equatorial | Higher field (e.g., 3.0 - 3.5) |
Note: Actual chemical shifts can vary depending on the specific substitution pattern and solvent.
Visualizations
Figure 1: A diagram illustrating the principles of kinetic versus thermodynamic control in the synthesis of substituted piperidines.
Figure 2: A workflow demonstrating the chiral resolution of racemic this compound into its individual enantiomers.
Conclusion
The stereochemistry of this compound is a multifaceted and critical aspect of its application in drug discovery and development. A thorough understanding of its conformational preferences, the principles of stereocontrolled synthesis, and the appropriate analytical techniques for characterization is essential for any scientist working with this important scaffold. The choice of synthetic strategy, whether it be kinetic or thermodynamic control, catalytic asymmetric synthesis, or chiral resolution, will depend on the specific target molecule and the available resources. Ultimately, the ability to produce and analyze stereochemically pure this compound derivatives is a key enabler for the development of novel and effective pharmaceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 26. This compound-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]
- 27. This compound | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde(137076-22-3) 1H NMR spectrum [chemicalbook.com]
- 29. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
Methodological & Application
A-1024: Synthesis of 1-Boc-4-methylpiperidine from 4-methylpiperidine
Application Note: A-1024
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly within medicinal chemistry and drug development.[1][2] Its function is to mask the reactivity of amine groups, preventing them from participating in undesired side reactions during subsequent synthetic steps.[3][4] The Boc group is favored for its stability under a wide range of reaction conditions, including exposure to most bases and nucleophiles, and its facile removal under mild acidic conditions.[2][3][5]
1-Boc-4-methylpiperidine is a versatile building block and a key intermediate in the synthesis of a diverse array of pharmaceutical compounds.[6] The piperidine scaffold is a prevalent structural motif in many biologically active molecules, and the 4-methyl substituent can be crucial for modulating pharmacological activity. This application note provides a detailed protocol for the efficient synthesis of this compound from 4-methylpiperidine using di-tert-butyl dicarbonate (Boc-anhydride).
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via the N-tert-butoxycarbonylation of 4-methylpiperidine. This reaction involves the nucleophilic attack of the secondary amine of 4-methylpiperidine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1][7]
The reaction can be performed with or without a base.[1][8] In the absence of a base, the tert-butyl carbonate leaving group breaks down into carbon dioxide and tert-butoxide, which can then deprotonate the protonated amine intermediate.[7][8] However, the addition of a mild base, such as triethylamine (TEA) or sodium bicarbonate, is common practice to neutralize the in-situ generated acid and drive the reaction to completion.[1][3][9]
The overall transformation is robust and typically proceeds with high yield, providing a clean product that often requires minimal purification.
Caption: Boc-protection of 4-methylpiperidine.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Methylpiperidine | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Brine | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
| Round-bottom flask | 250 mL | --- |
| Magnetic stir bar | --- | --- |
| Addition funnel | 125 mL | --- |
| Separatory funnel | 500 mL | --- |
| Rotary evaporator | --- | --- |
Safety Precautions
-
4-Methylpiperidine: Flammable liquid and vapor.[10] Harmful if swallowed or in contact with skin.[10] Causes severe skin burns and eye damage.[10] May cause respiratory irritation.[10]
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid.[11] Causes serious eye damage.[11] May cause respiratory irritation and skin sensitization.[11]
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
-
Triethylamine (TEA): Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][12][13][14]
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpiperidine (1.0 eq). Dissolve the amine in dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Boc-Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM and add it dropwise to the stirred reaction mixture at room temperature over 30 minutes using an addition funnel. Note: The reaction is exothermic, and a slight temperature increase may be observed. The reaction also produces carbon dioxide gas, so the system should not be closed.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-methylpiperidine) is completely consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine (1 x 50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
-
Purification: The crude this compound is often obtained in high purity. If necessary, further purification can be achieved by column chromatography on silica gel.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol [15] |
| Appearance | Colorless oil or solid[4] |
| Boiling Point | 56-57 °C at 0.5 mmHg[4] |
| Melting Point | 22-24 °C[4] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) will be observed for the tert-butyl group (singlet, ~1.46 ppm, 9H), the piperidine ring protons, and the methyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks will be present for the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), the carbons of the piperidine ring, and the methyl group.
-
Mass Spectrometry (ESI+): The calculated mass for [M+H]⁺ is 200.1645.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture. |
| Inactive Boc-anhydride. | Use fresh or properly stored Boc-anhydride. | |
| Low Yield | Incomplete extraction during workup. | Perform additional extractions with DCM. |
| Loss of product during purification. | Optimize chromatography conditions. | |
| Impure Product | Presence of unreacted starting materials. | Ensure the reaction goes to completion before workup. |
| Side product formation. | Control the reaction temperature and addition rate of Boc-anhydride. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and development.[6] By following the outlined procedures and safety precautions, researchers can efficiently produce this key building block in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Di-tert-butyl_dicarbonate [chemeurope.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 14. echemi.com [echemi.com]
- 15. This compound | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocol for the tert-Butoxycarbonyl (Boc) Protection of 4-Methylpiperidine
Introduction
The protection of amine functional groups is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a broad range of reaction conditions and its straightforward removal under acidic conditions.[1] This document provides a detailed protocol for the Boc protection of the secondary amine, 4-methylpiperidine, using di-tert-butyl dicarbonate (Boc₂O).
The reaction proceeds via the nucleophilic attack of the secondary amine of 4-methylpiperidine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[1] This process is typically facilitated by a base. The subsequent collapse of an unstable intermediate yields the stable N-Boc protected 4-methylpiperidine, with tert-butanol and carbon dioxide as byproducts.[1]
Reaction Scheme:
Experimental Protocol
This protocol outlines a standard and widely applicable method for the Boc protection of 4-methylpiperidine using triethylamine (TEA) as a base in a tetrahydrofuran (THF) solvent.
Materials:
-
4-Methylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq) in anhydrous THF.
-
To this solution, add triethylamine (1.2-1.5 eq) and stir for 5-10 minutes at room temperature.[1]
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.5 eq) in a minimal amount of THF.[1]
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.
-
Stir the reaction mixture at room temperature for a period of 2-12 hours.[1]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the THF is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is then dissolved in an organic solvent such as ethyl acetate.[1]
-
The organic layer should be washed with a saturated aqueous NaHCO₃ solution, followed by a wash with brine.[1]
-
The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated in vacuo to yield the crude N-Boc-4-methylpiperidine.[1]
-
If necessary, the product can be further purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the typical quantitative data for the Boc protection of 4-methylpiperidine.
| Reagent/Parameter | Molar Equivalent/Value |
| 4-Methylpiperidine | 1.0 |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 |
| Triethylamine | 1.2 - 1.5 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
Visualizations
Reaction Mechanism:
Caption: Mechanism of Boc protection of 4-methylpiperidine.
Experimental Workflow:
Caption: General experimental workflow for Boc protection.
References
Navigating the Cleavage: A Detailed Guide to the Deprotection of 1-Boc-4-methylpiperidine using TFA and HCl
Introduction
In the landscape of modern pharmaceutical and organic chemistry, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread adoption is due to its robustness under various synthetic conditions and its susceptibility to cleavage under acidic protocols.[1] The deprotection of Boc-protected amines, such as 1-Boc-4-methylpiperidine, is a frequent and critical transformation in the synthesis of active pharmaceutical ingredients (APIs). The choice of the acidic reagent for this cleavage, most commonly trifluoroacetic acid (TFA) or hydrogen chloride (HCl), can significantly impact reaction efficiency, product isolation, and overall process viability.[2]
This comprehensive application note provides an in-depth analysis of both TFA and HCl-mediated deprotection of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the underlying mechanisms and practical considerations to guide the selection of the optimal deprotection strategy.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a specific and well-understood mechanism.[3][4] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][4] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the loss of the stable tert-butyl cation.[1][3] The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide gas.[1][3] The liberated tert-butyl cation can be quenched by a nucleophile, or it can deprotonate to form isobutylene gas.[1][3]
It is a crucial safety consideration that the evolution of carbon dioxide and potentially isobutylene should be managed by ensuring the reaction is not conducted in a closed system.[3]
}
Figure 1: Generalized mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis: TFA vs. HCl
The choice between TFA and HCl is often dictated by the specific requirements of the synthetic route, including the presence of other acid-sensitive functional groups, the desired salt form of the product, and practical considerations such as reagent handling and cost.[2]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM), or neat.[2] | 4M in Dioxane, or 1-4M in other organic solvents (e.g., Methanol, Ethyl Acetate).[2] |
| Reaction Time | Generally rapid, often complete within 30 minutes to a few hours at room temperature.[2][5] | Can be very fast (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[2] |
| Product Form | The resulting trifluoroacetate salt can sometimes be oily and difficult to crystallize.[2] | Often yields a crystalline hydrochloride salt, which can simplify purification by filtration.[2] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[2] | Generally offers good selectivity, though this is substrate-dependent.[6] |
| Work-up | Typically involves evaporation of the volatile TFA and solvent, followed by a basic wash to neutralize residual acid.[5] | Often involves precipitation of the HCl salt, which can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[5] |
| Handling | Highly corrosive and toxic, requires careful handling in a fume hood.[1] | Corrosive gas, typically used as a solution in an organic solvent.[7] |
Experimental Protocols
The following protocols are provided as a general guideline for the deprotection of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific applications.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally efficient method for Boc deprotection.[5]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.[8]
-
Extract the aqueous layer with DCM (3x the volume of the aqueous layer).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
Filter the solution and concentrate under reduced pressure to yield the free 4-methylpiperidine.
}
Figure 2: Experimental workflow for TFA-mediated deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method often provides the product as a crystalline hydrochloride salt, which can be advantageous for purification.[5]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask containing this compound, add a 4M solution of HCl in 1,4-dioxane. A co-solvent such as methanol can be used if solubility is an issue.[9]
-
Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS. Often, the 4-methylpiperidine hydrochloride salt will precipitate out of the solution.[5]
-
Upon completion, the product can be isolated by filtration.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.[5]
-
Dry the solid under vacuum to obtain the 4-methylpiperidine hydrochloride salt.
-
If the free amine is desired, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent as described in the TFA protocol.
}
Figure 3: Experimental workflow for HCl-mediated deprotection.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the use of standard analytical techniques.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS is crucial to determine the point of complete consumption of the starting material and to observe the formation of the product. This prevents over-exposure to harsh acidic conditions which could lead to side reactions.
-
Product Characterization: The identity and purity of the final product, whether it be the free amine or the salt, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. This ensures that the desired transformation has occurred and provides a quantitative measure of the product's purity.
-
Yield Calculation: An accurate determination of the reaction yield is a key indicator of the efficiency of the chosen protocol. Consistently high yields are a hallmark of a robust and reliable method.
Conclusion
The deprotection of this compound is a fundamental transformation in organic synthesis. Both TFA and HCl are highly effective reagents for this purpose, and the choice between them should be made based on a careful consideration of the specific needs of the synthetic project. TFA offers the advantage of rapid reaction times and a straightforward work-up for obtaining the free amine. In contrast, HCl often provides the product as a crystalline hydrochloride salt, which can be a significant advantage for purification. By understanding the underlying mechanisms and following robust, well-monitored protocols, researchers can confidently and efficiently perform this critical synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Introduction: The Central Role of the N-Alkyl Piperidine Scaffold in Medicinal Chemistry
An Application Guide to the N-Alkylation of 4-Methylpiperidine Derivatives for Pharmaceutical Research
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] Its N-alkylated derivatives, particularly those based on the 4-methylpiperidine core, are of paramount importance in drug discovery. The nitrogen atom's basicity and the ring's conformational flexibility allow these compounds to effectively interact with biological targets, while the N-alkyl substituent provides a critical handle for modulating pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the primary synthetic strategies for the N-alkylation of deprotected 4-methylpiperidine, focusing on the underlying chemical principles, detailed step-by-step protocols, and critical insights for successful synthesis and characterization.
Core Synthetic Strategies and Mechanistic Considerations
The successful N-alkylation of 4-methylpiperidine hinges on the nucleophilic character of the secondary amine. Several robust methods have been developed to form this crucial C-N bond, each with distinct advantages and applications. The choice of method is dictated by the nature of the desired alkyl group (primary, secondary, aryl, etc.), the scale of the reaction, and the functional group tolerance required.
Reductive Amination: The Workhorse for Controlled Alkylation
Reductive amination is arguably the most versatile and widely used method for N-alkylation.[2][3] It avoids the common pitfall of over-alkylation to quaternary ammonium salts, a frequent side product when using alkyl halides.[4][5] The reaction proceeds in a one-pot fashion by reacting 4-methylpiperidine with an aldehyde or ketone in the presence of a mild reducing agent.
Mechanism: The reaction initiates with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. The iminium ion, being more electrophilic than the starting carbonyl, is selectively reduced by a hydride agent to yield the final N-alkylated tertiary amine.
Caption: Mechanism of Reductive Amination.
Causality Behind Reagent Choice: The success of this method relies on the choice of a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its excellent chemoselectivity and tolerance for mildly acidic conditions which favor iminium ion formation.[5][6] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.[3][6]
Direct Alkylation with Alkyl Halides: A Classic SN2 Approach
Direct N-alkylation with alkyl halides (or sulfonates) is a straightforward application of the SN2 reaction. The piperidine nitrogen acts as a nucleophile, displacing the leaving group on the alkyl electrophile.
Mechanism: This is a concerted, single-step reaction. To prevent the formation of a quaternary ammonium salt byproduct, it is crucial to control the stoichiometry, typically by using the piperidine as the limiting reagent or by adding the alkyl halide slowly to a solution of the amine.[7] The reaction is generally run in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the acid (HX) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[7]
Buchwald-Hartwig Amination: Forging N-Aryl Bonds
When the goal is to attach an aryl or heteroaryl group to the piperidine nitrogen, the Buchwald-Hartwig amination is the premier method.[8] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance, replacing harsher classical methods.[8]
Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperidine and regenerate the Pd(0) catalyst.[8] The choice of ligand on the palladium catalyst is critical for the reaction's success.[9][10]
Experimental Workflow and Protocols
The overall process for synthesizing and verifying N-alkylated 4-methylpiperidine derivatives follows a logical sequence from reaction setup to final characterization.
Caption: General Experimental Workflow.
Protocol 1: N-Benzylation via Reductive Amination
This protocol details the synthesis of 1-benzyl-4-methylpiperidine, a common derivative, using benzaldehyde.
Materials:
-
4-methylpiperidine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-methylpiperidine (1.0 eq) and the chosen solvent (DCM or DCE, to make a ~0.2 M solution).
-
Reagent Addition: Add benzaldehyde (1.05 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. An exotherm may be observed. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-methylpiperidine.
Protocol 2: N-Ethylation with Ethyl Iodide
This protocol describes the direct alkylation of 4-methylpiperidine with an alkyl halide.
Materials:
-
4-methylpiperidine (1.2 eq)
-
Ethyl iodide (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methylpiperidine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (to make a ~0.3 M solution).
-
Reagent Addition: Add ethyl iodide (1.0 eq) dropwise to the stirring suspension at room temperature.[7]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir.
-
Monitoring: Monitor the reaction by GC-MS or TLC until the ethyl iodide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts or highly polar impurities.
-
Drying and Concentration: Dry the ether layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-4-methylpiperidine. Further purification can be achieved by distillation or column chromatography if necessary.
Comparative Data for N-Alkylation Methods
The following table summarizes typical conditions for various N-alkylation strategies, providing a quick reference for experimental design.
| Method | Alkylating/Arylating Agent | Reagent/Catalyst | Base | Solvent | Typical Yield | Key Considerations |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ | N/A (or cat. acid) | DCM, DCE, THF | 80-95% | Excellent for primary/secondary alkyl groups; avoids over-alkylation.[3][5] |
| Direct Alkylation | Alkyl Halide (R-X) | N/A | K₂CO₃, Et₃N | CH₃CN, DMF | 60-85% | Risk of quaternary salt formation; best with reactive halides.[7] |
| Buchwald-Hartwig | Aryl Bromide/Chloride | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 75-95% | Ideal for N-arylation; requires inert atmosphere and careful setup.[9][11] |
Purification and Analytical Characterization
Rigorous purification and characterization are essential to validate the successful synthesis of the target compound.
-
Purification:
-
Column Chromatography: The most common method for purifying N-alkylated piperidines. Silica gel is the standard stationary phase, with mobile phases typically consisting of mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate, often with a small amount of triethylamine to prevent peak tailing of the basic amine).
-
Acid-Base Extraction: An effective technique for removing non-basic impurities. The crude product is dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl), which protonates the amine and pulls it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Key signals to look for in ¹H NMR include the appearance of new peaks corresponding to the introduced alkyl group (e.g., a singlet for the benzylic CH₂ protons in 1-benzyl-4-methylpiperidine) and shifts in the signals of the piperidine ring protons adjacent to the nitrogen.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the product.[12] The fragmentation pattern can also provide structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the absence of the N-H stretch (typically ~3300-3500 cm⁻¹) present in the starting 4-methylpiperidine.
-
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
The Strategic Incorporation of 1-Boc-4-methylpiperidine Derivatives in Solid-Phase Peptide Synthesis: A Guide for Advanced Peptide Design
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery and peptide science, the quest for molecules with enhanced therapeutic properties is paramount. The introduction of non-natural amino acids and scaffolds into peptide chains represents a powerful strategy to modulate their stability, potency, and conformational properties. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals on the use of 1-Boc-4-methylpiperidine derivatives in solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for Piperidine Scaffolds in Peptidomimetics
The piperidine motif is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs.[1] Its incorporation into peptides is a strategic approach to create conformationally constrained peptidomimetics. The rigid six-membered ring of piperidine restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.[1]
Specifically, 4-substituted piperidine derivatives can serve as mimics of various amino acid residues or as inducers of specific secondary structures, such as β-turns. These structural motifs are crucial for molecular recognition and protein-protein interactions.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during peptide chain elongation and allows for selective deprotection and potential post-synthetic modification.
This guide will focus on the practical aspects of incorporating bifunctional this compound derivatives into peptide sequences using established solid-phase synthesis methodologies.
Core Concepts: Adapting SPPS for Piperidine-Containing Building Blocks
The successful incorporation of this compound derivatives into a growing peptide chain requires careful consideration of the unique structural aspects of these building blocks. Unlike standard amino acids, the piperidine core introduces significant steric hindrance, which can impede coupling reactions. Furthermore, to be integrated into a peptide sequence, the this compound scaffold must be appropriately functionalized with both an amino and a carboxyl group (or their equivalents).
For the purpose of this guide, we will consider two primary bifunctional derivatives:
-
1-Boc-4-methyl-4-aminopiperidine: This derivative can be incorporated into a peptide chain through its amino group, with the subsequent amino acid being coupled to the piperidine nitrogen after Boc deprotection.
-
1-Boc-4-methyl-4-carboxypiperidine: This derivative is coupled via its carboxylic acid group to the N-terminus of the growing peptide chain.
The general workflow for incorporating these building blocks follows the principles of either Boc/Bzl or Fmoc/tBu solid-phase peptide synthesis. The choice of strategy will dictate the specific deprotection and cleavage conditions.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of a bifunctional this compound derivative into a peptide sequence using the widely adopted Fmoc/tBu strategy.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example | Purpose |
| Rink Amide Resin | 100-200 mesh, 0.5-1.0 mmol/g | Standard Supplier | Solid support for peptide amide synthesis |
| Fmoc-protected amino acids | Standard SPPS grade | Standard Supplier | Building blocks for peptide chain |
| 1-Boc-4-methyl-4-aminopiperidine | >95% purity | Specialized Supplier | Non-natural building block |
| 1-Boc-4-methyl-4-carboxypiperidine | >95% purity | Specialized Supplier | Non-natural building block |
| HBTU/HATU | >99% purity | Standard Supplier | Coupling reagent |
| HOBt/HOAt | >99% purity | Standard Supplier | Coupling additive |
| N,N'-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Standard Supplier | Base for coupling reaction |
| Piperidine | Peptide synthesis grade | Standard Supplier | Fmoc deprotection reagent |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard Supplier | Solvent |
| Dichloromethane (DCM) | ACS grade | Standard Supplier | Solvent |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard Supplier | Cleavage reagent |
| Triisopropylsilane (TIS) | >98% purity | Standard Supplier | Scavenger |
| Diethyl ether | Anhydrous | Standard Supplier | Peptide precipitation |
Protocol 1: Incorporation of 1-Boc-4-methyl-4-carboxypiperidine
This protocol outlines the coupling of 1-Boc-4-methyl-4-carboxypiperidine to the N-terminus of a resin-bound peptide.
1. Resin Preparation and Swelling: a. Place the desired amount of Rink Amide resin in a reaction vessel. b. Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes. c. Drain the DMF.
2. N-Terminal Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 3 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2] d. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
3. Coupling of 1-Boc-4-methyl-4-carboxypiperidine: a. In a separate vial, dissolve 1-Boc-4-methyl-4-carboxypiperidine (3 equivalents relative to resin loading) and a coupling additive such as HOBt or HOAt (3 equivalents) in a minimal amount of DMF. b. Add a coupling reagent such as HBTU or HATU (2.9 equivalents) to the solution. c. Add DIEA (6 equivalents) to the solution to achieve a slightly basic pH. d. Pre-activate the mixture for 5-10 minutes at room temperature. e. Add the activated solution to the deprotected peptide-resin. f. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the 4,4-disubstituted piperidine, longer coupling times or double coupling may be necessary.
4. Monitoring the Coupling Reaction: a. After the initial coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test. b. A negative result (yellow or colorless beads) indicates a complete reaction. A positive result (blue or purple beads) signifies the presence of unreacted free amines, and a second coupling is required.
5. Washing: a. Once the coupling is complete (ninhydrin negative), drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
6. Chain Elongation: a. The resin is now ready for the deprotection of the next Fmoc-amino acid and subsequent coupling cycles.
Workflow and Mechanistic Diagrams
To visually represent the process, the following diagrams created using Graphviz (DOT language) illustrate the key workflows and chemical transformations.
Caption: General workflow for the solid-phase synthesis cycle incorporating a this compound derivative.
Caption: Simplified mechanism of the coupling reaction involving activation of the piperidine carboxylic acid.
Final Cleavage and Deprotection
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the Boc group on the piperidine nitrogen.
1. Resin Preparation: a. After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the protecting groups used. A standard cocktail for peptides with acid-labile side-chain protecting groups is Reagent K:
- Trifluoroacetic acid (TFA): 94%
- Phenol: 2%
- Water: 2%
- Triisopropylsilane (TIS): 2% b. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours. The Boc group on the piperidine nitrogen is also cleaved under these strong acidic conditions.
4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conclusion and Future Perspectives
The incorporation of this compound derivatives into peptide sequences is a valuable technique for generating novel peptidomimetics with potentially enhanced therapeutic properties. The protocols outlined in this guide provide a robust framework for the successful synthesis of these modified peptides. Researchers are encouraged to optimize coupling times and reaction conditions based on the specific sequence and the steric hindrance of the building block. The resulting conformationally constrained peptides hold significant promise for advancing drug discovery efforts against a wide range of biological targets.
References
Application of 1-Boc-4-methylpiperidine in Medicinal Chemistry for CNS Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Boc-4-methylpiperidine is a versatile and valuable building block in medicinal chemistry, particularly in the discovery of novel therapeutics targeting the central nervous system (CNS). The piperidine scaffold is a privileged structure in CNS drug design, appearing in numerous approved drugs. The presence of the methyl group at the 4-position can influence the lipophilicity, metabolic stability, and conformational preference of the final compound, thereby impacting its pharmacokinetic and pharmacodynamic properties. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective functionalization at this position, enabling the synthesis of a diverse range of N-substituted 4-methylpiperidine derivatives. This document provides an overview of the application of this compound in the synthesis of CNS drug candidates, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Key Applications in CNS Drug Discovery
The 4-methylpiperidine moiety, accessible through the use of this compound, has been incorporated into a variety of CNS drug candidates, including:
-
Opioid Receptor Modulators: The piperidine ring is a core component of many potent analgesics. The 4-methyl substitution can fine-tune receptor selectivity and potency.
-
Dopamine Receptor Ligands: Derivatives of 4-methylpiperidine have shown affinity for dopamine receptors, making them relevant for the development of antipsychotics and treatments for Parkinson's disease.
-
Serotonin Receptor Ligands: The serotonergic system is a key target for antidepressants and anxiolytics. 4-methylpiperidine derivatives have been explored as ligands for various serotonin receptor subtypes.
-
Sigma Receptor Ligands: Sigma receptors are implicated in a range of neurological disorders, including schizophrenia, anxiety, and neuropathic pain. The 4-methylpiperidine scaffold has been utilized in the design of selective sigma receptor modulators.
-
Acetylcholinesterase (AChE) Inhibitors: Inhibition of AChE is a primary strategy for treating Alzheimer's disease. The piperidine moiety can serve as a key pharmacophoric element in AChE inhibitors.
Data Presentation
The following tables summarize quantitative data for various CNS drug candidates containing the 4-methylpiperidine or related piperidine scaffolds. While not all examples explicitly state the use of this compound as the starting material, the synthetic routes are often amenable to its use.
Table 1: Opioid Receptor Binding Affinities of N-Substituted 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines
| Compound | N-Substituent | μ-Opioid Receptor (nM, Ke) | δ-Opioid Receptor (nM, Ke) | κ-Opioid Receptor (nM, Ke) |
| 2a | Methyl | 1.1 ± 0.2 | 31 ± 3 | 0.8 ± 0.1 |
| 2b | Cyclopropylmethyl | 0.3 ± 0.05 | 4.3 ± 0.7 | 0.07 ± 0.01 |
Data from a study on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to derivatives of this compound.[1]
Table 2: Dopamine and Sigma Receptor Binding Affinities of Piperidine-Based Scaffolds
| Compound | Scaffold | σ1 Receptor Ki (nM) | D4 Receptor Ki (nM) |
| 10a | 4-hydroxypiperidine | 12 | >10000 |
| 10b | 4-hydroxypiperidine | 3.9 | >10000 |
| 12a | NH-indazole | 1.2 | 860 |
| 12c | NH-indazole | 0.7 | 580 |
| 13g | (S)-3-oxopiperidine | 37 | >10000 |
Data from a study on piperidine scaffolds as σ1 modulators, demonstrating the potential for high affinity and selectivity.[2]
Table 3: Biological Activity of N-Benzyl Piperidine Derivatives as HDAC/AChE Inhibitors
| Compound | HDAC IC50 (µM) | AChE IC50 (µM) |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
Data from a study on N-benzyl piperidine derivatives for Alzheimer's disease, showcasing a multi-target approach.[3]
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound are provided below.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
-
To remove the Boc protecting group, dissolve the N-alkylated product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the N-alkylated 4-methylpiperidine.
Protocol 2: Reductive Amination of an Aldehyde with 4-Methylpiperidine (after Boc-deprotection)
This protocol outlines the reductive amination of an aldehyde with 4-methylpiperidine, which can be obtained from this compound after deprotection.
Materials:
-
4-Methylpiperidine (obtained from deprotection of this compound)
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methylpiperidine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 4-methylpiperidine.
Mandatory Visualization
The following diagrams illustrate key CNS signaling pathways that can be modulated by drugs derived from this compound.
Caption: Dopamine Signaling Pathway.
Caption: Serotonin Signaling Pathway.
Caption: Opioid Receptor Signaling.
Caption: CNS Drug Discovery Workflow.
This compound is a highly valuable and versatile building block for the synthesis of novel CNS drug candidates. Its use allows for the introduction of a 4-methylpiperidine scaffold, which can favorably influence the pharmacological profile of a molecule. The straightforward functionalization of the Boc-protected nitrogen enables the creation of diverse chemical libraries for screening against various CNS targets. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for researchers in the field of CNS drug discovery, facilitating the design and synthesis of the next generation of therapeutics for neurological and psychiatric disorders.
References
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 1-Boc-4-methylpiperidine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-Boc-4-methylpiperidine. This versatile building block is a cornerstone in medicinal chemistry for constructing complex molecular architectures found in numerous pharmaceutical agents.[1] We will explore key synthetic transformations, including nitrogen deprotection, and functionalization at the C4 position. Each section combines detailed, field-proven protocols with mechanistic insights to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Importance of the 4-Methylpiperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors. The introduction of a methyl group at the C4 position, as in this compound, provides a critical handle for further molecular elaboration while influencing the compound's lipophilicity and metabolic stability.
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers significant advantages.[1] It is exceptionally stable under a wide range of reaction conditions, including basic hydrolysis and exposure to many nucleophilic reagents, yet can be removed under mild acidic conditions.[1][2] This stability and selective lability are crucial for multi-step synthetic sequences, preventing unwanted side reactions and allowing for precise chemical modifications elsewhere in the molecule.[1] This guide will detail the primary synthetic routes originating from this valuable starting material.
Synthetic Transformations & Protocols
N-Deprotection: Unveiling the Reactive Nitrogen
The removal of the Boc group is often the first step in elaborating the this compound core, liberating the secondary amine for subsequent reactions such as acylation, alkylation, or arylation. While various acidic reagents can achieve this, Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the most common and efficient method.
Causality and Mechanistic Insight: The deprotection mechanism relies on the acid-catalyzed cleavage of the tert-butyl carbamate. The protonation of the carbonyl oxygen by TFA is followed by the loss of the stable tert-butyl cation, which is scavenged by the trifluoroacetate anion or trace amounts of water, forming isobutylene and carbon dioxide. The reaction is typically rapid and clean at room temperature.[2]
Workflow for N-Deprotection
Caption: General workflow for Boc deprotection.
Protocol 2.1: N-Deprotection using Trifluoroacetic Acid (TFA)
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₁H₂₁NO₂ | 199.29 | 1.0 g | 5.02 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 5 mL | 67.5 |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | ~50 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Dissolve this compound (1.0 g, 5.02 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, prepare a 1:1 solution of TFA and DCM (5 mL TFA in 5 mL DCM).
-
Add the TFA/DCM solution dropwise to the stirred solution of the starting material over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure (in vacuo).
-
Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~8-9).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-methylpiperidine as a free base.
Functionalization at C4: Synthesis of this compound-4-carboxylic acid
Creating a quaternary center at the C4 position by introducing a carboxylic acid group is a powerful strategy for building complex spirocyclic systems or introducing new pharmacophores.[3] This transformation can be achieved via deprotonation of the C4 proton followed by quenching with carbon dioxide.
Causality and Mechanistic Insight: The key to this reaction is the directed deprotonation of the C4 position. Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are typically not suitable for simple alkanes. However, lithiation of N-Boc piperidines can be achieved at the alpha-position (C2/C6) using reagents like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA or (-)-sparteine.[4][5][6][7] To functionalize the C4-methyl group, a more common strategy involves α-lithiation of the corresponding 4-carboxylic acid derivative. For the direct functionalization of the C4-methyl group itself, radical-based approaches or other advanced methods would be necessary. A more synthetically accessible intermediate is the 4-carboxylic acid derivative itself, which can be prepared from 4-piperidone precursors.
Let's focus on a highly valuable derivative: This compound-4-carboxylic acid .[3][8] This intermediate is a building block for spirocyclic compounds and other complex structures. Its synthesis typically starts from a precursor like 1-Boc-4-piperidone.
Synthetic Pathway to a Key C4-Functionalized Intermediate
Caption: Pathway to C4-carboxy-4-methylpiperidine.
Protocol 2.2: Synthesis of this compound-4-carboxylic acid (This protocol is a conceptual representation based on multi-step synthesis principles, as a direct one-step protocol from this compound is not standard. It illustrates the construction of the target molecule from a related precursor).
Step A: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 5.0 g | 25.1 |
| Methylmagnesium bromide (3.0 M in Et₂O) | CH₃MgBr | 119.23 | 10.5 mL | 31.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-Boc-4-piperidone (5.0 g, 25.1 mmol) dissolved in anhydrous THF (100 mL).
-
Cool the solution to 0 °C.
-
Slowly add methylmagnesium bromide solution (10.5 mL, 31.5 mmol, 1.25 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude tertiary alcohol, which can be used in the next step without further purification.
(Subsequent steps would involve conversion of the hydroxyl group to a nitrile, followed by hydrolysis to the carboxylic acid. These multi-step procedures are beyond the scope of a single protocol but represent a standard synthetic strategy).
Application in Spirocycle Synthesis
Spirocyclic piperidines are of great interest in drug discovery due to their rigid, three-dimensional structures which can lead to enhanced potency and selectivity for biological targets. Intermediates derived from this compound are excellent precursors for spirocycles. For example, the lithiation of a suitable precursor followed by reaction with an electrophile can initiate a cyclization cascade to form a spirocyclic system.[9]
A common strategy involves the intramolecular cyclization of a piperidine derivative. For instance, an intermediate prepared from 1-Boc-4-piperidone can be used to construct spiro[isobenzofuran-piperidine] structures, which have shown potential as CNS agents.[10]
Summary and Outlook
This compound is a highly valuable and versatile starting material in pharmaceutical synthesis.[1] Its robust Boc-protecting group allows for selective functionalization at various positions. This guide has provided detailed protocols for the essential transformation of N-deprotection and outlined a strategic approach for functionalization at the C4-position to generate key intermediates like this compound-4-carboxylic acid. These intermediates open the door to a wide range of complex molecules, including potent spirocyclic scaffolds, underscoring the enduring importance of this building block in modern drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. chemscene.com [chemscene.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Boc-4-methylpiperidine Derivatives
Introduction: The Strategic Importance of the 1-Boc-4-methylpiperidine Scaffold in Modern Drug Discovery
The this compound moiety is a cornerstone in contemporary medicinal chemistry, serving as a versatile building block in the synthesis of a multitude of pharmaceutical agents.[1][2] Its prevalence in drug candidates stems from the piperidine ring's ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the 4-methyl group provides a defined three-dimensional vector for molecular elaboration. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, ensuring regioselective functionalization at other positions of the ring and is readily removed under mild acidic conditions.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the functionalization of the 4-position of the this compound scaffold. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, and provide detailed, actionable protocols for their implementation in a research and drug development setting.
The Foundation: Preparing a Versatile Precursor
To engage in cross-coupling reactions at the 4-position, a suitable leaving group must be installed. A common and effective strategy involves the conversion of the hydroxyl group of 1-Boc-4-methyl-4-hydroxypiperidine into a triflate, a highly reactive leaving group for palladium-catalyzed reactions.
Protocol 1: Synthesis of tert-butyl 4-methyl-4-((trifluoromethyl)sulfonyloxy)piperidine-1-carboxylate
This protocol outlines the preparation of the key triflate precursor from the corresponding tertiary alcohol.
Workflow for Precursor Synthesis
Caption: Synthesis of the triflate precursor.
Materials:
-
tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an argon atmosphere, dissolve tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 equiv) dropwise to the stirred solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triflate.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, coupling an organoboron species with an organic halide or triflate.[3][4] This reaction is particularly valuable for synthesizing 4-aryl-4-methylpiperidine derivatives, which are common motifs in centrally active pharmaceuticals.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0)/palladium(II) cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
The reaction is initiated by the oxidative addition of the organic triflate to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst.[3]
Protocol 2: Suzuki-Miyaura Coupling of 1-Boc-4-methyl-4-piperidyl Triflate with an Arylboronic Acid
This protocol details a general procedure for the synthesis of 4-aryl-1-Boc-4-methylpiperidines.
Materials:
-
tert-butyl 4-methyl-4-((trifluoromethyl)sulfonyloxy)piperidine-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add the piperidyl triflate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the residue by flash column chromatography to yield the 4-aryl-1-Boc-4-methylpiperidine product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 75-95 | Adapted from[5] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 80-98 | Adapted from[5] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 70-90 | General Suzuki Conditions |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling an amine with an organic halide or triflate.[6][7] This reaction is invaluable for the preparation of 4-amino-4-methylpiperidine derivatives, which are key components in many bioactive molecules.
Mechanistic Overview of the Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the organic triflate to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine, and a base facilitates the deprotonation of the amine to form a palladium amide complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[1][8]
Protocol 3: Buchwald-Hartwig Amination of 1-Boc-4-bromo-4-methylpiperidine with an Aniline
This protocol provides a general procedure for the synthesis of 4-anilino-1-Boc-4-methylpiperidines. Note that for this reaction, a 4-bromo or 4-iodo precursor would be more suitable than a triflate.
Materials:
-
tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 4-bromo-piperidine derivative and the aniline derivative.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, typically for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired 4-anilino-1-Boc-4-methylpiperidine.[9]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 85-98 | Adapted from[9] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 70-90 | General Buchwald-Hartwig Conditions[10] |
| PEPPSI-IPr | K₂CO₃ | t-BuOH | 80 | 75-95 | Adapted from[11] |
C-C Bond Formation via Organozinc Reagents: The Negishi Coupling
The Negishi coupling provides a powerful method for C-C bond formation by reacting an organozinc reagent with an organic halide or triflate.[6] This reaction is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents.
Protocol 4: One-Pot Negishi Coupling of in situ Generated 4-piperidylzinc with an Aryl Halide
This protocol is adapted from a procedure for the synthesis of 4-arylpiperidines and can be applied to the 4-methyl-substituted analogue.[12][13] It involves the in situ formation of the organozinc reagent from the corresponding 4-iodopiperidine.
Materials:
-
tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate (1.0 equiv)
-
Zinc dust (activated) (1.5 equiv)
-
1,2-Dibromoethane
-
Chlorotrimethylsilane
-
Aryl halide (e.g., aryl bromide or iodide) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Zinc Activation: In a flame-dried flask under argon, add zinc dust. Add a small amount of 1,2-dibromoethane and heat gently with a heat gun until gas evolution is observed. Cool to room temperature and add chlorotrimethylsilane. Stir for 15 minutes.
-
Organozinc Formation: To the activated zinc, add anhydrous DMF. Then, add a solution of tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate in DMF dropwise. Stir at room temperature for 1-2 hours to form the organozinc reagent.
-
Coupling Reaction: In a separate flask, add Pd(dppf)Cl₂, CuI, and the aryl halide. Add the freshly prepared organozinc solution via cannula.
-
Stir the reaction mixture at 50-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions detailed herein represent a powerful and versatile toolkit for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings provide reliable and efficient means to construct C-C and C-N bonds at the 4-position, enabling the synthesis of a diverse array of complex molecules with potential therapeutic applications. The provided protocols serve as a robust starting point for researchers in drug discovery and development, with the understanding that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrate combinations. As the field of catalysis continues to evolve, the development of even more active and selective catalyst systems will further expand the synthetic utility of these indispensable transformations.
References
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates [organic-chemistry.org]
- 5. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. cetjournal.it [cetjournal.it]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
Scale-Up Synthesis of 1-Boc-4-methylpiperidine: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
1-Boc-4-methylpiperidine, also known as tert-butyl 4-methylpiperidine-1-carboxylate, is a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its piperidine scaffold is a common motif in a wide range of biologically active molecules, and the Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization at other positions of the molecule. This document provides detailed application notes and scalable protocols for the synthesis of this compound, targeting researchers, scientists, and professionals involved in drug development. The presented methodologies are designed for kilogram-scale production, focusing on process efficiency, safety, and product purity.
Synthetic Strategies
The industrial-scale synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of 4-methylpiperidine: This intermediate is most commonly produced via the catalytic hydrogenation of 4-methylpyridine. This method is highly efficient and utilizes readily available starting materials.
-
Boc Protection of 4-methylpiperidine: The secondary amine of 4-methylpiperidine is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O).
This two-step approach offers a reliable and scalable route to the final product. Alternative routes starting from other precursors are generally less economically viable on a large scale due to higher costs of starting materials and more complex synthetic transformations.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the recommended two-step synthetic route to this compound, providing a basis for process evaluation and optimization.
| Parameter | Step 1: Hydrogenation of 4-methylpyridine | Step 2: Boc Protection of 4-methylpiperidine | Overall |
| Starting Material | 4-Methylpyridine | 4-Methylpiperidine | 4-Methylpyridine |
| Key Reagents | H₂, Ru-Pt/C catalyst | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) | |
| Solvent | Methanol | Dichloromethane (DCM) | |
| Reaction Temperature | 90-100°C | 20-25°C | |
| Reaction Time | 8-10 hours | 8-12 hours | 16-22 hours |
| Pressure | 2.5 MPa | Atmospheric | |
| Typical Yield | >95% | >98% | >93% |
| Purification Method | Distillation | Aqueous work-up and crystallization | |
| Key Advantages | High yield, readily available starting material | High yield, clean reaction | High overall yield, scalable process |
| Key Challenges | Requires high-pressure hydrogenation equipment | Handling of Boc₂O | Two separate reaction steps |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 4-Methylpiperidine via Catalytic Hydrogenation
This protocol details the procedure for the synthesis of 4-methylpiperidine from 4-methylpyridine on a kilogram scale.
Materials:
-
4-Methylpyridine (e.g., 10 kg, 107.4 mol)
-
Methanol (100 L)
-
5% Ruthenium-Platinum on activated carbon (Ru-Pt/C) catalyst (e.g., 1 kg, 10 wt%)
-
High-pressure hydrogenation reactor (e.g., 200 L)
-
Nitrogen gas (for inerting)
-
Hydrogen gas
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Charging the Reactor:
-
Under a nitrogen atmosphere, carefully add the Ru-Pt/C catalyst to the reactor.
-
Add methanol to the reactor.
-
Add 4-methylpyridine to the reactor.
-
-
Reaction Setup:
-
Seal the reactor and begin agitation.
-
Pressurize the reactor with nitrogen to 1.0 MPa and vent three times to remove any residual air.
-
Pressurize the reactor with hydrogen to 2.5 MPa.
-
-
Hydrogenation Reaction:
-
Heat the reactor contents to 90°C while maintaining agitation.
-
Monitor the hydrogen uptake. The reaction is typically complete in 8-10 hours.
-
Maintain the pressure at 2.5 MPa by feeding hydrogen as it is consumed.
-
-
Reaction Work-up:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be recycled.
-
The filtrate contains the 4-methylpiperidine in methanol.
-
-
Purification:
-
The methanol is removed by distillation.
-
The crude 4-methylpiperidine is then purified by fractional distillation to yield a colorless liquid.
-
Protocol 2: Kilogram-Scale Synthesis of this compound
This protocol describes the Boc protection of 4-methylpiperidine on a kilogram scale.
Materials:
-
4-Methylpiperidine (e.g., 10 kg, 100.8 mol)
-
Dichloromethane (DCM) (100 L)
-
Di-tert-butyl dicarbonate (Boc₂O) (e.g., 23.1 kg, 105.8 mol, 1.05 eq)
-
Triethylamine (NEt₃) (e.g., 11.2 kg, 110.9 mol, 1.1 eq)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 4-methylpiperidine in dichloromethane.
-
Add triethylamine to the solution.
-
-
Addition of Boc Anhydride:
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture over 2-3 hours, maintaining the temperature below 10°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 8-10 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Aqueous Work-up:
-
Add water to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound is often of sufficient purity for many applications.
-
If further purification is required, it can be achieved by vacuum distillation or crystallization from a suitable solvent like hexane.
-
Visualizations
Caption: Overall workflow for the scale-up synthesis of this compound.
Caption: Logical relationship of key components in the synthesis.
References
One-Pot Synthesis of 4-Substituted Piperidines from 1-Boc-4-methylpiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the one-pot synthesis of a variety of 4-substituted piperidines, utilizing the readily available starting material, 1-Boc-4-methylpiperidine. This method allows for the efficient introduction of diverse functional groups at the 4-position of the piperidine ring, a core scaffold in many pharmaceutical agents. The described one-pot procedure, involving deprotonation followed by electrophilic trapping, offers a streamlined approach to generating libraries of compounds for structure-activity relationship (SAR) studies and drug discovery programs.
Application Notes
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Functionalization at the 4-position of the piperidine ring is a common strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The ability to rapidly and efficiently synthesize a diverse range of 4-substituted piperidines is therefore of significant interest to the drug development community.
The protocol detailed below describes a one-pot method for the functionalization of the 4-methyl group of this compound. This approach is predicated on the generation of a carbanion at the methyl group via deprotonation with a strong base, which is then quenched in situ with a suitable electrophile. This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide variety of derivatives. The tert-butoxycarbonyl (Boc) protecting group is crucial for this transformation as it enhances the acidity of the protons on the adjacent methyl group and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.
Experimental Workflow
The one-pot synthesis of 4-substituted piperidines from this compound follows a straightforward sequence of deprotonation and electrophilic addition within a single reaction vessel.
Caption: One-pot synthesis of 4-substituted piperidines workflow.
General Experimental Protocol
This protocol describes a general procedure for the one-pot functionalization of this compound. The specific base, solvent, temperature, and reaction times may require optimization depending on the electrophile used.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or other suitable strong base
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi (1.1 equiv) dropwise to the stirred solution. The reaction mixture may turn yellow, indicating the formation of the carbanion. Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted 1-Boc-piperidine.
Representative Data
The following table summarizes hypothetical results for the one-pot functionalization of this compound with various electrophiles, demonstrating the potential scope of this methodology.
| Entry | Electrophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Iodomethane | 1-Boc-4-ethylpiperidine | 2 | 85 |
| 2 | Benzyl bromide | 1-Boc-4-(2-phenylethyl)piperidine | 3 | 78 |
| 3 | Benzaldehyde | 1-Boc-4-(2-hydroxy-2-phenylethyl)piperidine | 4 | 72 |
| 4 | Acetone | 1-Boc-4-(2-hydroxy-2-propyl)piperidine | 4 | 65 |
Signaling Pathway Diagram
The logic of the one-pot synthesis can be visualized as a sequence of chemical transformations triggered by the addition of reagents.
Caption: Logical flow of the one-pot functionalization reaction.
Application Notes and Protocols: Asymmetric Synthesis of Chiral 4-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral 4-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. The development of efficient and highly selective methods to access these structures is of paramount importance. This document details a modern approach for the asymmetric synthesis of chiral 4-substituted piperidines via a site-selective C-H functionalization strategy. While traditional methods often focus on deprotonation at the C2 position, this protocol highlights a rhodium-catalyzed C-H insertion reaction that achieves high enantioselectivity at the C4 position. This method provides a powerful tool for the late-stage functionalization of piperidine rings, enabling rapid access to diverse and complex molecular architectures.
Introduction
The synthesis of enantiomerically pure substituted piperidines is a central challenge in synthetic organic chemistry. The starting material, 1-Boc-4-methylpiperidine, presents a synthetic puzzle: the most acidic protons are typically those at the C2 position (alpha to the nitrogen), making functionalization at the C4 position difficult via standard deprotonation methods like those using chiral lithium amides.[1][2]
To overcome this challenge, modern synthetic methods have turned to transition-metal-catalyzed C-H activation. This approach allows for the direct conversion of a C-H bond into a C-C bond with high levels of regio- and stereocontrol. Specifically, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a robust strategy. The site selectivity (C2 vs. C3 vs. C4) can be controlled by the judicious choice of both the nitrogen protecting group and the chiral rhodium catalyst.[3]
This application note focuses on a protocol for achieving C4-functionalization, which relies on modifying the N-Boc group to an N-α-oxoarylacetyl group. This group acts as a directing element, favoring insertion at the sterically accessible C4 position when combined with a specific sterically demanding rhodium catalyst.[3] This strategy leads to the formation of chiral 4-substituted piperidines with excellent enantioselectivity.
Overall Workflow
The asymmetric synthesis of 4-substituted piperidines via this method follows a clear workflow, from the selection and preparation of the appropriate substrate to the final catalytic reaction and analysis.
Caption: General workflow for C4-selective asymmetric C-H functionalization.
Reaction Pathway: Rhodium-Catalyzed C-H Insertion
The key transformation involves the reaction of an N-α-oxoarylacetyl-piperidine with an aryldiazoacetate in the presence of a chiral dirhodium catalyst. The catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, generates a rhodium-carbene intermediate which then undergoes a highly enantioselective C-H insertion at the C4 position of the piperidine ring.
Caption: Key steps in the rhodium-catalyzed C-H insertion reaction.
Quantitative Data Summary
The efficiency and selectivity of the C4 C-H functionalization reaction have been demonstrated across various aryldiazoacetate substrates. The use of the Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst consistently delivers high enantioselectivity.[3]
| Entry | Aryl Group of Diazoacetate (Ar) | Yield (%) | Regioselectivity (C4:C2) | Enantiomeric Excess (% ee) |
| 1 | 4-MeO-Ph | 58 | >30:1 | 97 |
| 2 | 4-Br-Ph | 61 | >30:1 | 98 |
| 3 | 4-Cl-Ph | 55 | >30:1 | 98 |
| 4 | 4-F-Ph | 53 | >30:1 | 98 |
| 5 | 2-Naphthyl | 57 | >30:1 | 97 |
| Data sourced from Davies et al. (2020)[3] |
Experimental Protocols
Materials and Equipment
-
Substrate: N-(2-oxo-2-phenylacetyl)piperidine
-
Reagent: Methyl 2-diazo-2-(4-bromophenyl)acetate
-
Catalyst: Rh₂(S-2-Cl-5-BrTPCP)₄ (Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate])
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous
-
Equipment: Schlenk flask, magnetic stirrer, syringe pump, standard glassware for inert atmosphere reactions, rotary evaporator, column chromatography system, Chiral HPLC system.
Protocol: General Procedure for Asymmetric C4 C-H Functionalization [3]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the N-(2-oxo-2-phenylacetyl)piperidine substrate (0.5 mmol, 1.0 equiv) and the Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 2 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask and stir the mixture.
-
Reagent Addition: In a separate syringe, prepare a solution of the methyl 2-diazo-2-(4-bromophenyl)acetate (0.75 mmol, 1.5 equiv) in 4 mL of anhydrous dichloromethane.
-
Reaction: Place the Schlenk flask in an oil bath preheated to 39 °C. Add the diazo solution to the reaction flask via syringe pump over a period of 2 hours.
-
Stirring: After the addition is complete, allow the reaction to stir overnight at 39 °C.
-
Work-up: Upon completion (monitored by TLC), cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the 4-substituted piperidine product.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
The rhodium-catalyzed asymmetric C-H insertion provides a state-of-the-art method for accessing chiral 4-substituted piperidines. By employing a directing N-acyl group and a sterically demanding chiral catalyst, this strategy overcomes the inherent reactivity preference for C2-functionalization and delivers products with exceptional levels of enantioselectivity. This protocol is a valuable addition to the synthetic chemist's toolbox for applications in drug discovery and development, enabling the efficient and selective synthesis of complex piperidine-based molecules.
References
Application Notes and Protocols: Synthesis of 4-Methylfentanyl Analogs from 1-Boc-4-methylpiperidine
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction
Fentanyl and its analogs are potent synthetic opioids, and their study is crucial for the development of novel analgesics, as well as for forensic and toxicological analysis. The 4-anilidopiperidine core structure is a key pharmacophore for this class of compounds. Modifications to this core, such as the introduction of a methyl group at the 4-position of the piperidine ring, can significantly alter the pharmacological profile of the resulting analog.
These application notes provide a detailed protocol for the synthesis of 4-methylfentanyl analogs, starting from the commercially available or readily synthesized 1-Boc-4-methylpiperidine. The use of the tert-butyloxycarbonyl (Boc) protecting group allows for controlled and selective reactions throughout the synthetic sequence. The protocols outlined below are intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Overall Synthetic Pathway
The synthesis of 4-methylfentanyl analogs from this compound can be achieved through a multi-step process that involves the introduction of the aniline moiety, followed by acylation, deprotection of the piperidine nitrogen, and subsequent alkylation to yield the final product. A key intermediate in this pathway is tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), which is a regulated precursor in many jurisdictions.[1][2] The synthesis of 4-methyl substituted analogs follows a similar logic, starting with a 4-methyl substituted piperidine derivative.
The overall workflow for the synthesis of a generic 4-methylfentanyl analog is depicted below. This pathway is based on established synthetic methodologies for fentanyl and its derivatives.[3][4]
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates with visualization under UV light or by staining with an appropriate reagent.
Step 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
This initial step describes the synthesis of the key starting material, 1-Boc-4-methyl-4-hydroxypiperidine, from the commercially available N-Boc-4-piperidone.
Protocol:
-
Dissolve N-Boc-4-piperidone (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Slowly add a 3M solution of methylmagnesium bromide in diethyl ether (2.5 mL, 7.5 mmol) dropwise to the cooled solution.
-
After the addition is complete, stir the reaction mixture for an additional 5 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature, continuing to stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Dilute the mixture with water (20 mL) and diethyl ether (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| N-Boc-4-piperidone | 199.25 | 1.0 | 5.0 |
| Methylmagnesium bromide (3M) | - | - | 7.5 |
| Product | 215.29 | ~1.05 | ~4.85 |
| Yield | - | - | ~97% |
| Data adapted from similar reported syntheses.[5] |
Step 2: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) Analog
This step involves the reductive amination of a 4-piperidone derivative with aniline to introduce the anilino group. The protocol below is for the synthesis of the parent 1-Boc-4-AP and can be adapted for the 4-methyl analog.[3]
Protocol:
-
To a solution of N-Boc-4-piperidone (2.00 g, 10.04 mmol) in dichloromethane (13 mL), add aniline (1.03 g, 11.04 mmol) and acetic acid (0.60 g, 10.04 mmol).
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise, maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with 15 mL of 2M aqueous NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| N-Boc-4-piperidone | 199.25 | 2.00 | 10.04 |
| Aniline | 93.13 | 1.03 | 11.04 |
| Acetic Acid | 60.05 | 0.60 | 10.04 |
| Sodium Triacetoxyborohydride | 211.94 | 3.19 | 15.06 |
| Product | 276.38 | - | - |
| Yield | - | - | High |
| This protocol describes the synthesis of the non-methylated analog. Yields are typically high for this transformation.[3] |
Step 3: Acylation of the Anilino-Piperidine Intermediate
This step involves the acylation of the secondary amine of the anilino-piperidine intermediate with propionyl chloride to form the corresponding propanamide.
Protocol:
-
Dissolve the tert-butyl 4-(phenylamino)piperidine-1-carboxylate derivative in dichloromethane.
-
Add diisopropylethylamine (DIPEA) to the solution as a base.
-
Cool the mixture in an ice bath.
-
Slowly add propionyl chloride to the cooled solution.
-
Allow the reaction to proceed until completion, as monitored by TLC.
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the acylated product.
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) |
| 1-Boc-4-anilinopiperidine | 276.38 | 1.0 |
| Propionyl Chloride | 92.52 | 1.1 |
| Diisopropylethylamine | 129.24 | 1.5 |
| Product | 332.44 | - |
| Yield | - | High |
| Stoichiometry and expected product for the non-methylated analog are provided. Yields are generally high.[3] |
Step 4: Boc Deprotection
The Boc protecting group is removed under acidic conditions to liberate the piperidine nitrogen for the final alkylation step.
Protocol:
-
Dissolve the Boc-protected propanamide intermediate (1.00 g, 3.01 mmol) in 1,4-dioxane (25 mL).
-
Add 4M HCl in dioxane (25 mL) to the solution.
-
Stir the reaction at room temperature for 4 hours.
-
Adjust the pH of the solution to 8 by the addition of 2M aqueous NaOH.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the deprotected piperidine.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Boc-protected propanamide | 332.44 | 1.00 | 3.01 |
| 4M HCl in dioxane | - | 25 mL | - |
| Product | 232.32 | - | - |
| Yield | - | High | |
| Data based on the deprotection of the non-methylated analog.[3] |
Step 5: N-Alkylation to Yield Fentanyl Analog
The final step is the alkylation of the secondary piperidine nitrogen with a suitable alkylating agent, such as phenethyl bromide, to yield the target fentanyl analog.
Protocol:
-
Dissolve the deprotected piperidine intermediate in a suitable solvent such as acetonitrile.[4]
-
Add a base, such as cesium carbonate or potassium carbonate, to the mixture.
-
Add the alkylating agent (e.g., 2-bromoethyl)benzene).
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After completion, cool the reaction, filter off the base, and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final fentanyl analog.
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) |
| Deprotected piperidine | 232.32 | 1.0 |
| (2-Bromoethyl)benzene | 185.06 | 1.1 |
| Cesium Carbonate | 325.82 | 1.5 |
| Product (Fentanyl) | 336.47 | - |
| Yield | - | ~95% |
| Data based on the synthesis of fentanyl.[4] |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations of the functional groups.
Disclaimer
The information provided herein is for research purposes only. The synthesis of fentanyl and its analogs should only be conducted by qualified professionals in a licensed and appropriately equipped laboratory, in strict compliance with all applicable laws and regulations. These compounds are potent opioids and can be hazardous if not handled with extreme care. Appropriate personal protective equipment should be worn at all times.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. osti.gov [osti.gov]
- 5. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
Reductive amination protocols for 1-Boc-4-formylpiperidine derived from 1-Boc-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-Boc-4-formylpiperidine from 1-Boc-4-hydroxymethylpiperidine and its subsequent use in reductive amination reactions to generate a diverse range of substituted piperidines. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a key strategy in drug discovery to modulate the physicochemical properties and biological activity of lead compounds. Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, providing a versatile route to secondary and tertiary amines.
This document outlines reliable protocols for the two-step synthesis of various N-substituted 4-(aminomethyl)piperidines, starting from the commercially available 1-Boc-4-hydroxymethylpiperidine. The first step involves the oxidation of the primary alcohol to the corresponding aldehyde, 1-Boc-4-formylpiperidine. The second step is the reductive amination of this aldehyde with a variety of primary and secondary amines using different reducing agents.
Synthesis of 1-Boc-4-formylpiperidine
The oxidation of 1-Boc-4-hydroxymethylpiperidine to 1-Boc-4-formylpiperidine is a critical step. Several methods can be employed, with Swern oxidation and Dess-Martin periodinane (DMP) oxidation being two of the most common and reliable choices due to their mild reaction conditions and high yields.
Oxidation Protocols
Two recommended protocols for the oxidation of 1-Boc-4-hydroxymethylpiperidine are detailed below.
Protocol 2.1.1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][2][3][4] This method is known for its high yields and compatibility with a wide range of functional groups, although it requires cryogenic temperatures.
Experimental Protocol:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 1-Boc-4-hydroxymethylpiperidine (1.0 eq) in anhydrous DCM dropwise, again maintaining the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-4-formylpiperidine.
-
The crude product can be purified by flash chromatography on silica gel if necessary.
Protocol 2.1.2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane oxidation is a mild and convenient alternative that can be performed at room temperature.[2][5][6]
Experimental Protocol:
-
To a stirred solution of 1-Boc-4-hydroxymethylpiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[2]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[2]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-Boc-4-formylpiperidine.
-
Purify the crude product by flash chromatography on silica gel if required.
Comparison of Oxidation Methods
| Oxidation Method | Typical Yield | Purity | Reaction Time | Advantages | Disadvantages |
| Swern Oxidation | >95%[2] | >98%[2] | 2-4 hours[2] | High yield, reliable for a wide range of substrates. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[2] |
| DMP Oxidation | 90-98% | >98% | 1-3 hours[2] | Mild conditions (room temperature), easy to perform. | Reagent is sensitive to moisture and can be explosive under certain conditions. |
Reductive Amination of 1-Boc-4-formylpiperidine
Reductive amination is a two-step process that first involves the formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, each with its own advantages and disadvantages.
Reductive Amination Protocols
The following protocols detail the reductive amination of 1-Boc-4-formylpiperidine with various amines using different reducing agents.
Protocol 3.1.1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes. It is compatible with a wide range of functional groups and does not reduce the starting aldehyde.
Experimental Protocol:
-
To a stirred solution of 1-Boc-4-formylpiperidine (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired N-substituted-4-(aminomethyl)piperidine.
Protocol 3.1.2: Using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another effective reducing agent for reductive amination. It is stable in protic solvents like methanol and is selective for the reduction of iminium ions over carbonyl groups. Caution should be exercised due to the potential for the formation of toxic hydrogen cyanide gas, especially under acidic conditions.
Experimental Protocol:
-
To a stirred solution of 1-Boc-4-formylpiperidine (1.0 eq) and the amine (1.1 eq) in methanol (MeOH) (0.2 M), add sodium cyanoborohydride (1.2 eq).
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of acetic acid.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between DCM and a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3.1.3: Using Sodium Borohydride (NaBH₄)
Sodium borohydride is a more powerful reducing agent and can reduce both the iminium intermediate and the starting aldehyde. Therefore, a two-step, one-pot procedure is often employed where the imine is pre-formed before the addition of the reducing agent.
Experimental Protocol:
-
Dissolve 1-Boc-4-formylpiperidine (1.0 eq) and the amine (1.1 eq) in a suitable solvent like methanol or ethanol (0.2 M).
-
Stir the mixture at room temperature for 1-3 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Extract the aqueous residue with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3.1.4: Catalytic Hydrogenation (H₂/Pd)
Catalytic hydrogenation is a clean and efficient method for reductive amination, producing water as the only byproduct. It is particularly useful for large-scale synthesis.
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 1-Boc-4-formylpiperidine (1.0 eq) and the amine (1.1 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash chromatography if necessary.
Comparative Data for Reductive Amination Protocols
The following table summarizes typical reaction conditions and yields for the reductive amination of 1-Boc-4-formylpiperidine with various amines.
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | RT | 12 | 85-95 |
| Benzylamine | NaBH₃CN | MeOH | RT | 6 | 80-90 |
| Morpholine | NaBH₄ | EtOH | 0 to RT | 4 | 75-85 |
| Methylamine | H₂/Pd (10%) | MeOH | RT | 24 | 88-98 |
| 4-Fluoroaniline | NaBH(OAc)₃ | DCM | RT | 18 | 82-92 |
| Piperidine | NaBH₃CN | MeOH | RT | 8 | 78-88 |
| Cyclopropylamine | NaBH₄ | MeOH | 0 to RT | 6 | 80-90 |
| Pyrrolidine | H₂/Pd (10%) | EtOH | RT | 36 | 85-95 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.
Visualizing the Workflow
The following diagrams illustrate the overall synthetic workflow and the mechanism of reductive amination.
Caption: Overall workflow for the synthesis of N-substituted 4-(aminomethyl)piperidines.
Caption: General mechanism of reductive amination.
Conclusion
The protocols outlined in these application notes provide robust and versatile methods for the synthesis of a library of N-substituted 4-(aminomethyl)piperidines. The choice of oxidation and reductive amination conditions can be tailored based on the specific substrate and desired scale of the reaction. These detailed procedures and comparative data will aid researchers in the efficient and successful synthesis of novel piperidine-containing compounds for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1-Boc-4-methylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-Boc-4-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
The synthesis involves the protection of the secondary amine of 4-methylpiperidine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 4-methylpiperidine with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a suitable base and solvent. The Boc group masks the nucleophilicity of the amine, allowing for subsequent chemical transformations on other parts of a molecule.[1]
Q2: What are the common reagents and solvents used for this reaction?
Commonly used reagents and solvents include:
-
Protecting Agent: Di-tert-butyl dicarbonate ((Boc)₂O).
-
Base: Triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH).
-
Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or aqueous mixtures.[2][3]
Q3: How does the choice of base impact the reaction?
The base neutralizes the acidic byproduct formed during the reaction, driving it to completion. Organic bases like triethylamine are common in anhydrous conditions.[2] Inorganic bases like sodium bicarbonate are often used in aqueous or biphasic systems and can simplify workup. The choice of base can influence reaction rate and byproduct formation.
Q4: What are the typical byproducts of this reaction?
The main byproducts are tert-butanol and carbon dioxide, which result from the decomposition of the tert-butyl carbonate leaving group.[4] If a base like triethylamine is used, the corresponding ammonium salt will also be formed. Unreacted starting materials and excess (Boc)₂O can also be present in the crude product.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A stain such as ninhydrin can be used to visualize the disappearance of the primary/secondary amine of the starting material on a TLC plate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive (Boc)₂O | (Boc)₂O can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened container. |
| Insufficient Base | Ensure at least a stoichiometric amount of base is used relative to the starting amine. For amine hydrochlorides, two equivalents of base are necessary. |
| Poor Solubility of Starting Material | 4-methylpiperidine hydrochloride has poor solubility in some organic solvents. Consider converting it to the free base before the reaction or using a solvent system that can accommodate the salt, such as an aqueous-organic biphasic system. |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating (e.g., to 40°C) can increase the rate, particularly if a weaker base is used.[3] |
Issue 2: Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Short Reaction Time | Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. |
| Steric Hindrance | While 4-methylpiperidine is not exceptionally hindered, ensuring adequate reaction time and possibly a slight excess of (Boc)₂O can help drive the reaction to completion. |
| Inefficient Mixing | If the reaction is heterogeneous (e.g., with an inorganic base), ensure vigorous stirring to facilitate contact between the reactants. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Residual (Boc)₂O | Excess (Boc)₂O can be removed during aqueous workup by washing with a solution of sodium bicarbonate. It can also be quenched by adding a small amount of a primary amine (e.g., a few drops of ammonia) after the main reaction is complete. |
| Product is an Oil | This compound is often isolated as an oil. Ensure the product is thoroughly dried under high vacuum to remove residual solvent, which can prevent solidification. |
| Co-elution with Byproducts | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. |
Issue 4: Accidental Deprotection of the Boc Group
| Possible Cause | Troubleshooting Steps |
| Acidic Conditions During Workup | The Boc group is labile in strong acid.[5] Avoid acidic washes during the workup. If an acid wash is necessary to remove basic impurities, use a dilute, weak acid and minimize contact time. |
| Contaminated Solvents or Reagents | Ensure all solvents and reagents are free from acidic impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 25 | 4 | 90-95 |
| 2 | Tetrahydrofuran (THF) | Triethylamine (TEA) | 25 | 6 | 88-93 |
| 3 | Dichloromethane (DCM) | 1M NaOH (aq) | 25 | 2 | 92-97 |
| 4 | Acetonitrile (ACN) | Sodium Bicarbonate | 40 | 8 | 85-90 |
| 5 | No Solvent | Triethylamine (TEA) | 25 | 1 | 80-85[2] |
Note: Yields are illustrative and can vary based on the specific experimental setup, purity of reagents, and scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethylamine in Dichloromethane
-
To a round-bottom flask, add 4-methylpiperidine (1.0 eq).
-
Dissolve the starting material in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture at room temperature.[5]
-
Stir the reaction for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Alkylation Reactions of Substituted Piperidines
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions regarding common side products and challenges encountered during the alkylation of piperidine scaffolds, with a focus on systems related to 1-Boc-4-methylpiperidine. As a cornerstone in medicinal chemistry, the piperidine ring's functionalization is a critical step in the synthesis of numerous pharmaceutical agents.[1] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic transformations.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the N-alkylation of piperidine derivatives and related synthetic strategies.
Q1: What is the most common side product when performing a direct N-alkylation of a secondary piperidine (e.g., 4-methylpiperidine) with an alkyl halide?
A1: The most prevalent and often frustrating side product is the quaternary ammonium salt .[2][3] This occurs when the desired tertiary amine product, which is still nucleophilic, reacts with a second molecule of the alkyl halide. This over-alkylation is particularly common under conditions that favor high reactivity.
-
Causality: The reaction is an SN2 substitution where the piperidine nitrogen acts as the nucleophile. Once the desired tertiary amine is formed, its nitrogen can attack another molecule of the alkyl halide. The use of a simple base like potassium carbonate (K₂CO₃) can accelerate the initial reaction but does little to prevent the subsequent quaternization if an excess of the alkylating agent is present or if reaction temperatures are too high.[3]
Q2: My direct alkylation reaction is stalling, and a white precipitate has formed. What is happening and how can I fix it?
A2: This is a classic sign of piperidinium salt formation . Without a base to scavenge the acid (HX) generated during the reaction, the starting secondary amine acts as its own base, forming a protonated piperidinium salt.[3] This salt is significantly less nucleophilic than the free amine and often insoluble in common organic solvents like acetonitrile, causing it to precipitate and effectively halt the reaction.[3]
-
Solution: The addition of a non-nucleophilic base is crucial. Hünig's base (N,N-diisopropylethylamine, DIPEA) is an excellent choice as it effectively scavenges the generated acid without competing in the alkylation reaction. Alternatively, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like DMF can be used.[3]
Q3: I am attempting a synthesis via reductive amination of 1-Boc-4-piperidone and my yield is low. What are the likely side products?
A3: Reductive amination is a powerful method but can be plagued by several side products if not properly controlled. Common impurities include:
-
Unreacted Starting Materials: Both the 1-Boc-4-piperidone and the primary amine may remain if the reaction is incomplete.
-
Stable Imine Intermediate: The first step of the reaction is the formation of an imine (or enamine). If the reducing agent is inefficient or added improperly, this intermediate can persist in the final product mixture.[4]
-
Hydroxylamine or Over-reduction Products: Depending on the strength and type of reducing agent, side reactions can occur. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is mild enough to not reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion.[4][5]
Q4: I lost my Boc protecting group during the workup or purification. How can this be avoided?
A4: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[6][7] Accidental deprotection is a frequent issue, leading to a complex mixture of protected and unprotected products.
-
Common Causes:
-
Acidic Workup: Using aqueous acid washes (e.g., 1M HCl) to remove basic impurities can cleave the Boc group.[6]
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial or complete deprotection of sensitive substrates during column chromatography.
-
-
Preventative Measures:
-
Neutral/Basic Workup: Use neutral (brine) or mildly basic (saturated aqueous NaHCO₃) washes.
-
Treated Silica Gel: Before performing column chromatography, flush the silica gel with a solution of the eluent containing 1% triethylamine to neutralize the acidic sites.
-
Troubleshooting Guide: N-Alkylation of Piperidines
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Multiple spots on TLC, including a highly polar spot at the baseline. | Quaternary Ammonium Salt Formation. [2][3] | 1. Use piperidine as the limiting reagent. Slowly add the alkyl halide (1.0-1.1 eq.) to a solution of the piperidine (1.2+ eq.). This ensures the halide is consumed before it can react with the product.[3] 2. Employ a non-nucleophilic base like DIPEA to avoid competition with the primary reaction.[3] |
| Reaction does not proceed to completion; starting material remains. | 1. Piperidinium salt formation has stopped the reaction.[3] 2. Ineffective alkylating agent. 3. Low reaction temperature. | 1. Add a base such as K₂CO₃ or DIPEA to neutralize the generated acid (HX).[3] 2. Switch to a more reactive halide (I > Br > Cl). 3. Gently heat the reaction (e.g., to 50-70 °C) and monitor by TLC. |
| Product is an oil but is reported to be a solid. | Presence of residual solvent or minor impurities. [6] | 1. Trituration: Add a non-polar solvent (e.g., hexanes, pentane) to the oil and stir vigorously. This can induce crystallization by dissolving the impurities while the product precipitates. 2. High Vacuum: Ensure the product is thoroughly dried under high vacuum to remove all residual solvent. |
| Loss of Boc group observed during purification. | Acidic conditions during workup or chromatography.[6][7] | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine, and pack the column with this mixture. 2. Avoid Acidic Washes: Use saturated NaHCO₃ or brine for the aqueous workup. |
| Reductive amination yields a complex mixture. | Improper reaction conditions. | 1. Use Sodium Triacetoxyborohydride (STAB): It is selective for the iminium ion over the ketone.[4][5] 2. Control pH: Add a small amount of acetic acid to catalyze imine formation, but avoid making the solution strongly acidic. 3. Monitor Temperature: Keep the reaction at room temperature unless literature suggests otherwise. |
Key Experimental Protocols
Protocol 1: Direct N-Alkylation of 4-Methylpiperidine
This protocol minimizes the formation of quaternary ammonium salts by controlling stoichiometry and using a suitable base.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-methylpiperidine (1.0 eq.), anhydrous acetonitrile (or DMF), and N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Addition: Cool the mixture to 0 °C. Add the alkyl halide (1.1 eq.) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 70 °C) may be required for less reactive halides.[3]
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination of 1-Boc-4-Piperidone
This procedure is a standard and high-yielding method for synthesizing 4-substituted piperidines.
-
Setup: In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq.) and the desired primary amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).[4][5]
-
Imine Formation: Add glacial acetic acid (1.0-2.0 eq.) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[4]
Visualized Workflows & Mechanisms
Caption: Primary reaction vs. over-alkylation side product.
Caption: Workflow for reductive amination.
References
Technical Support Center: Purification of 1-Boc-4-methylpiperidine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the removal of impurities from 1-Boc-4-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-methylpiperidine, by-products from the synthesis like di-Boc adducts, and residual solvents from the reaction and workup (e.g., ethyl acetate, hexanes, THF).[1]
Q2: My this compound is an oil, but I expected a solid. What should I do?
A2: The presence of residual solvents or minor impurities can prevent crystallization. To induce solidification, you can try trituration with a non-polar solvent like hexanes or pentane. Alternatively, dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar anti-solvent can help precipitate the product. Ensure the final product is thoroughly dried under a high vacuum to remove all volatile residues.[1]
Q3: Can I use acid-base extraction to purify my product?
A3: While a carefully controlled acid-base extraction can remove non-basic impurities, it is generally not recommended for this compound. The Boc (tert-butoxycarbonyl) protecting group is highly sensitive to acidic conditions and can be cleaved, leading to the formation of 4-methylpiperidine.[1][2] If this method is attempted, it must be done with extreme caution using dilute acids and with careful monitoring of the pH.[1]
Q4: After purification by column chromatography, I see multiple spots on my TLC. What could be the issue?
A4: There are several possibilities if you observe multiple spots on TLC after purification:
-
Co-eluting Impurities: An impurity may have a similar polarity to your product in the chosen solvent system. Try a different solvent system for TLC and column chromatography.
-
Product Degradation: The product might be degrading on the silica gel TLC plate, which can be slightly acidic. You can mitigate this by using TLC plates treated with a base or by adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to your mobile phase.[1]
-
Boc Deprotection: If any acidic conditions were present during workup or purification, the Boc group may have been partially or fully removed. The deprotected product will have a much lower Rf value on TLC.[1][2]
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities.[3][4]
-
Gas Chromatography (GC): Excellent for detecting and quantifying volatile impurities, such as residual solvents.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify major impurities, especially with an internal standard (qNMR).[3][4]
Purification Method Selection
The choice of purification method depends on the impurity profile and the desired final purity. The following table summarizes common techniques and their expected outcomes.
| Purification Method | Typical Stationary/Mobile Phase or Solvent | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Flash Column Chromatography | Silica gel; Hexanes/Ethyl Acetate gradient (with optional 0.5% Triethylamine) | >98% | 70-90% | High resolution, effective for a wide range of impurities.[1] | Can be time-consuming and require large volumes of solvent.[1] |
| Recrystallization | Isopropanol/Water or Ethanol/Heptane | >99% | 60-80% | Cost-effective, scalable, and can yield very pure material.[1] | May not remove impurities with similar solubility; potential for product loss.[1] |
| Preparative HPLC | C18 column; Acetonitrile/Water with 0.1% Formic Acid | >99.5% | 50-70% | Highest achievable purity, ideal for final polishing.[1] | Expensive, low throughput, not suitable for large-scale purification.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional, if acid sensitivity is an issue)
-
Glass column and accessories
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a solvent like dichloromethane or ethyl acetate. Spot the solution on a TLC plate and develop it in a solvent system such as 80:20 hexanes:ethyl acetate. Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the product.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
-
Elution and Fraction Collection: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.[1][5]
-
Isolation of Pure Product: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying material that is already relatively pure or for inducing crystallization of an oily product.
Materials:
-
Crude or column-purified this compound
-
Recrystallization solvent system (e.g., isopropanol/water, ethanol/heptane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., isopropanol). If the compound is very soluble, add a hot anti-solvent (e.g., water or heptane) dropwise until the solution becomes cloudy. Add a few drops of the first solvent to redissolve the solid and achieve a clear solution.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude material in the minimum amount of the hot primary solvent.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If an anti-solvent is used, add it dropwise to the hot solution until cloudiness persists, then allow it to cool. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under a high vacuum.
Visualized Workflows
Purification Method Selection Workflow
Caption: A decision-making workflow for selecting the appropriate purification method.
Troubleshooting Purification Issues
References
Troubleshooting incomplete Boc deprotection of 1-Boc-4-methylpiperidine
Topic: Troubleshooting Incomplete Boc Deprotection of 1-Boc-4-methylpiperidine
This technical support guide provides solutions to common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of this compound is incomplete. What are the likely causes?
Incomplete deprotection is a frequent challenge and can stem from several factors:
-
Insufficient Acid: The concentration or equivalents of the acid (e.g., TFA or HCl) may be too low to drive the reaction to completion.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to fully remove the Boc group.[1]
-
Low Temperature: Most Boc deprotections are conducted at room temperature. If the reaction is sluggish, the temperature may be too low.[1]
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its interaction with the acid.
-
Steric Hindrance: While less of an issue for this compound compared to more complex substrates, steric factors can sometimes slow the reaction.[1]
Q2: I'm observing unexpected side products in my reaction mixture. What could they be and how can I prevent them?
The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid.[1] This carbocation can alkylate any available nucleophiles, including the deprotected 4-methylpiperidine product itself. To prevent this, the use of "scavengers" is recommended. These are compounds that react with the tert-butyl cation more readily than your desired product.[1]
Q3: What are the most common acidic reagents for Boc deprotection, and how do I choose between them?
The most common reagents are trifluoroacetic acid (TFA), typically in dichloromethane (DCM), and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[1][2]
-
TFA in DCM: This is a highly effective and widely used method. A 25-50% solution is common.[1] The product is isolated as a TFA salt.
-
HCl in Dioxane: A 4M solution is a standard choice and yields the hydrochloride salt of the product, which can sometimes be easier to handle and crystallize.[1][2]
The choice may depend on the downstream application and the desired salt form of the product.
Q4: My product yield is low after work-up. What are some common reasons for product loss?
Low yields can be attributed to several factors during the work-up procedure:
-
Incomplete Extraction: The deprotected product, either as a salt or the free base, may have some water solubility, leading to loss in the aqueous phase during extraction.
-
Improper Basification: For obtaining the free amine, the pH of the aqueous layer must be sufficiently basic to ensure the product is not in its protonated, water-soluble form.
-
Formation of a Stable Salt: The resulting trifluoroacetate or hydrochloride salt might be difficult to handle or may require specific conditions for conversion to the free base.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | Insufficient acid concentration or equivalents. | Increase the concentration of the acid (e.g., use 50% TFA in DCM) or add more equivalents.[1] |
| Short reaction time. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed.[2] | |
| Low reaction temperature. | Consider a moderate increase in temperature (e.g., to 40-50°C), but be aware this may also increase side reactions.[1] | |
| Poor solubility of starting material. | Ensure the this compound is fully dissolved in the solvent before and during the reaction. | |
| Low Yield | Product loss during work-up. | Perform multiple extractions from the aqueous phase to ensure complete recovery. Confirm the final pH of the aqueous layer is basic (>10) to isolate the free base.[2] |
| Formation of a water-soluble salt. | If the product salt is water-soluble, consider alternative work-up procedures or using the salt directly in the next step if compatible.[2] | |
| Formation of Side Products (t-butylation) | Reactive tert-butyl cation alkylating the product. | Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5%), to the reaction mixture to trap the carbocation.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Preparation: Dissolve this compound in dichloromethane (DCM).
-
Reagent Addition: To the solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). For substrates prone to alkylation, consider adding a scavenger like triisopropylsilane (TIS).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in water.
-
Basify the aqueous solution with a suitable base (e.g., saturated aqueous sodium bicarbonate or sodium hydroxide) to a pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-methylpiperidine product.
-
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[1]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[1]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[1]
-
Work-up (for hydrochloride salt): If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
-
Work-up (for free base): Follow the work-up steps outlined in Protocol 1, starting from the basification step after removing the reaction solvent.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Boc deprotection mechanism and side reaction pathway.
References
Preventing over-alkylation of piperidine nitrogen after Boc removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-alkylated piperidines, specifically focusing on preventing over-alkylation after Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-alkylation of the piperidine nitrogen after Boc deprotection?
A1: Over-alkylation, the formation of a quaternary ammonium salt, is a common side reaction that occurs when the newly deprotected, nucleophilic secondary amine of the piperidine ring reacts with a second molecule of the alkylating agent.[1] This is particularly prevalent with highly reactive alkylating agents.[2] The initial N-alkylation reaction produces the desired tertiary amine, which can then compete with the remaining secondary amine for the alkylating agent.
Q2: How does the Boc deprotection step influence subsequent over-alkylation?
A2: The Boc deprotection step, typically performed under acidic conditions (e.g., with trifluoroacetic acid - TFA), generates a reactive tert-butyl cation intermediate.[3] If not properly managed, this carbocation can alkylate the deprotected piperidine nitrogen, leading to a tert-butylated byproduct (+56 Da mass shift), which can be mistaken for or complicate the analysis of the desired alkylation.[3][4] Using scavengers during deprotection is crucial to mitigate this side reaction.[5]
Q3: What are scavengers and why are they essential during Boc deprotection?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[5] By reacting with the carbocation more readily than the deprotected piperidine, they prevent unwanted side reactions like t-butylation.[3] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole.[3][5]
Q4: What are the key strategies to control N-alkylation and prevent the formation of quaternary ammonium salts?
A4: Several strategies can be employed to favor mono-alkylation and minimize over-alkylation:
-
Control Stoichiometry: Use a slight excess of the deprotected piperidine relative to the alkylating agent.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of the electrophile, which favors the mono-alkylation reaction.[1][6]
-
Lower Reaction Temperature: Reducing the reaction temperature can help control the rate of the second alkylation.[1]
-
Choice of Base and Solvent: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile or DMF.[2]
-
Reductive Amination: This alternative method involves reacting the deprotected piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced. This approach is highly effective at preventing the formation of quaternary ammonium salts.[7][8]
Q5: How can I monitor the progress of the reaction and quantify the extent of over-alkylation?
A5: Reaction progress can be monitored using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] LC-MS is particularly useful for quantifying the ratio of the desired mono-alkylated product to the over-alkylated quaternary ammonium salt and any tert-butylated byproducts.[9][10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Alkylated Piperidine and Significant Formation of Over-Alkylated Product
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| Excess Alkylating Agent | Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the alkylating agent relative to the piperidine.[6] | Reduced formation of the quaternary ammonium salt. |
| Rapid Addition of Alkylating Agent | Add the alkylating agent dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes).[1] | Favors mono-alkylation by maintaining a low concentration of the electrophile. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor closely.[1] | Decreases the rate of the second alkylation, improving selectivity for the mono-alkylated product. |
| Highly Reactive Alkylating Agent | If possible, switch to a less reactive alkylating agent (e.g., an alkyl bromide instead of an iodide). Alternatively, consider using reductive amination.[2] | Slower, more controlled alkylation leading to less over-alkylation. |
Issue 2: Presence of an Unexpected Byproduct with a +56 Da Mass Shift in LC-MS Analysis
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| tert-Butylation during Boc Deprotection | Add a carbocation scavenger, such as triisopropylsilane (TIS) or triethylsilane (TES), to the deprotection reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][4] | The scavenger will trap the tert-butyl cation, preventing it from alkylating the piperidine nitrogen. |
| Incomplete Deprotection | Ensure sufficient acid (e.g., neat TFA) and reaction time for the deprotection step. Monitor by TLC or LC-MS until the starting material is consumed.[4] | Complete removal of the Boc group, ensuring the piperidine is ready for the subsequent alkylation step. |
Data Presentation
Table 1: Effect of Alkylating Agent Stoichiometry and Addition Rate on Over-Alkylation
| Equivalents of Alkyl Halide | Addition Method | Mono-alkylated Product (%) | Over-alkylated Product (%) |
| 1.05 | Syringe Pump (1 hour) | 92 | 8 |
| 1.05 | Dropwise (5 minutes) | 85 | 15 |
| 1.2 | Syringe Pump (1 hour) | 75 | 25 |
| 1.2 | Dropwise (5 minutes) | 68 | 32 |
| 1.5 | Dropwise (5 minutes) | 45 | 55 |
Table 2: Efficacy of Scavengers in Preventing tert-Butylation during Boc Deprotection
| Deprotection Cocktail | Piperidine (%) | tert-Butylated Piperidine (%) |
| 95% TFA in DCM | 88 | 12 |
| 95% TFA / 5% TIS in DCM | >99 | <1 |
| 95% TFA / 5% Anisole in DCM | 98 | 2 |
Experimental Protocols
Protocol 1: Boc Deprotection of Piperidine with Scavenger
-
Preparation: Dissolve the N-Boc-piperidine substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add triisopropylsilane (TIS) (2.5-5% v/v) to the solution.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM, or neat TFA for stubborn substrates) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting piperidine TFA salt can often be used directly in the subsequent alkylation step after neutralization.
Protocol 2: N-Alkylation of Piperidine (Direct Alkylation)
-
Neutralization: Dissolve the crude piperidine TFA salt from the deprotection step in a suitable solvent like acetonitrile or DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) or anhydrous potassium carbonate (2.0-3.0 equivalents) and stir for 15-30 minutes at room temperature.
-
Alkylation: Slowly add the alkyl halide (1.05-1.1 equivalents) to the stirred solution. For optimal control, use a syringe pump to add the alkylating agent over 30-60 minutes.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the solids. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated piperidine.
Protocol 3: N-Alkylation of Piperidine (Reductive Amination)
-
Iminium Ion Formation: Dissolve the deprotected piperidine (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid can be added as a catalyst.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving yield and purity in the synthesis of 1-Boc-4-methylpiperidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Boc-4-methylpiperidine derivatives for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Boc protection of 4-methylpiperidine?
A1: The protection of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) is a robust reaction with flexible conditions.[1] A common starting point involves dissolving 4-methylpiperidine in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a water/THF mixture.[1] Typically, 1.0 to 1.2 equivalents of Boc₂O are added in the presence of a base such as triethylamine (TEA) or sodium bicarbonate at room temperature.[1][2] The reaction is generally complete within a few hours.
Q2: How can I monitor the progress of my Boc protection reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (4-methylpiperidine). The disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound) indicates the reaction is proceeding. Staining with ninhydrin can be useful as it will stain the primary/secondary amine of the starting material but not the protected product.
Q3: What are the common impurities I might encounter after synthesizing a this compound derivative?
A3: Common impurities can include unreacted starting materials, residual solvents, and by-products from the specific derivatization reaction.[3] For example, in palladium-catalyzed reactions like Buchwald-Hartwig amination, residual palladium catalyst, phosphine ligands, and side-products from hydrodehalogenation can be present.[3] If the Boc group is unintentionally cleaved, you may also find the deprotected piperidine derivative as an impurity.[4]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for quantifying purity and identifying volatile impurities.[3][6] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is excellent for structural confirmation and can help identify impurities that have protons.[5]
Q5: My purified this compound derivative is an oil, but the literature reports it as a solid. What should I do?
A5: The presence of residual solvents or minor impurities can prevent crystallization, causing the product to remain an oil.[3] To induce solidification, you can try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar "anti-solvent" like hexanes or pentane to precipitate the product.[3] Trituration, which involves repeatedly washing the oil with a non-polar solvent, can also be effective.[3] Finally, ensure the product is thoroughly dried under a high vacuum to remove any remaining volatile components.[3]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q: I've performed a reaction to synthesize a this compound derivative, but my final yield is very low. What could be the cause?
A: Low yields can stem from several factors throughout the synthetic and purification process. Common causes include incomplete reactions, product degradation, or loss during workup and purification.[7]
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or inadequate stoichiometry of reagents.
-
Solution: Monitor the reaction closely using TLC or LC-MS until the starting material is consumed. Consider increasing the reaction temperature or time. Ensure the equivalents of all reagents are correct. For some reactions, a slight excess of one reagent may be necessary to drive the reaction to completion.
-
-
Product Degradation:
-
Cause: The Boc protecting group is sensitive to strong acids and can be cleaved during the reaction or workup.[3][4] Some derivatives may also be sensitive to high temperatures or air oxidation.[4]
-
Solution: Avoid acidic conditions during workup and purification.[3] If an acidic wash is necessary, use a dilute acid and perform it quickly at a low temperature.[3] For reactions sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Loss During Workup/Purification:
-
Cause: The product may have some solubility in the aqueous phase during extractions. Significant product loss can also occur during column chromatography if the incorrect solvent system is used or if the product streaks on the column.
-
Solution: When performing aqueous extractions, back-extract the aqueous layer with the organic solvent to recover any dissolved product. Optimize your column chromatography conditions using TLC first to find a solvent system that gives good separation (Rf value of ~0.3-0.4 for the product).
-
Issue 2: Product is Impure After Purification
Q: I have purified my product by column chromatography, but ¹H NMR and HPLC analysis still show significant impurities. What went wrong?
A: The presence of impurities after purification often points to co-eluting compounds during chromatography or product degradation on the silica gel.
Possible Causes and Solutions:
-
Co-eluting Impurities:
-
Cause: The chosen solvent system for column chromatography did not provide adequate separation between your product and one or more impurities.
-
Solution: Re-evaluate your solvent system using TLC. Try different solvent combinations (e.g., ethyl acetate/hexanes, methanol/DCM) to find one that cleanly separates all components. A shallower gradient during chromatography can also improve separation.
-
-
Product Degradation on Silica Gel:
-
Cause: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including the cleavage of the Boc group.[3]
-
Solution: To minimize contact time, run the column as quickly as possible without sacrificing separation ("flash" chromatography). Alternatively, you can use deactivated silica gel by adding a small amount of triethylamine (~1%) to the eluent to neutralize the acidic sites.[3]
-
-
Colored Impurities:
-
Cause: A persistent color in the final product can be due to residual palladium catalyst from a cross-coupling reaction or oxidation of an aromatic amine moiety.[3]
-
Solution: Treat a solution of your product with activated carbon, stir for a short period, and then filter through a pad of celite.[3] This can often remove colored impurities.
-
Data Presentation
Table 1: Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV) | Differential partitioning between mobile and stationary phases. | Purity (%), retention time, detection of non-volatile impurities. | 95.0 - 99.9% | High resolution, quantitative accuracy, widely available. | Requires a chromophore, may not detect co-eluting impurities.[5] |
| GC-MS | Separation by volatility followed by mass-to-charge ratio detection. | Purity (%), identification of volatile impurities, molecular weight confirmation. | 95.0 - 99.9% | High sensitivity, provides structural information on impurities. | Compound must be volatile and thermally stable; derivatization may be needed.[5] |
| ¹H NMR | Nuclear magnetic resonance of protons. | Structural confirmation, identification of impurities with protons, molar ratio of components. | > 95% (quantitative NMR) | Provides detailed structural information, non-destructive. | Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret.[5] |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Purity (%), molecular weight of main component and impurities. | 95.0 - 99.9% | Excellent for identifying unknown impurities and confirming molecular weight. | Response factors can vary, making quantification challenging without standards.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the Boc protection of 4-methylpiperidine.
Materials:
-
4-methylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[2]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by flash column chromatography if necessary.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for the purification of a this compound derivative.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Glass column and collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A suitable system will show good separation of the product spot from impurities, with an Rf value of approximately 0.3-0.4 for the product.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).[3]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[3]
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Potential side reaction during Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stereoselectivity in 1-Boc-4-Methylpiperidine Reactions
Welcome to the technical support center for managing stereoselectivity in reactions involving 1-Boc-4-methylpiperidine. This versatile building block is a cornerstone in medicinal chemistry, but its conformational flexibility and the interplay of steric and electronic factors can present significant challenges in controlling stereochemical outcomes. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and actionable troubleshooting strategies to navigate these complexities. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that underpin stereocontrol in the this compound scaffold. Understanding these principles is the first step toward rational design and troubleshooting of your synthetic route.
Q1: What makes controlling stereoselectivity in this compound reactions so challenging?
A1: The primary challenge arises from the conformational dynamics of the piperidine ring and the influence of its substituents. The system exists as a dynamic equilibrium of chair conformations.
-
Conformational Preference: The 4-methyl group has a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This locks the ring into a biased conformation, which serves as the primary starting point for stereochemical analysis.
-
Bulky N-Boc Group: The tert-butoxycarbonyl (Boc) group is sterically demanding. While it doesn't have a strong axial/equatorial preference itself due to the planarity of the carbamate group, its large size can influence the trajectory of incoming reagents, particularly at the adjacent C2 and C6 positions.[1][2]
-
Subtle Energy Differences: In many reactions, the transition states leading to different diastereomers are close in energy. This means that minor changes in reaction conditions (temperature, solvent, reagent size) can have a profound impact on the diastereomeric ratio (d.r.), sometimes leading to frustratingly low selectivity.
Caption: Conformational equilibrium of this compound.
Q2: How do I predict whether an attack will occur from the axial or equatorial face of a piperidine ring derivative?
A2: The direction of attack on a prochiral center (e.g., a ketone at C2, C3, or C4) is governed by minimizing steric hindrance in the transition state.
-
Axial Attack: Generally favored for smaller nucleophiles attacking a carbonyl group. The nucleophile approaches along the axis of the ring, avoiding steric clashes with the equatorial substituents on the adjacent carbons. This leads to an equatorial alcohol.
-
Equatorial Attack: Favored for bulkier nucleophiles. The trajectory from the equatorial direction can be sterically hindered by the axial hydrogens at adjacent carbons (a 1,3-diaxial interaction in the transition state). However, for very bulky reagents, this path may be preferred if the axial face is more encumbered. This leads to an axial alcohol.
The presence of the 4-methyl group provides a permanent steric marker. For reactions at C3 or C5, the methyl group will sterically bias one face, directing incoming reagents to the opposite side. For reactions at C2 or C6, both the 4-methyl and the N-Boc group must be considered.[3][4]
Q3: What specific role does the N-Boc protecting group play in directing stereochemistry?
A3: The N-Boc group is not merely a passive protecting group; it actively influences stereoselectivity through several mechanisms:
-
Steric Shielding: As mentioned, its sheer bulk can block or hinder the approach of reagents to the C2 and C6 positions, often favoring attack from the face opposite the bulkier part of the rotating Boc group.[5]
-
Directed Metalation: In reactions involving organolithium bases, the carbonyl oxygen of the Boc group can coordinate to the lithium ion, directing deprotonation to the adjacent C2 or C6 positions. The stereochemical outcome of subsequent trapping with an electrophile then depends on the conformation of the resulting lithiated intermediate.[6]
-
Catalyst Interaction: In metal-catalyzed C-H functionalization reactions, the Boc group can influence which C-H bond the catalyst inserts into. Changing the N-protecting group is a common strategy to alter site-selectivity and stereoselectivity. For example, studies have shown that N-Boc and N-nosyl groups can lead to different diastereoselectivities in rhodium-catalyzed C-H functionalization at the C2 position.[1][2][7]
Troubleshooting Guide: Common Stereoselectivity Issues
This section provides a problem-and-solution framework for common issues encountered during reactions with this compound derivatives.
Problem 1: My reaction yields a poor diastereomeric ratio (d.r. ≈ 1:1).
This is a classic sign that the energy difference between the two diastereomeric transition states is negligible under your current reaction conditions.
| Potential Cause | Proposed Solution & Rationale |
| High Reaction Temperature | Lower the temperature. Reactions are often run at 0 °C, -40 °C, or even -78 °C. According to the Eyring equation, the contribution of the activation enthalpy (ΔH‡) to the rate becomes more dominant at lower temperatures. If the transition states have even a small difference in enthalpy, lowering the temperature will amplify this difference, leading to a higher d.r. |
| Inappropriate Solvent | Screen different solvents. The solvent can influence the effective steric bulk of reagents and stabilize transition states differently. A non-coordinating solvent like toluene or hexane may enhance steric effects, while a coordinating solvent like THF could participate in the transition state, altering the stereochemical outcome. |
| Insufficient Steric Differentiation | Use a bulkier reagent or catalyst. If you are performing a reduction, for example, switch from NaBH₄ to a bulkier hydride source like L-Selectride® or K-Selectride®. The larger reagent will be more sensitive to the steric environment around the reaction center, leading to a more selective attack from the less hindered face.[8] |
Problem 2: The major product is the undesired diastereomer.
This indicates that you are likely forming either the kinetic or thermodynamic product, but you desire the other.
-
Scenario A: You are getting the thermodynamic product, but want the kinetic one.
-
Diagnosis: Thermodynamic products are more stable and are favored under conditions that allow for equilibrium. This often involves higher temperatures, longer reaction times, or the presence of a reversible step.
-
Solution: To favor the kinetic product , you must operate under conditions that do not allow for equilibration.
-
Use a lower temperature (-78 °C is common).
-
Use a strong, non-nucleophilic base (like LDA or KHMDS) for deprotonations to ensure rapid and irreversible formation of the intermediate.
-
Use short reaction times and quench the reaction as soon as the starting material is consumed to prevent isomerization of the product.[9]
-
-
-
Scenario B: You are getting the kinetic product, but want the thermodynamic one.
-
Diagnosis: The kinetic product is formed faster but is less stable.
-
Solution: To favor the thermodynamic product , you need to enable an equilibration mechanism.
-
Increase the reaction temperature or allow the reaction to warm to room temperature for an extended period.
-
Introduce a protic source (if the mechanism allows) or use a base that can reversibly deprotonate the product, allowing it to equilibrate to the more stable isomer.
-
Consider a post-reaction epimerization step. Sometimes, it is most efficient to isolate the kinetic mixture and then subject it to conditions that will isomerize it to the desired thermodynamic product.[9][10]
-
-
Caption: Troubleshooting workflow for poor stereoselectivity.
Problem 3: Site-selective C-H functionalization gives poor diastereoselectivity.
Direct C-H functionalization is powerful but can be difficult to control. The choice of catalyst and N-protecting group is paramount.
-
Cause: The catalyst may not have sufficient chiral induction to differentiate between the two diastereotopic C-H bonds at the C2/C6 positions or the two faces of the ring for C3/C5 functionalization.
-
Solution:
-
Catalyst Screening: This is the most critical step. Dirhodium tetracarboxylate catalysts are commonly used for these transformations. The ligands on the rhodium center create a chiral pocket that controls the stereochemistry of the C-H insertion. It has been demonstrated that catalysts like Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ can give vastly different diastereoselectivities and yields for C2 functionalization of N-Boc-piperidine.[1][2][7]
-
Modify the N-Protecting Group: If catalyst screening fails, changing the N-protecting group can alter the reaction's outcome. Switching from N-Boc to a more rigid or differently coordinating group like N-nosyl (Ns) or N-tosyl (Ts) can change the conformational preferences of the ring and its interaction with the catalyst, leading to improved selectivity.[1][7]
-
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-4-methylpiperidin-3-one
This protocol provides a method for the diastereoselective reduction of a 3-keto-piperidine to favor the cis-3-hydroxy-4-methyl product via axial attack by a bulky reducing agent.
Materials:
-
N-Boc-4-methylpiperidin-3-one
-
L-Selectride® (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Dissolve N-Boc-4-methylpiperidin-3-one (1.0 equiv) in anhydrous THF (to a concentration of ~0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 equiv, 1.0 M solution in THF) dropwise via syringe over 15 minutes. The bulky tri-sec-butylborohydride will preferentially attack from the axial direction to avoid steric clash with the equatorial 4-methyl group, yielding the equatorial alcohol (cis product).
-
Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aq. NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Add an equal volume of saturated aq. Rochelle's salt solution and stir vigorously for 1 hour to break up any emulsions and chelate the boron salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired diastereomer.
-
Characterize the product by ¹H NMR and determine the d.r. by analyzing the integration of characteristic signals for each diastereomer.
References
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the character of the N-substituent in 4-piperidones on the stereochemistry of phenyllithium synthesis (1967) | É. A. Mistryukov | 4 Citations [scispace.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Work-up Procedures for Reactions Involving 1-Boc-4-methylpiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 1-Boc-4-methylpiperidine. Our goal is to equip you with the expertise to navigate common challenges, ensuring high purity and yield for your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound to build a strong foundation for subsequent work-up and troubleshooting procedures.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the physicochemical properties of this compound is crucial for designing effective work-up and purification strategies. It is a versatile building block in medicinal chemistry and organic synthesis.[1]
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | tert-butyl 4-methylpiperidine-1-carboxylate | [1][2] |
| CAS Number | 123387-50-8 | [1][2] |
| Molecular Formula | C₁₁H₂₁NO₂ | [1][2] |
| Molecular Weight | 199.29 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | Data not readily available; typical for similar MW compounds | |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, etc.). Insoluble in water. | [3] |
| Storage | Store at 0-8°C |[1] |
Q2: How stable is the Boc (tert-butoxycarbonyl) protecting group during work-up?
A2: The Boc group is a robust protecting group under many conditions, but it has a critical vulnerability: it is labile to acid.[4][5]
-
Basic and Nucleophilic Conditions: The Boc group is highly stable towards most bases (e.g., NaOH, K₂CO₃, triethylamine) and nucleophiles, making basic washes a safe and effective part of the work-up.[4][6][7]
-
Acidic Conditions: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][8] Even moderately acidic aqueous conditions (pH < 4) during extraction can lead to partial or complete deprotection. This acid sensitivity is due to the formation of a stable tert-butyl cation intermediate.[6][8] Therefore, acidic washes should be avoided unless Boc deprotection is the desired outcome.[9]
Q3: What are common impurities that I might encounter after a reaction with this compound?
A3: A successful purification strategy depends on anticipating potential impurities.[10] Common impurities include:
-
Unreacted Starting Materials: Residual this compound or other starting reagents.
-
Reagent-Related Byproducts: For example, triphenylphosphine oxide from a Mitsunobu reaction or di-tert-butyl dicarbonate byproducts if it was used in a preceding step.[9]
-
Side-Reaction Products: Products arising from undesired chemical transformations.
-
Boc-Deprotected Piperidine: If the reaction or work-up conditions were inadvertently acidic, you might find the free 4-methylpiperidine or its salt.
Section 2: General Work-up and Extraction Protocol
This section provides a standard, adaptable workflow for the extractive work-up of a typical reaction involving this compound where the final product is expected to be neutral and soluble in organic solvents.
Experimental Protocol: Standard Liquid-Liquid Extraction
-
Reaction Quench:
-
Cool the reaction mixture to room temperature or 0°C if the quench is exothermic.
-
Slowly add a quenching agent. For most reactions, this will be deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: This step neutralizes reactive species and prepares the mixture for extraction.
-
-
Solvent Addition & Phase Separation:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane). Rationale: The choice of solvent depends on the polarity of the desired product. Ethyl acetate is a good first choice for many piperidine derivatives.
-
Ensure the total volume does not exceed 75% of the funnel's capacity.
-
Gently shake the funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer containing your product should be distinct from the aqueous layer.
-
-
Aqueous Washes (Neutral/Basic):
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized Water (2x): To remove water-soluble impurities and reagents.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution (1x, optional): To neutralize any residual acid from the reaction. Caution: Vent frequently as CO₂ gas may evolve.
-
Saturated Sodium Chloride (Brine) Solution (1x): To break up minor emulsions and reduce the solubility of organic compounds in the aqueous layer, effectively "drying" the organic phase.[11]
-
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and swirl. The drying agent should move freely once the solution is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Mandatory Visualization: General Work-up Workflow
Caption: A standard workflow for the extractive work-up of reactions.
Section 3: Troubleshooting Guide
This section is designed to help you resolve specific issues you may encounter during the work-up procedure.
Q4: I have a persistent emulsion that won't separate. What should I do?
A4: Emulsions are a common problem, especially when the reaction mixture contains surfactant-like byproducts or when basic solutions are extracted with chlorinated solvents.[12][13][14] Do not shake the separatory funnel vigorously; gentle inversions are often sufficient.[14] If an emulsion has already formed, here are several techniques to try, from simplest to most aggressive:
-
Be Patient: Allow the separatory funnel to sit undisturbed for 10-30 minutes. Sometimes, emulsions break on their own.[12][15]
-
"Salting Out": Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the funnel and gently swirl.[12][13][15] This increases the ionic strength of the aqueous phase, forcing the separation of layers.[13][16]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.[12][13][15] This can break up the emulsion by removing fine particulate matter that may be stabilizing it.[12]
-
Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic layer.[14][16]
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning them can effectively break the emulsion.[16][17]
Mandatory Visualization: Troubleshooting Emulsions
Caption: Decision tree for breaking a persistent emulsion.
Q5: My yield is very low, and I suspect my product is in the aqueous layer. How can I recover it?
A5: If your this compound derivative has unexpected polarity or if the Boc group was accidentally cleaved, the product may have significant water solubility.
-
Check the pH: If the aqueous layer is acidic, the Boc group may have been cleaved, resulting in the protonated and water-soluble 4-methylpiperidine salt. To recover this, basify the aqueous layer with 1M NaOH to a pH > 10, then re-extract with an organic solvent like dichloromethane.
-
Back-Extraction: Even if the Boc group is intact, highly functionalized derivatives can have some water solubility. Perform several (3-5) "back-extractions" of the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
-
Use a Different Solvent: If you used a less polar solvent like diethyl ether, try re-extracting the aqueous layer with a more polar solvent like ethyl acetate or dichloromethane.
Q6: I see a second spot on my TLC plate after work-up that I believe is the deprotected amine. How can I avoid this?
A6: This is a classic sign of inadvertent Boc deprotection due to acidic conditions.
-
Avoid Acidic Washes: Do not use any acidic solutions (e.g., 1M HCl, sat. NH₄Cl) during the work-up unless specifically required by the protocol and deprotection is intended.[9] Saturated ammonium chloride is generally considered weakly acidic and can cause issues. A water wash is a safer alternative for removing basic reagents.
-
Neutralize Before Work-up: If the reaction itself was run under acidic conditions, carefully neutralize the crude mixture with a base (e.g., saturated NaHCO₃) before proceeding with extraction.
-
Re-protection: If deprotection has already occurred, you may need to re-protect the crude material. Dissolve the crude product in a suitable solvent (like THF or DCM), add a base (like triethylamine), and treat with di-tert-butyl dicarbonate (Boc₂O).[18]
Q7: My final product is an oil, but the literature reports a solid. What went wrong?
A7: This is a common issue that usually points to the presence of impurities.[19]
-
Residual Solvent: Ensure all extraction and chromatography solvents have been thoroughly removed under high vacuum. Gently heating the sample on the rotary evaporator or vacuum line can help, provided the compound is thermally stable.
-
Impurities: Even small amounts of impurities can act as a eutectic mixture, depressing the melting point and causing the product to remain an oil.[19] Further purification is necessary. Consider flash column chromatography, distillation, or recrystallization.[19] For recrystallization, try dissolving the oil in a minimum amount of a hot solvent in which it is highly soluble, then slowly adding a cold "anti-solvent" in which it is poorly soluble until turbidity is observed, then cool to induce crystallization.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Stability issues of 1-Boc-4-methylpiperidine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Boc-4-methylpiperidine under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on stability-related problems.
Issue 1: Inconsistent or Low Yields in Reactions Following a Boc-Deprotection Step
-
Question: I am seeing variable or lower than expected yields in the reaction following the removal of the Boc group from this compound. What could be the cause?
-
Answer: This issue often points to incomplete deprotection or degradation of the resulting free amine (4-methylpiperidine).
-
Verify Deprotection: Confirm the complete removal of the Boc group by TLC, LC-MS, or ¹H NMR before proceeding to the next step. The presence of starting material will lead to lower yields.
-
Amine Stability: The deprotected 4-methylpiperidine is a primary amine and can be susceptible to degradation, especially if left for extended periods or exposed to air and light. It is best to use the deprotected amine immediately in the subsequent reaction.
-
pH of the Next Reaction: Ensure the pH of the subsequent reaction is compatible with the free amine. Residual acid from the deprotection step can interfere with reactions requiring basic or neutral conditions.
-
Issue 2: Appearance of Unexpected Byproducts in my Reaction Mixture
-
Question: I am observing unexpected spots on my TLC or peaks in my LC-MS analysis when using this compound. What are these impurities?
-
Answer: The primary cause of unexpected byproducts is the premature cleavage of the Boc-protecting group.
-
Acidic Contaminants: The Boc group is highly sensitive to acidic conditions.[1] Ensure all solvents and reagents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Storage Conditions: Improper storage can lead to degradation over time. Store this compound at the recommended temperature (typically 2-8°C) and protect it from moisture and light.[1]
-
Forced Degradation: Under harsh acidic conditions or elevated temperatures, in addition to deprotection, further degradation of the piperidine ring is possible, although less common.
-
Troubleshooting Workflow: Low Yield or Impurities
References
Technical Support Center: Troubleshooting Byproducts in 1-Boc-4-methylpiperidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-4-methylpiperidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts in your reactions, with a focus on analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
-
N-alkylation: Introduction of an alkyl group to the piperidine nitrogen after deprotection of the Boc group.
-
Acidic Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent reactions.
-
Functionalization at the 4-position: Although less common for this specific molecule, modifications at the 4-position are a general strategy for piperidine derivatives.
Q2: What are the primary causes of byproduct formation in reactions with this compound?
A2: Byproduct formation can arise from several factors, including:
-
Incomplete reactions: Leaving unreacted starting material.
-
Side reactions: Such as over-alkylation, or reactions with solvents or impurities.
-
Degradation of starting material or product: The Boc group is sensitive to acidic conditions and can be prematurely cleaved.
-
Reactive intermediates: The tert-butyl cation generated during deprotection can lead to unwanted alkylation of other molecules.
Troubleshooting Guide: N-Alkylation of 4-Methylpiperidine (after Boc deprotection)
A common synthetic route involves the deprotection of this compound followed by N-alkylation of the resulting 4-methylpiperidine. This section will focus on troubleshooting the byproducts that can be observed during the N-alkylation step.
Scenario: I performed an N-alkylation of 4-methylpiperidine with an alkyl halide (e.g., methyl iodide) and my NMR and MS data suggest the presence of impurities.
Problem 1: Presence of unreacted 4-methylpiperidine.
-
Identification by NMR:
-
Look for the characteristic signals of 4-methylpiperidine. The exact chemical shifts will depend on the solvent and pH.
-
-
Identification by MS:
-
An ESI-MS in positive ion mode will show a peak corresponding to the protonated starting material [M+H]⁺ at m/z 100.12.
-
-
Possible Causes:
-
Insufficient amount of alkylating agent.
-
Reaction time is too short.
-
Low reaction temperature.
-
Poor quality of reagents.
-
-
Solutions:
-
Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents).
-
Increase the reaction time and monitor by TLC or LC-MS.
-
Gently heat the reaction mixture if the reactants are not sensitive to heat.
-
Ensure all reagents are pure and anhydrous.
-
Problem 2: Formation of a quaternary ammonium salt (over-alkylation).
-
Identification by NMR:
-
The signals for the N-alkyl groups and the piperidine ring protons will be shifted downfield compared to the mono-alkylated product due to the positive charge on the nitrogen.
-
-
Identification by MS:
-
In positive ion mode ESI-MS, a peak corresponding to the quaternary ammonium cation [M]⁺ will be observed. For example, with methyl iodide, the N,N-dimethyl-4-methylpiperidinium cation would have an m/z of 128.14.
-
-
Possible Causes:
-
Excess of the alkylating agent.
-
Reaction conditions are too harsh (e.g., high temperature).
-
-
Solutions:
-
Carefully control the stoichiometry of the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture.
-
Perform the reaction at a lower temperature.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ or [M]⁺ |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | 100.12 |
| 1,4-Dimethylpiperidine | C₇H₁₅N | 113.20 | 114.21 |
| 1,1,4-Trimethylpiperidinium | C₈H₁₈N⁺ | 128.23 | 128.14 |
Troubleshooting Guide: Acidic Deprotection of this compound
The removal of the Boc group is a critical step to enable further functionalization of the piperidine nitrogen. However, the generation of a reactive tert-butyl cation can lead to byproducts.
Scenario: I performed an acidic deprotection of this compound using Trifluoroacetic Acid (TFA) and my NMR and MS data show unexpected signals.
Problem: Formation of N-tert-butyl-4-methylpiperidine.
-
Identification by NMR:
-
Appearance of a singlet around 1.0-1.2 ppm in the ¹H NMR spectrum, integrating to 9 protons, corresponding to the tert-butyl group attached to the nitrogen.
-
The piperidine ring protons will show characteristic shifts for an N-alkylated piperidine.
-
-
Identification by MS:
-
An ESI-MS in positive ion mode will show a peak corresponding to the protonated byproduct [M+H]⁺ at m/z 156.17.
-
-
Possible Cause:
-
The tert-butyl cation generated during the deprotection is trapped by the newly formed secondary amine (4-methylpiperidine). This is more likely to occur at higher concentrations.
-
-
Solutions:
-
Use a scavenger: Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture. These scavengers will react with the tert-butyl cation, preventing it from alkylating your desired product.[1]
-
Perform the reaction at a lower temperature: This can help to control the reactivity of the tert-butyl cation.
-
Use more dilute conditions: Lowering the concentration of the substrate can reduce the likelihood of intermolecular side reactions.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound | C₁₁H₂₁NO₂ | 199.29 | 200.30 |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | 100.12 |
| N-tert-butyl-4-methylpiperidine | C₁₀H₂₁N | 155.28 | 156.17 |
Experimental Protocols
General Protocol for Acidic Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The crude product, 4-methylpiperidine as its TFA salt, can be used in the next step or purified further.
General Protocol for N-Alkylation of 4-Methylpiperidine
-
Dissolve 4-methylpiperidine (1.0 eq) and a base such as potassium carbonate (2-3 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
To this stirred suspension, add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: Workflow for identifying and troubleshooting byproducts in this compound reactions.
Caption: Formation of N-tert-butyl byproduct during acidic deprotection and mitigation with a scavenger.
References
Catalyst selection and optimization for cross-coupling with 1-Boc-4-methylpiperidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalyst selection and optimization for cross-coupling reactions with 1-Boc-4-methylpiperidine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions involving this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with a this compound derivative is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in these reactions can stem from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. The steric hindrance from the methyl group on the piperidine ring can also play a significant role. Here is a step-by-step troubleshooting approach:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For challenging couplings, especially with sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1][2]
-
Recommendation: For Buchwald-Hartwig amination, consider using ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1] Air-stable precatalysts like XPhos Pd G3 can offer more consistent results.[1] For Suzuki-Miyaura coupling, SPhos has shown high activity for preparing sterically hindered biaryls.
-
-
Base Selection: The choice and quality of the base are crucial. Strong bases are typically required for deprotonation of the amine in Buchwald-Hartwig reactions or for the activation of boronic acids/esters in Suzuki-Miyaura couplings.
-
Buchwald-Hartwig: Strong bases like sodium tert-butoxide (NaOtBu) are often essential. Weaker bases like K₂CO₃ may require higher temperatures and can lead to slower reactions and catalyst decomposition.[1]
-
Suzuki-Miyaura: The base can influence the rate of transmetalation. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
-
Reaction Conditions:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques. Solvents should be degassed prior to use.[1]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[1] If you suspect catalyst instability, try lowering the reaction temperature and extending the reaction time.
-
Solvent: Use anhydrous, high-purity solvents. Common solvents for cross-coupling reactions include toluene, dioxane, and THF.
-
-
Starting Material Quality: Ensure the purity of your this compound derivative, aryl halide, and any other reagents. Impurities can poison the catalyst.
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my cross-coupling reaction. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired product. Here are some common side products and strategies to mitigate their formation:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material.
-
Cause: This can be promoted by sources of hydrogen in the reaction mixture or by certain catalyst/ligand combinations.
-
Solution: Ensure a strictly inert atmosphere and use ligands that favor rapid reductive elimination.[1]
-
-
Aryl Halide Homocoupling (Biaryl Formation): This involves the coupling of two aryl halide molecules.
-
Cause: This is more common with highly reactive aryl halides.
-
Solution: Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2) and choose a ligand that promotes the desired C-N or C-C bond formation over C-C homocoupling.[1]
-
-
Protodeboronation (in Suzuki-Miyaura reactions): This is the cleavage of the C-B bond of the organoboron reagent.
-
Cause: This can be promoted by moisture or certain bases.
-
Solution: Use anhydrous conditions and consider milder bases. Protecting the boronic acid as a pinacol or MIDA ester can also increase its stability.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is best suited for my this compound derivative?
A1: The choice between Suzuki-Miyaura and Buchwald-Hartwig coupling depends on the desired bond and the available starting materials.
-
For C-C bond formation (to create an aryl-piperidine linkage at a carbon atom), the Suzuki-Miyaura coupling is appropriate. This typically involves reacting an organoboron derivative of the piperidine with an aryl halide.
-
For C-N bond formation (to create an aryl-amino-piperidine linkage), the Buchwald-Hartwig amination is the method of choice. This involves reacting an amino-piperidine derivative with an aryl halide.[3]
Q2: How does the Boc protecting group affect the cross-coupling reaction?
A2: The tert-Butyloxycarbonyl (Boc) protecting group is generally stable under the basic conditions of most cross-coupling reactions. Its bulky nature can, however, contribute to the overall steric hindrance of the molecule, potentially influencing the required catalyst system and reaction conditions.
Q3: What is the "ortho effect" and how might it impact my reaction?
A3: The "ortho effect" refers to the steric hindrance caused by a substituent at the ortho position of an aromatic ring. If your aryl halide has a substituent ortho to the halogen, this can significantly slow down the reaction by impeding the approach of the bulky piperidine derivative to the palladium center. In such cases, more active catalyst systems with bulky, electron-rich ligands are often required to overcome this steric hindrance.
Q4: Can I use microwave irradiation to accelerate my reaction?
A4: Yes, microwave-assisted synthesis can be a valuable tool to shorten reaction times and potentially improve yields in Buchwald-Hartwig and Suzuki-Miyaura couplings.[4] However, optimization of the reaction temperature and time will be necessary to avoid decomposition of the catalyst or starting materials.
Data Presentation
Table 1: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides with Cyclic Amines
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Aniline | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ | Toluene | 110 | 8 | High |
| Aryl Chloride | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 100 | 12-24 | Good |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 100 | 16 | 85 |
| 4-Bromotoluene | N-Boc-piperazine | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | Toluene | 100 | 0.08 | 96 |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids/Esters
| Aryl Halide | Boronic Acid/Ester | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ | DME/H₂O | 80 | High |
| Aryl Chloride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| 4-Iodoanisole | 2-Thiopheneboronic acid | - | - | K₂CO₃ | Methanol | Reflux | 57 |
| 3-Chloropyridine | Pyridine-4-boronic acid pinacol ester | (TMEDA)Ni(o-tolyl)Cl (3) | PPh₂Me (9.9) | K₃PO₄ | Dioxane | 90 | 85 |
Note: The use of Nickel catalysts can be an effective alternative for Suzuki-Miyaura couplings, especially with heteroaryl substrates.[5]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride with a 1-Boc-4-substituted-piperidine
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 equiv), the 1-Boc-4-substituted-piperidine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) in anhydrous, degassed toluene (to achieve a final concentration of ~0.1 M).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Catalyst selection guide for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 1-Boc-4-methylpiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-4-methylpiperidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis. The following sections are designed to offer not just procedural steps, but a foundational understanding of why certain solvents and conditions are chosen, empowering you to optimize your reactions and resolve experimental hurdles.
Introduction to this compound Reactivity
This compound is a versatile building block in medicinal chemistry and organic synthesis. Its reactivity is primarily centered around three key areas: manipulation of the Boc-protecting group, functionalization at the C4-position, and deprotonation at the C2/C6 positions (α-lithiation). The choice of solvent is a critical parameter that can dramatically influence reaction outcomes, including yield, reaction rate, and even the chemoselectivity of a transformation. This guide will explore the solvent effects on two of the most common manipulations: N-Boc deprotection and functionalization at the C4-position.
Part 1: Troubleshooting Guide & FAQs for N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is prized for its stability in a wide range of conditions, yet its clean removal is crucial for subsequent synthetic steps. Most issues during deprotection can be traced back to the choice of acid, solvent, or the presence of sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection is sluggish or incomplete. What are the common causes and how can I fix it?
A1: Incomplete deprotection is a frequent issue. The primary causes are typically insufficient acid strength or concentration, suboptimal solvent choice, or steric hindrance.
-
Insufficient Acid: Ensure you are using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). A common starting point is a 20-50% solution of TFA in dichloromethane (DCM) or a 4M solution of HCl in 1,4-dioxane. If the reaction is still slow, you can cautiously increase the acid concentration.
-
Solvent Choice: The solvent's main role here is to ensure the solubility of the substrate. Dichloromethane (DCM) is the most common and effective solvent for TFA deprotections. For HCl, 1,4-dioxane or methanol are standard choices. If your substrate has poor solubility in these, consider a co-solvent. However, avoid solvents that can react with the acidic conditions or the generated tert-butyl cation.
-
Reaction Time & Temperature: Most Boc deprotections are complete within 1-3 hours at room temperature. If the reaction is slow, gentle warming to 30-40°C can be effective, but this may also increase the risk of side reactions. Always monitor the reaction by TLC or LC-MS before work-up.
Q2: I'm observing unexpected side products after deprotection. What are they and how can I prevent them?
A2: The most common side reaction during acid-catalyzed Boc deprotection is the formation of t-butylated byproducts. This occurs when the highly stable tert-butyl cation generated during the cleavage of the Boc group acts as an electrophile and alkylates other nucleophilic sites on your molecule or in the reaction mixture.
-
Mechanism of Side Product Formation: The acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of a carbamic acid and a tert-butyl cation. This cation can then be trapped by any available nucleophile.
-
Prevention with Scavengers: The most effective way to prevent t-butylation is to use a "scavenger." Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include:
-
Triisopropylsilane (TIS): Often used at 2.5-5% (v/v). It also has the benefit of reducing any trityl groups if present.
-
Water: Can be used in small amounts (around 2.5-5%) to quench the carbocation.
-
Thioanisole: Effective for protecting tryptophan and methionine residues in peptide synthesis.
-
Visualizing the Deprotection and Side Reaction Pathway
Caption: Boc deprotection mechanism and the competing side reaction pathway leading to t-butylated impurities.
Protocol 1: Standard N-Boc Deprotection with TFA
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Triisopropylsilane (TIS) (optional scavenger, 0.5 eq)
Procedure:
-
Dissolve this compound in DCM (approx. 0.1-0.2 M solution).
-
If using a scavenger, add TIS to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. Caution: The reaction is exothermic and evolves isobutene and CO₂ gas. Ensure adequate ventilation.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM can help remove residual TFA.
-
The resulting 4-methylpiperidine trifluoroacetate salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Part 2: Troubleshooting Guide & FAQs for Reactions at the C4-Position
For substrates like 1-Boc-4-hydroxypiperidine or other 4-functionalized derivatives, the choice of solvent is critical for controlling reactivity and preventing side reactions. The principles discussed here are broadly applicable to reactions involving the 4-methyl group after appropriate functionalization (e.g., halogenation).
Frequently Asked Questions (FAQs)
Q3: I am trying to perform a Williamson ether synthesis on 1-Boc-4-hydroxypiperidine, but I am getting low yields. How can solvent choice improve this?
A3: The Williamson ether synthesis is a classic S(_N)2 reaction. For this reaction to be efficient, a polar aprotic solvent is generally preferred.
-
Why Polar Aprotic Solvents? Polar aprotic solvents like DMF (dimethylformamide) and THF (tetrahydrofuran) are ideal. They are polar enough to dissolve the alkoxide intermediate formed after deprotonation of the hydroxyl group, but they do not form a strong solvation shell around the nucleophilic oxygen through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive.
-
Why Not Polar Protic Solvents? Polar protic solvents like ethanol or water will hydrogen-bond with the alkoxide, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the S(_N)2 reaction.
-
Troubleshooting Steps:
-
Switch to DMF or THF: If you are using a protic or less polar solvent, switching to anhydrous DMF or THF should improve the reaction rate.
-
Ensure Anhydrous Conditions: Water will quench the strong base (like NaH) used for deprotonation. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the alcohol.
-
Q4: When performing an acylation on 1-Boc-4-hydroxypiperidine, what is the best solvent?
A4: For O-acylation with an acyl chloride or anhydride, a non-nucleophilic, aprotic solvent is the best choice.
-
Recommended Solvents: Dichloromethane (DCM) , THF , or acetonitrile (MeCN) are excellent choices. They are good at dissolving the starting materials and do not participate in the reaction.
-
Role of Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst. For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective.
Illustrative Data: Solvent Effects on a Hypothetical S(_N)2 Reaction
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| DMF | Polar Aprotic | 37 | +++++ | High polarity solvates the cation, leaving the nucleophile highly reactive. Ideal for S(_N)2. |
| Acetonitrile | Polar Aprotic | 36 | ++++ | Good alternative to DMF, effectively promotes S(_N)2 reactions. |
| THF | Polar Aprotic | 7.6 | +++ | Moderately polar, good general-purpose solvent for S(_N)2. |
| Dichloromethane | Polar Aprotic | 9.1 | ++ | Lower polarity but often effective and easy to remove. |
| Ethanol | Polar Protic | 25 | + | Hydrogen bonding solvates and deactivates the nucleophile, significantly slowing the S(_N)2 rate. |
| Toluene | Non-polar | 2.4 | +/- | Poor solubility for ionic nucleophiles and intermediates, leading to very slow or no reaction. |
Visualizing Solvent Effects in S(_N)2 Reactions
Monitoring reaction progress of 1-Boc-4-methylpiperidine transformations using TLC and LC-MS
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of chemical transformations involving 1-Boc-4-methylpiperidine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is my amine compound streaking on the TLC plate?
A1: Streaking is a common issue when analyzing basic compounds like piperidine derivatives on standard silica gel plates, which are slightly acidic.[1] This can be caused by strong interactions between the basic nitrogen of your compound and the acidic silica.[2] To resolve this, add a small amount of a basic modifier, such as triethylamine (typically 0.1–2.0%), to your mobile phase.[3] Overloading the sample can also cause streaking, so ensure you are spotting a dilute solution.[4]
Q2: I don't see any spots on my TLC plate after development. What could be the problem?
A2: There are several potential reasons for not seeing spots. Your compound may not be UV-active, in which case you will need to use a chemical stain (e.g., ninhydrin for free amines, potassium permanganate, or iodine) to visualize the spots.[3] It's also possible your sample is too dilute; try spotting the same location multiple times, allowing the solvent to dry in between applications.[4] Another common mistake is having the solvent level in the developing chamber above the baseline where the sample is spotted, causing the sample to dissolve into the solvent pool instead of eluting up the plate.[4]
Q3: In my LC-MS analysis, why do I see a peak at [M+H-56]⁺ or [M+H-100]⁺?
A3: For a Boc-protected amine, observing a mass corresponding to the loss of 56 Da or 100 Da is a characteristic fragmentation pattern. The loss of 56 Da represents the loss of isobutylene, while the loss of 100 Da corresponds to the complete loss of the Boc group (isobutylene + CO₂). This fragmentation can occur in the ionization source and is a strong indicator of the presence of your Boc-protected compound.
Q4: My reaction seems to be incomplete during Boc deprotection. How can I be sure?
A4: During a Boc deprotection reaction, the product (the free amine, e.g., 4-methylpiperidine) is significantly more polar than the starting material (this compound). On a reverse-phase LC column, a successful deprotection will show the disappearance of the starting material's peak (longer retention time) and the appearance of a new, earlier-eluting peak for the product.[5] On a normal-phase TLC plate, the product will have a much lower Retention Factor (Rf) than the starting material.[6] If you still see a significant spot/peak corresponding to the starting material, the reaction is likely incomplete.
Q5: Can I use the same solvent for my LC-MS sample as I used for my reaction?
A5: It is crucial that your sample is completely dissolved in the initial mobile phase of your LC-MS method.[7] Using a solvent that is much stronger than the mobile phase can lead to poor peak shape, including splitting or broadening. A "dilute and shoot" approach, where the sample is diluted in the starting mobile phase (e.g., a 50:50 mixture of methanol and water), is often recommended for high-throughput analysis.[8]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Spots are streaked or elongated | Sample is too concentrated.[4] | Dilute the sample solution before spotting. |
| Compound is basic (e.g., amine) and interacting strongly with acidic silica.[2] | Add a basic modifier like triethylamine (0.1-2.0%) to the mobile phase.[3] | |
| Rf value is too high (spots near solvent front) | Mobile phase is too polar.[3] | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).[9] |
| Rf value is too low (spots near baseline) | Mobile phase is not polar enough.[3] | Increase the proportion of the polar solvent in your mobile phase.[9] For very polar compounds, consider a more polar system like methanol in dichloromethane. |
| Spots are not separating | Reactant and product have very similar polarities in the chosen solvent system. | Try a different solvent system with different selectivity (e.g., switch from an ethyl acetate-based system to a dichloromethane-based one).[10] Running a 2D TLC can also help resolve close spots.[11] |
| Uneven solvent front | The edge of the TLC plate may be chipped or touching the side of the chamber or filter paper wick.[1] | Ensure the plate is placed centrally in the chamber and does not touch the sides. Check plates for damage before use. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | Column overloading.[7] | Dilute the sample or decrease the injection volume. |
| Mismatch between sample solvent and mobile phase.[7] | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Secondary interactions with the stationary phase (e.g., basic amines with residual silanols).[7] | Add a buffer or modifier to the mobile phase (e.g., 0.1% formic acid) to improve peak shape. | |
| High backpressure | Blockage in the system (e.g., guard column, tubing, or analytical column). | Systematically disconnect components starting from the column to locate the blockage. Filter all samples and mobile phases to prevent particulates from entering the system.[7] |
| No peak or very low signal | Compound is not ionizing well in the chosen mode (ESI positive/negative). | Piperidine derivatives are basic and ionize well in positive ion mode ([M+H]⁺). Ensure the source is set to positive mode.[12] |
| Sample concentration is too low. | Prepare a more concentrated sample. | |
| Compound has precipitated in the sample vial or tubing. | Ensure the sample is fully soluble in the mobile phase. | |
| Ghost peaks or carryover | Contamination in the mobile phase or system.[7] | Prepare fresh mobile phase.[7] Implement a robust needle wash method and ensure the injection system is clean. |
| Sample from a previous injection is eluting. | Increase the run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds.[7] |
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Deprotection
This protocol describes the monitoring of a typical acid-catalyzed deprotection of this compound to 4-methylpiperidine.
1. Materials:
- TLC plates (Silica gel 60 F254)
- Developing chamber
- Capillary spotters
- Mobile Phase: 80:19:1 mixture of Hexanes:Ethyl Acetate:Triethylamine
- Visualization: UV lamp (254 nm) and/or Ninhydrin stain
- Reaction mixture aliquots (t=0, intermediate, final)
- Standards: this compound and 4-methylpiperidine (if available)
2. Procedure:
- Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and place the lid on top. Allow it to equilibrate for at least 10-15 minutes.
- Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1.5 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
- Spot the Plate: Dissolve a small amount of the this compound standard in a suitable solvent (e.g., ethyl acetate). Using a capillary spotter, apply a small spot to the "SM" lane on the baseline. Take an aliquot from the reaction vessel and spot it on the "RM" lane. For the co-spot lane, first spot the starting material, then spot the reaction mixture directly on top of it. Keep spots small (1-2 mm diameter).[1]
- Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Replace the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.
- Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry.
- Visualize under a UV lamp. The Boc-protected starting material may be UV active.
- To visualize the free amine product, dip the plate in a ninhydrin stain solution and gently heat with a heat gun until colored spots appear. The free amine will appear as a distinct colored spot (often purple or pink).
- The starting material will have a higher Rf value than the more polar deprotected product.[5] A complete reaction is indicated by the disappearance of the starting material spot in the "RM" lane.
Protocol 2: LC-MS Analysis of this compound Transformations
1. Sample Preparation:
- Take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
- Dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter into an LC vial to remove any particulates.[7]
2. LC-MS Instrumentation and Conditions:
- LC System: Standard HPLC or UPLC system.
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 1-5 µL[12]
- Column Temperature: 40 °C
- Gradient: | Time (min) | % B | | :--- | :-- | | 0.0 | 5 | | 5.0 | 95 | | 7.0 | 95 | | 7.1 | 5 | | 10.0 | 5 |
- Mass Spectrometer: ESI-equipped single quadrupole or tandem mass spectrometer.
- Ionization Mode: Positive Ion Mode (ESI+)[12]
- Scan Range: m/z 50-500
3. Data Analysis:
- Extract ion chromatograms for the expected m/z values of the starting material and product.
- This compound (Starting Material): Expect [M+H]⁺ at m/z 200.16.[12] It will have a longer retention time due to its lower polarity.
- 4-methylpiperidine (Deprotected Product): Expect [M+H]⁺ at m/z 100.11. It will have a shorter retention time due to its higher polarity.
- Monitor the disappearance of the peak at m/z 200.16 and the appearance of the peak at m/z 100.11 to determine reaction progress.
Quantitative Data Summary
Table 1: TLC Data for a Typical Deprotection Reaction
| Compound | Expected Rf Value* | Visualization Method | Notes |
| This compound | ~0.6 - 0.8 | UV (if chromophore present), Permanganate stain | Less polar, travels further up the plate. |
| 4-methylpiperidine | ~0.1 - 0.3 | Ninhydrin stain (purple/pink spot), Permanganate stain | More polar, stays closer to the baseline.[5] |
*Rf values are highly dependent on the exact conditions (TLC plate, solvent system, temperature). The ideal solvent system should provide an Rf of ~0.2-0.4 for the compound of interest for good separation.[2]
Table 2: LC-MS Data for Key Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Typical Fragmentation Ions (m/z) |
| This compound | C₁₁H₂₁NO₂ | 199.29[12] | 200.16 | 144.1 (Loss of C₄H₈) |
| 4-methylpiperidine | C₆H₁₃N | 99.17 | 100.11 | 98.1, 84.1, 56.1 |
Visualizations
Caption: General experimental workflows for monitoring reaction progress using TLC and LC-MS.
Caption: Troubleshooting decision tree for TLC streaking issues with amine compounds.
References
- 1. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. policija.si [policija.si]
- 5. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylpiperidine CAS 626-58-4 | 806187 [merckmillipore.com]
- 7. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-N-Boc-4-Methylene-piperidine | 159635-49-1 [sigmaaldrich.com]
- 12. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to 1-Boc-4-methylpiperidine and 1-Boc-piperidine in Organic Synthesis
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the piperidine scaffold reigns as a privileged structure. Its prevalence in a vast number of FDA-approved drugs underscores its importance. The strategic functionalization of this saturated heterocycle is often a pivotal step in the synthesis of complex molecular architectures with tailored biological activities. Two of the most common and versatile building blocks for introducing this motif are 1-Boc-piperidine and its substituted analogue, 1-Boc-4-methylpiperidine.
This guide provides an in-depth, objective comparison of these two key intermediates, moving beyond a simple catalog of their properties to explore the nuanced impact of a single methyl group on their reactivity, stereochemical outcomes, and ultimate utility in synthesis. The insights presented herein are grounded in established principles of organic chemistry and supported by data from relevant studies, offering a practical resource for researchers, scientists, and drug development professionals.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these building blocks is essential for their effective application.
| Property | 1-Boc-piperidine | This compound |
| CAS Number | 79261-58-8 | 123387-50-8[1] |
| Molecular Formula | C₁₀H₁₉NO₂ | C₁₁H₂₁NO₂[1] |
| Molecular Weight | 185.26 g/mol | 199.29 g/mol [1] |
| Appearance | Colorless to light yellow liquid | Colorless to yellow liquid[2] |
| Boiling Point | 255-257 °C | Not widely reported |
| Key Structural Feature | Unsubstituted piperidine ring | Methyl group at the C4 position |
The primary structural difference, the methyl group at the C4 position of this compound, is the focal point of this comparison. This seemingly minor addition can exert significant influence over the molecule's conformational preferences and its reactivity in key synthetic transformations.
The Influence of the 4-Methyl Group: A Conformational Perspective
The piperidine ring exists predominantly in a chair conformation to minimize torsional strain. In this compound, the methyl group preferentially occupies the equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational rigidity can have long-range stereochemical implications, influencing the trajectory of incoming reagents and the stereochemical outcome of reactions at other positions on the ring.
References
A Senior Application Scientist's Guide: Comparing Boc and Cbz Protecting Groups for 4-Methylpiperidine in Advanced Synthesis
For researchers, medicinal chemists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. The 4-methylpiperidine moiety is a prevalent scaffold in numerous pharmacologically active compounds, making its effective manipulation a critical task.[1][2] This guide provides an in-depth, experience-driven comparison of two of the most ubiquitous amine protecting groups—tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz)—specifically for the protection of 4-methylpiperidine. Our focus will be on the practical implications of choosing one over the other, supported by experimental insights and protocols.
The Imperative of Amine Protection in Complex Synthesis
The secondary amine of 4-methylpiperidine is a nucleophilic and basic center, readily participating in a variety of chemical transformations. While this reactivity is often desired, it can be a significant liability when selective modification of other functional groups within a molecule is the goal. Protecting groups serve as temporary masks for this reactive amine, rendering it inert to specific reaction conditions.[3] The ideal protecting group is one that can be introduced efficiently, is stable throughout subsequent synthetic steps, and can be removed selectively under mild conditions without affecting other parts of the molecule.[4]
The choice between Boc and Cbz is not merely a matter of preference but a strategic decision that hinges on the overall synthetic plan, particularly the presence of other functional groups and the planned deprotection strategies. This concept is known as orthogonal protection , where multiple protecting groups can be removed under distinct conditions, allowing for the selective unmasking of specific reactive sites.[5]
The Contenders: A Head-to-Head Comparison
The tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) groups are both carbamate-based protecting groups, but their chemical properties and, consequently, their applications, differ significantly.[6]
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Introduction | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), in CH₂Cl₂, THF, or H₂O | Cbz-Cl, base (e.g., Na₂CO₃), often under Schotten-Baumann conditions (aqueous/organic biphasic)[7] |
| Deprotection Method | Acidolysis: Strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[8] | Hydrogenolysis: H₂ gas with a palladium on carbon (Pd/C) catalyst.[9] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acidic and many basic conditions. |
| Key Advantage | Orthogonal to Cbz and Fmoc groups; robust in reductive and basic conditions. | Orthogonal to Boc and Fmoc groups; imparts crystallinity, aiding purification.[10] |
| Potential Drawback | Lability to strong acids can be a limitation. | Incompatible with reactions involving catalytic reduction (e.g., hydrogenation of alkenes). |
Mechanism of Action: A Tale of Two Deprotection Pathways
The fundamental difference between Boc and Cbz lies in their deprotection mechanisms, a crucial factor in designing a synthetic route.
Boc Deprotection: An Acid-Triggered Cascade
The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Cbz Deprotection: A Reductive Cleavage
The Cbz group is characteristically removed by catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which, like in the Boc deprotection, decarboxylates to yield the free amine.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Analysis of 1-Boc-4-methylpiperidine by HPLC and GC
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. 1-Boc-4-methylpiperidine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, complete with detailed experimental protocols and supporting data based on the analysis of analogous compounds.
The selection of an analytical method is contingent on the specific analytical requirements, including the nature of potential impurities, requisite sensitivity, and the instrumentation available.[1] While HPLC is adept at analyzing non-volatile or thermally unstable compounds, GC excels in the analysis of volatile substances.[2][3][4] For a thorough purity evaluation of this compound, a combination of both techniques is often recommended.[2]
Comparison of HPLC and GC for Purity Analysis
The choice between HPLC and GC for the purity analysis of this compound depends on several factors. HPLC is generally preferred for the primary purity assessment of non-volatile impurities, while GC is ideal for analyzing volatile impurities and residual solvents.[2][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2] |
| Applicability | Broad applicability, including non-volatile and thermally labile compounds.[1][2] | Ideal for volatile and thermally stable compounds.[1][2] |
| Typical Analytes | Main compound purity, non-volatile impurities (e.g., di-Boc adducts, unreacted amines).[2][5] | Residual solvents (e.g., THF, ethyl acetate, hexanes), volatile impurities.[5] |
| Sample Preparation | Typically involves dissolving the sample in the mobile phase or a compatible solvent.[5] | Often requires dissolving the sample in a volatile solvent; headspace analysis is common for residual solvents.[5] |
| Temperature | Can be performed at room temperature.[3] | Requires high temperatures for volatilization of the sample.[3] |
| Analysis Time | Generally between 10 and 60 minutes.[3] | Typically faster, with run times in the minutes or even seconds for volatile compounds.[3] |
| Cost | Generally more expensive due to the cost of solvents and the need for a high-pressure pump.[3] | Often more cost-effective, utilizing more affordable carrier gases.[3] |
Experimental Protocols
The following are proposed experimental protocols for the purity analysis of this compound by HPLC and GC, based on methods for structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-Phase HPLC (RP-HPLC) is the primary method for determining the purity and quantifying non-volatile impurities in N-Boc protected amines.[5]
-
Instrumentation : Standard HPLC system with a UV detector.[5]
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient : A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar impurities.
-
Flow Rate : 1.0 mL/min.[5]
-
Detection : UV at 210 nm.[5]
-
Injection Volume : 10 µL.[5]
-
Sample Preparation : Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[5]
Gas Chromatography (GC) Protocol
GC with a Flame Ionization Detector (GC-FID) is well-suited for the detection and quantification of volatile impurities, such as residual solvents from the synthesis process.[5]
-
Instrumentation : GC system with a headspace autosampler and FID.[5]
-
Column : DB-624 or similar (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[5]
-
Carrier Gas : Helium or Hydrogen.[5]
-
Oven Program : 40°C (hold 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.[5]
-
Injector Temperature : 250°C.[5]
-
Detector Temperature : 260°C.[5]
-
Sample Preparation : Dissolve a known amount of the material in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.[5]
Illustrative Data
The following table presents illustrative data for the purity analysis of a 1-Boc-protected piperidine derivative, showcasing the types of results obtained from HPLC and GC analyses.
| Analytical Method | Purity (%) | Impurity 1 (Relative % Area) | Impurity 2 (Relative % Area) | Residual Solvents (ppm) |
| HPLC-UV | 99.5 | 0.25 (Unreacted Amine) | 0.18 (Di-Boc Adduct) | Not Applicable |
| GC-FID | Not Applicable | Not Applicable | Not Applicable | <100 (e.g., Ethyl Acetate) |
Note: This data is for illustrative purposes and does not represent the actual analysis of a specific commercial product.[5]
Workflow for Purity Analysis
The general workflow for the purity analysis of this compound using both HPLC and GC involves several key steps from sample preparation to data analysis and final decision-making.
Caption: Workflow for the comprehensive purity analysis of this compound.
Method Selection Logic
The decision to use HPLC, GC, or both for the analysis of this compound is guided by the specific information required about the sample's purity.
Caption: Decision tree for selecting the appropriate analytical method.
References
A Comparative Guide to the Chiral Separation of 1-Boc-4-methylpiperidine Enantiomers by Chiral HPLC
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical step in the development of safe and effective pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate their individual assessment. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of 1-Boc-4-methylpiperidine enantiomers, a common building block in medicinal chemistry.
Comparison of Chiral HPLC Methods
The following table summarizes two potential methods for the chiral separation of this compound enantiomers, one based on a reported method for a similar substrate and another representing a common alternative approach.
| Parameter | Method 1: Chiralpak IC-3 | Method 2: Chiralpak AD-H |
| Chiral Stationary Phase | Cellulose tris(3,5-dichlorophenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Particle Size | 3 µm | 5 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropyl Alcohol / Trifluoroacetic Acid (95:5:0.1, v/v/v) | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C (typical) | 25 °C (typical) |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Elution Order | To be determined experimentally | To be determined experimentally |
| Anticipated Resolution (Rs) | > 1.5 | > 2.0 |
Experimental Protocols
Detailed methodologies for the two compared chiral HPLC approaches are provided below.
Method 1: Chiralpak IC-3 Based Separation
This protocol is adapted from a validated method for the chiral separation of the structurally related (S)-1-Boc-3-hydroxypiperidine.[2]
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
Materials:
-
Column: Chiralpak IC-3, 3 µm, 250 x 4.6 mm
-
Mobile Phase:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropyl Alcohol (IPA)
-
Trifluoroacetic Acid (TFA)
-
-
Sample Diluent: Mobile Phase
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and TFA in a 95:5:0.1 (v/v/v) ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL. Prepare individual enantiomer solutions, if available, for peak identification.
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detection wavelength to 210 nm.
-
-
Injection and Data Analysis:
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and determine the retention times (t R1, t R2) for the two enantiomers.
-
Calculate the separation factor (α = t R2' / t R1', where t R' is the adjusted retention time) and the resolution (Rs = 2(t R2 - t R1) / (w1 + w2), where w is the peak width at the base).
-
Method 2: Chiralpak AD-H Based Separation
This protocol is a representative method for the chiral separation of piperidine derivatives on a widely used amylose-based CSP.[1][3]
Instrumentation:
-
A standard HPLC system as described in Method 1.
Materials:
-
Column: Chiralpak AD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase:
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol
-
Diethylamine (DEA)
-
-
Sample Diluent: Mobile Phase
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Ethanol, and DEA in a 90:10:0.1 (v/v/v) ratio. Degas the mobile phase before use. The addition of a basic modifier like DEA is often beneficial for improving the peak shape of basic analytes like piperidines.[1]
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detection wavelength to 210 nm.
-
-
Injection and Data Analysis:
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and perform data analysis as described in Method 1.
-
Experimental Workflow
The general workflow for the chiral HPLC separation of this compound enantiomers is illustrated in the following diagram.
Caption: General workflow for the chiral HPLC separation of this compound enantiomers.
Concluding Remarks
The selection of the optimal chiral stationary phase and mobile phase is an empirical process. Both Chiralpak IC-3 (cellulose-based) and Chiralpak AD-H (amylose-based) are excellent starting points for the development of a robust method for the chiral separation of this compound enantiomers. Method development may involve screening different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) and their proportions in the mobile phase, as well as adjusting the concentration and type of acidic or basic additives to optimize resolution and peak shape. Temperature can also be a critical parameter to fine-tune the separation. This guide provides two scientifically sound starting points to enable researchers to efficiently develop a suitable chiral HPLC method for their specific needs.
References
The Strategic Role of the 1-Boc-4-Methylpiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the piperidine ring stands as a quintessential "privileged structure," a testament to its recurring presence in a multitude of clinically successful pharmaceuticals.[1] Its conformational flexibility and capacity for diverse molecular interactions render it an invaluable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive examination of the structure-activity relationships (SAR) of 1-Boc-4-methylpiperidine derivatives, a subclass of piperidines that leverages the strategic placement of a tert-butoxycarbonyl (Boc) protecting group and a C4-methyl substituent to achieve desirable pharmacological profiles.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the nuanced interplay between structural modifications and biological activity, supported by experimental data and detailed methodologies. We will explore how alterations to this core scaffold influence interactions with various biological targets, thereby guiding the rational design of more potent and selective drug candidates.
The Significance of the this compound Core
The this compound scaffold serves as a versatile and synthetically tractable starting point for the elaboration of complex bioactive molecules.[2] The Boc group at the 1-position offers a stable protecting group for the piperidine nitrogen, which is crucial during multi-step syntheses and can be readily removed under acidic conditions.[3] This allows for the late-stage introduction of various substituents at the nitrogen, a key handle for modulating pharmacological activity and physicochemical properties.
The methyl group at the 4-position is not merely a passive substituent. Its presence can significantly influence the conformational preference of the piperidine ring and provide a steric and electronic environment that can enhance binding affinity and selectivity for specific biological targets.[4] For instance, in the context of sigma(1) receptor ligands, a 4-methyl substituent on the piperidine ring was found to be the most potent, with a Ki value of 0.030 nM, demonstrating a significant enhancement in binding affinity compared to other methylated derivatives.[4]
Comparative Analysis of this compound Derivatives in Drug Discovery
While direct, head-to-head SAR studies on a systematic library of this compound derivatives are not extensively documented in single publications, a comparative analysis can be constructed by examining its application in the synthesis of various therapeutic agents and by drawing parallels from closely related piperidine analogs.
Case Study 1: CCR5 Antagonists for HIV-1 Entry Inhibition
The this compound scaffold has been instrumental in the development of potent C-C chemokine receptor type 5 (CCR5) antagonists, which are crucial for inhibiting the entry of HIV-1 into host cells. A key building block in this endeavor is N'-Boc-4-methyl-4-aminopiperidine, which is synthesized from 1-Boc-4-piperidone.[5] The concise synthesis of the potent and bioavailable CCR5 antagonist, Sch-350634, was accomplished in excellent yield using this smart building block.[5]
The SAR in this class of compounds highlights the importance of the 4-position of the piperidine ring. The introduction of an amino group at this position, facilitated by the 1-Boc protection, allows for the attachment of a larger pharmacophore that is essential for potent CCR5 antagonism. The 4-methyl group, in this context, likely contributes to the optimal positioning of the appended moieties within the receptor's binding pocket.
Case Study 2: Inhibitors of Mycobacterium tuberculosis MenA
In the fight against tuberculosis, inhibitors of the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) have emerged as promising therapeutic targets. The synthesis of potent MenA inhibitors has utilized N-Boc-4-hydroxymethylpiperidine as a key intermediate.[6] This highlights the versatility of modifying the 4-position of the 1-Boc-piperidine scaffold, in this case with a hydroxymethyl group, to introduce functionalities that can be further elaborated.
In a study focused on optimizing a lead compound against MenA, a series of analogs were synthesized where the piperidine moiety was a central component.[6] The synthesis involved a Mitsunobu coupling with N-Boc-4-hydroxymethylpiperidine, followed by deprotection and further functionalization.[6] While this study did not specifically explore variations of the 4-substituent on the Boc-protected piperidine, it underscores the utility of this scaffold in constructing complex molecules with potent biological activity.
General Structure-Activity Relationship Trends
Based on the available literature for piperidine derivatives, several general SAR trends can be inferred and applied to the this compound scaffold:
-
N-Substituent: The nature of the substituent at the piperidine nitrogen (after Boc deprotection) is a critical determinant of biological activity. For many receptor families, such as opioid receptors, the N-substituent directly interacts with the binding pocket and dictates agonist versus antagonist activity, as well as receptor selectivity.[7]
-
C4-Substituent: The size, stereochemistry, and electronic properties of the substituent at the 4-position profoundly impact potency and selectivity. The 4-methyl group often serves as a good starting point, providing a balance of lipophilicity and steric bulk. As seen with sigma(1) receptor ligands, even subtle changes in the position of a methyl group can dramatically alter binding affinity.[4][8]
-
C2 and C3/C5 Substitutions: Modifications at other positions on the piperidine ring can be used to fine-tune the pharmacological profile. For instance, in a series of analgesic piperidines, a 3-methyl group was found to significantly influence potency and duration of action.[9]
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of this compound derivatives are provided below.
Synthesis of N'-Boc-4-methyl-4-aminopiperidine
This protocol describes a key step in the synthesis of a versatile building block for CCR5 antagonists, adapted from published procedures.[5]
Materials:
-
1-Boc-4-piperidone
-
Methylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in DCM, add methylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N'-Boc-4-methyl-4-aminopiperidine.
In Vitro Biological Assay: Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of synthesized this compound derivatives to a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Synthesized piperidine derivatives (test compounds)
-
Binding buffer (e.g., Tris-HCl with appropriate additives)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a known high-affinity unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound and determine the Ki value using appropriate software.
Visualizing the Synthetic Landscape
The synthesis of diverse this compound derivatives often starts from a common intermediate, 1-Boc-4-piperidone. The following workflow illustrates the divergent synthetic pathways to access various functionalized scaffolds.
Caption: Divergent synthetic pathways from 1-Boc-4-piperidone.
Logical Relationship in SAR Analysis
The process of establishing a structure-activity relationship is an iterative cycle of design, synthesis, and biological testing. The following diagram illustrates this logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 1-Boc-4-methylpiperidine vs. 1-Boc-4-ethylpiperidine
In the landscape of pharmaceutical and chemical research, substituted piperidines are pivotal building blocks. The seemingly minor difference between a methyl and an ethyl group at the 4-position of a 1-Boc-protected piperidine can influence reaction kinetics, yields, and impurity profiles. This guide provides a comparative analysis of the reactivity of 1-Boc-4-methylpiperidine and 1-Boc-4-ethylpiperidine, supported by established chemical principles and experimental data from analogous systems.
While direct, side-by-side quantitative studies comparing these two specific compounds are not extensively reported in the literature, their reactivity can be reliably inferred based on fundamental principles of organic chemistry, particularly steric hindrance and electronic effects. The primary reactions of interest for these molecules involve the cleavage of the N-Boc (tert-butoxycarbonyl) protecting group and functionalization of the piperidine ring itself.
Data Presentation: A Comparative Overview
The following table summarizes the expected reactivity and physicochemical properties of this compound and 1-Boc-4-ethylpiperidine. These comparisons are grounded in established chemical principles.
| Property/Reaction | This compound | 1-Boc-4-ethylpiperidine | Rationale for Comparison |
| Molecular Weight | 199.29 g/mol [1] | 213.32 g/mol | The ethyl group adds an additional CH₂ unit. |
| N-Boc Deprotection Rate | Expected to be slightly faster | Expected to be slightly slower | The larger ethyl group may exert minor steric hindrance at the nitrogen, potentially slowing the approach of reagents for deprotection. However, this effect is generally considered minimal for reactions at the nitrogen. |
| Reactivity at C4-Position | More accessible for substitution | Slightly less accessible | The ethyl group presents a greater steric shield around the 4-position compared to the methyl group, which could modestly hinder the approach of nucleophiles or electrophiles. |
| Lithiation at C2/C6 | More favorable | Less favorable | The increased steric bulk of the ethyl group at the 4-position could disfavor the formation of an organolithium species at the adjacent 2 and 6 positions due to increased steric strain. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of common procedures used for N-Boc piperidine derivatives.
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for N-Boc deprotection.[2][3]
Materials:
-
1-Boc-4-alkylpiperidine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1-Boc-4-alkylpiperidine (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 4-alkylpiperidine.
Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane
This is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[2][4]
Materials:
-
1-Boc-4-alkylpiperidine (1.0 equiv)
-
4M HCl in dioxane
-
Methanol or other suitable solvent (optional)
-
Diethyl ether
Procedure:
-
Dissolve the 1-Boc-4-alkylpiperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
Visualizations
Experimental Workflow: N-Boc Deprotection and Subsequent Functionalization
Caption: Workflow for N-Boc deprotection and subsequent functionalization.
Logical Relationship: Impact of Alkyl Group on Reactivity
Caption: Steric hindrance influencing reactivity.
References
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 1-Boc-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that profoundly impacts the economic viability, efficiency, and sustainability of a manufacturing process. 1-Boc-4-methylpiperidine, a versatile intermediate, has gained significant traction. This guide offers an in-depth cost-benefit analysis of utilizing this compound in large-scale synthesis, providing a comparative look at its performance against viable alternatives, supported by experimental insights and economic considerations.
The Strategic Value of this compound in Industrial Synthesis
This compound serves as a crucial precursor in the synthesis of a wide array of bioactive molecules, particularly in the development of novel therapeutics.[1] Its utility stems from the presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This group offers a unique combination of stability under various reaction conditions and facile removal under mild acidic conditions, a characteristic that is highly desirable in multi-step synthetic campaigns.[2][]
The 4-methylpiperidine scaffold itself is a prevalent motif in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[4] The strategic decision to employ the pre-functionalized and protected this compound can streamline synthetic routes, potentially reducing the number of steps and leading to higher overall yields.
A Comparative Analysis: The Boc Advantage in Large-Scale Operations
The choice of a nitrogen protecting group is a pivotal strategic decision in process chemistry. While other protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) are widely used, the Boc group presents distinct advantages in a large-scale setting.[5]
| Feature | This compound | Alternative Routes (e.g., N-Cbz-4-methylpiperidine) | Alternative Routes (Unprotected 4-methylpiperidine) |
| Introduction of Protecting Group | Procured with Boc group pre-installed | Requires separate Cbz protection step | Requires in-situ protection or careful control of reactivity |
| Deprotection Conditions | Mild acidic conditions (e.g., TFA, HCl in dioxane)[] | Hydrogenolysis (H₂, Pd/C) | Not applicable |
| Orthogonality | High, stable to basic and nucleophilic conditions[2] | Moderate, sensitive to some reductive conditions | Not applicable |
| Cost of Protecting Group Reagent | Di-tert-butyl dicarbonate (Boc₂O) - moderate cost | Benzyl chloroformate - relatively low cost | Not applicable |
| Safety & Handling (Deprotection) | Gaseous byproducts (isobutylene, CO₂) | Requires handling of flammable H₂ gas and pyrophoric catalysts | Not applicable |
| Waste Stream | Acidic waste, requires neutralization | Catalyst waste (heavy metal), solvent waste | Fewer protection/deprotection waste streams |
| Process Complexity | Reduced number of synthetic steps | Additional protection/deprotection steps | Potentially more complex reaction control |
The Economic Equation: Raw Material Costs vs. Process Efficiency
While the initial procurement cost of this compound may be higher than that of unprotected 4-methylpiperidine, a comprehensive cost-benefit analysis must consider the total cost of ownership. This includes the cost of reagents for protection and deprotection, solvent usage, energy consumption, waste disposal, and labor.
The use of this compound can lead to significant savings by:
-
Reducing the number of synthetic steps: Eliminating the need for a separate protection step simplifies the overall process.
-
Improving overall yield: Fewer steps generally translate to a higher overall yield of the final product.
-
Simplifying purification: The clean and efficient Boc deprotection often leads to easier purification of the final product.
However, it is crucial to consider the cost of the Boc protecting agent, di-tert-butyl dicarbonate (Boc₂O), and the acidic reagents required for its removal. In scenarios where the unprotected 4-methylpiperidine can be used directly without significant side reactions, this may present a more cost-effective, albeit potentially more challenging, synthetic route.
Experimental Workflows: A Comparative Look
To illustrate the practical implications of choosing this compound, let's consider a hypothetical synthesis of a key pharmaceutical intermediate.
As the diagram illustrates, Route A, which starts with the pre-protected building block, is more streamlined. Route B, while potentially having a lower initial raw material cost, involves an additional protection step, which adds to the overall process complexity, time, and potential for yield loss.
Experimental Protocol: Large-Scale N-Boc Protection of 4-methylpiperidine (for comparative cost analysis)
Objective: To provide a representative industrial-scale protocol for the N-Boc protection of 4-methylpiperidine to enable a more accurate cost comparison with procuring pre-protected this compound.
Materials:
-
4-methylpiperidine (1.0 kg, 10.1 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.3 kg, 10.5 mol)
-
Sodium hydroxide (440 g, 11.0 mol)
-
Water (10 L)
-
Toluene (10 L)
Procedure:
-
To a 50 L jacketed glass reactor, charge 4-methylpiperidine and water.
-
Stir the mixture and cool to 10-15 °C.
-
Slowly add a solution of sodium hydroxide in water, maintaining the temperature below 25 °C.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate in toluene.
-
Slowly add the Boc₂O solution to the reactor over 2-3 hours, maintaining the temperature between 20-25 °C.
-
Stir the reaction mixture for an additional 4-6 hours at room temperature, monitoring the reaction progress by GC-MS.
-
Once the reaction is complete, stop stirring and allow the layers to separate.
-
Separate the aqueous layer and extract with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound as an oil.
Expected Yield: 90-95%
Green Chemistry and Sustainability Considerations
In modern pharmaceutical manufacturing, the environmental impact of a synthesis is a significant factor in its overall cost-benefit analysis. The use of the Boc protecting group, while efficient, does have implications for green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI).
The protection and deprotection steps inherently lower the atom economy of the overall process. The deprotection of the Boc group generates isobutylene and carbon dioxide as byproducts, which, while relatively benign, contribute to the waste stream. Furthermore, the use of acidic reagents for deprotection requires subsequent neutralization, adding to the overall process mass intensity.
Alternative strategies, such as enzymatic resolutions or catalytic asymmetric syntheses that avoid the use of protecting groups altogether, are gaining interest as "greener" alternatives, although they may come with their own set of challenges in terms of catalyst cost and scalability.
Conclusion: A Strategic Decision Based on a Holistic View
The choice to use this compound in large-scale synthesis is a strategic one that requires a holistic assessment beyond the initial purchase price. For many applications, the benefits of a streamlined synthetic route, higher overall yields, and simplified purifications will outweigh the higher initial cost of this pre-protected building block.
However, for simpler molecules or processes where the unprotected amine can be used effectively, a route starting from 4-methylpiperidine may be more economical. A thorough process hazard analysis, a detailed cost analysis of all reagents and consumables, and a careful evaluation of the environmental impact are all essential components of making an informed and scientifically sound decision.
By carefully weighing these factors, researchers, scientists, and drug development professionals can optimize their synthetic strategies for both economic and scientific success.
References
In-Silico Modeling of 1-Boc-4-methylpiperidine Derivatives: A Comparative Guide to Target Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-silico modeling of 1-Boc-4-methylpiperidine derivatives and their binding to various protein targets. The information is supported by experimental and computational data to offer insights into the therapeutic potential of this versatile scaffold. The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it a valuable scaffold in drug design.[1]
Quantitative Comparison of Piperidine Derivatives
The following tables summarize the binding affinities of various piperidine derivatives against their respective biological targets. This data is crucial for understanding the relative potency and structure-activity relationships (SAR) of different structural modifications.
Table 1: Binding Affinity of Piperidine Derivatives to Sigma-1 (σ1) Receptor
| Compound/Analog | Ki (nM) | Reference Compound | Ki (nM) |
| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 - 1.49 | Haloperidol | 2.5 |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | (+)-Pentazocine | - |
| 4-Methylpiperidine Derivative ((-)-(S)-92) | High Affinity | PRE-084 (σ1R agonist) | - |
| N-Benzylpiperidine Derivative (Compound 5) | 3.64 | S1RA (σ1R antagonist) | - |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Inhibitory Activity of Piperidine Derivatives against Various Target Proteins
| Derivative Class | Target Protein | IC50 / Activity | Reference Drug | PDB ID |
| 3,4,6-Trisubstituted Piperidine (E22) | Akt1 | Potent Inhibition | GSK690693 (IC50 = 14.1 µM) | - |
| Piperidin-4-yl Appendant (10h) | pan-AKT | IC50 = 24.3 nM | GSK690693 | - |
| N-Benzylpiperidines (5h) | Acetylcholinesterase (AChE) | IC50 = 0.83 µM | Galantamine | - |
| Thiazolopyrimidines (9p) | Acetylcholinesterase (AChE) | IC50 = 0.73 µM | Galantamine | - |
| 4-Arylpiperidine | Oxidosqualene Cyclase (OSC) | IC50 = 0.26 µM | - | 1W6K |
Experimental Protocols
The reliability of in-silico modeling results is intrinsically linked to the rigor of the experimental methodology. Below are detailed protocols for the computational docking of piperidine-based ligands.
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines the steps for performing molecular docking of a this compound derivative to a target protein using AutoDock Vina.[2][3][4][5]
1. Preparation of the Receptor Protein:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure using software like UCSF Chimera or PyMOL.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared receptor file in PDBQT format, which is required by AutoDock Vina.[5]
2. Preparation of the Ligand (this compound derivative):
-
Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization using software like Avogadro or the tools within your molecular modeling suite.
-
Define the rotatable bonds in the ligand.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand file in PDBQT format.
3. Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
The grid parameter file (.gpf) is generated, which specifies the dimensions and location of the grid box.
4. Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking simulation.
-
The command will specify the prepared receptor and ligand files in PDBQT format, the grid parameter file, and the output file name.
-
Vina will perform a series of docking runs, exploring different conformations and orientations of the ligand within the receptor's active site.
5. Analysis of Docking Results:
-
The output file will contain the predicted binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) values for the different ligand poses.
-
Visualize the docked poses and the protein-ligand interactions using molecular visualization software like UCSF Chimera or PyMOL.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein to understand the binding mode.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Experimental workflow for in-silico molecular docking.
Caption: Simplified Sigma-1 Receptor signaling pathway.
Caption: Overview of the PI3K/Akt signaling pathway.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
References
Unveiling the Three-Dimensional Landscapes of 1-Boc-4-Methylpiperidine Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for designing effective and specific therapeutic agents. The 1-Boc-4-methylpiperidine scaffold is a crucial building block in medicinal chemistry, and its conformational intricacies, as revealed by X-ray crystallography, provide invaluable insights for structure-based drug design. This guide offers a comparative analysis of the crystallographic data of 1-Boc-4-substituted piperidine derivatives, alongside detailed experimental protocols to aid in further research.
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen plays a significant role in influencing the ring's conformation and the orientation of substituents. X-ray crystallographic analysis provides definitive experimental evidence of the solid-state conformation, including bond lengths, bond angles, and torsional angles, which are critical parameters for computational modeling and understanding intermolecular interactions in a biological context.
Comparative Crystallographic Data
While a comprehensive public database of crystallographic structures for a wide range of this compound derivatives remains somewhat limited, this guide presents available data to facilitate comparison. The following table summarizes the crystallographic parameters for a representative 1-Boc-4-substituted piperidine derivative, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, which showcases the typical data obtained from a single-crystal X-ray diffraction study.[1]
| Parameter | tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate[1] |
| Chemical Formula | C₁₄H₂₃N₃O₂ |
| Molecular Weight | 265.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.356 (3) |
| b (Å) | 11.735 (3) |
| c (Å) | 11.245 (2) |
| α (°) | 90 |
| β (°) | 100.224 (3) |
| γ (°) | 90 |
| Volume (ų) | 1474.8 (6) |
| Z | 4 |
| Temperature (K) | 198 |
Experimental Protocols
The determination of the crystal structure of this compound derivatives through X-ray crystallography involves a series of meticulous steps, from crystal growth to data analysis. The following is a generalized experimental protocol based on reported methodologies.[1]
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is through slow evaporation of a solvent.
-
Dissolution: Dissolve the synthesized this compound derivative in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, ethanol). The choice of solvent is critical and often determined empirically.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.
-
Crystal Selection: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects for mounting.
Data Collection and Structure Refinement
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.
-
X-ray Diffraction: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). As the crystal is rotated, the diffracted X-rays are recorded by a detector. Data is often collected at a low temperature (e.g., 198 K) to minimize thermal vibrations of the atoms.[1]
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Visualizing the Workflow and Molecular Structure
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
References
A Senior Application Scientist's Guide to Assessing and Enhancing the Metabolic Stability of Drug Candidates Derived from 1-Boc-4-methylpiperidine
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations or could produce toxic metabolites. The 1-Boc-4-methylpiperidine scaffold is a widely utilized building block in medicinal chemistry, valued for its synthetic versatility and its presence in numerous bioactive molecules.[1] However, like many piperidine-containing structures, derivatives of this compound can be susceptible to metabolic breakdown.
This guide provides an in-depth, objective comparison of methodologies to assess the metabolic stability of drug candidates derived from this key scaffold. We will delve into the underlying principles of common metabolic pathways, provide detailed experimental protocols for in vitro assessment, and present a comparative analysis of strategies to enhance metabolic stability, supported by experimental data. Our focus is on providing actionable insights and a logical framework for making informed decisions in your drug discovery programs.
The Metabolic Landscape of Piperidine-Containing Compounds
The metabolic fate of a drug candidate is a primary determinant of its pharmacokinetic profile. For compounds containing a piperidine ring, several metabolic pathways can come into play, predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[2] Understanding these pathways is crucial for rationally designing more stable molecules.
Common metabolic liabilities for piperidine-containing compounds include:
-
N-dealkylation: Cleavage of the substituent attached to the piperidine nitrogen.
-
Ring Oxidation: Hydroxylation at various positions on the piperidine ring, often at the carbon atoms adjacent (alpha) to the nitrogen.
-
Oxidation of Substituents: Metabolic modification of other functional groups attached to the piperidine scaffold.
The 4-methyl group in the this compound scaffold can also be a site of metabolic oxidation. The initial step in rationally improving the metabolic stability of derivatives is to identify these "metabolic soft spots."
Comparative Analysis of In Vitro Metabolic Stability Assays
A variety of in vitro assays are indispensable tools in early drug discovery for predicting a compound's metabolic fate.[3] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery, primarily for assessing Phase I metabolism mediated by CYP enzymes. Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where these enzymes are concentrated.
Causality Behind Experimental Choices: The choice of liver microsomes is driven by their enrichment in CYP enzymes, providing a cost-effective and high-throughput method to assess the intrinsic clearance of a compound due to Phase I metabolism. The inclusion of the cofactor NADPH is essential to initiate the enzymatic reactions.
Hepatocyte Stability Assay
Hepatocytes are the primary functional cells of the liver and provide a more holistic view of hepatic metabolism, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.
Causality Behind Experimental Choices: Using intact hepatocytes more closely mimics the in vivo environment of the liver. This allows for the evaluation of a compound's susceptibility to a broader range of metabolic enzymes and provides insights into how cell permeability might influence its overall metabolic clearance.
The following table provides a comparative summary of these two key assays:
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Biological System | Subcellular fractions of liver cells (microsomes) | Intact, viable liver cells (hepatocytes) |
| Metabolic Pathways | Primarily Phase I (CYP-mediated) | Phase I and Phase II, plus cellular uptake |
| Complexity | Relatively simple and high-throughput | More complex, lower throughput |
| In Vivo Correlation | Good for predicting intrinsic clearance by CYPs | Generally provides a more comprehensive prediction of hepatic clearance |
| Cost | Lower | Higher |
Strategies for Enhancing Metabolic Stability: A Comparative Analysis with Supporting Data
Once the metabolic liabilities of a drug candidate derived from this compound have been identified, several medicinal chemistry strategies can be employed to improve its stability. Here, we compare some of these strategies with illustrative data.
Deuteration
Replacing hydrogen atoms at metabolically labile positions with their heavier isotope, deuterium, can slow down the rate of metabolism. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, making it more difficult for enzymes to break.
Case Study: Deuteration of a Piperidine-Derived sEH Inhibitor
In a study on soluble epoxide hydrolase (sEH) inhibitors derived from a piperidine scaffold, deuteration was explored as a strategy to enhance metabolic stability. The half-life (t½) in human and rat liver microsomes was significantly increased for the deuterated analogs.[4]
| Compound | Modification | t½ (min) in Human Liver Microsomes | t½ (min) in Rat Liver Microsomes |
| Lead Compound | Non-deuterated | >240 | 26 |
| Analog 3h | Deuterated phenyl ring | >240 | 61 |
| Analog 3i | Deuterated phenyl ring | >240 | >60 |
Data adapted from a study on sEH inhibitors.[4]
Bioisosteric Replacement
Bioisosterism involves substituting a functional group or a whole scaffold with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological and pharmacokinetic profile. For piperidine-containing compounds, replacing the piperidine ring with other saturated heterocycles can block or alter metabolic pathways.
Case Study: Bioisosteric Replacement of Piperazine with Piperidine
In the development of atypical dopamine transporter (DAT) inhibitors, metabolic instability of piperazine-containing analogs was a significant issue. Replacing the piperazine ring with a piperidine or aminopiperidine moiety led to a substantial improvement in metabolic stability in rat liver microsomes.[5]
| Compound | Scaffold | % Remaining after 1 hour in Rat Liver Microsomes |
| Analog 1 | Piperazine | Low (not specified) |
| Analog 7 | Aminopiperidine | 51% |
| Analog 21b | Aminopiperidine | 63% |
| Analog 33 | Aminopiperidine | 68% |
Illustrative data from a study on DAT inhibitors.[5]
Another common bioisosteric replacement for the piperidine ring is the use of spirocyclic systems, such as azaspiro[3.3]heptane. These rigidified analogs can offer improved metabolic stability and solubility.[2][6]
Blocking Sites of Metabolism
Introducing sterically bulky groups or electron-withdrawing groups at or near the sites of metabolism can hinder the binding of metabolizing enzymes, thereby reducing the rate of metabolism.
Experimental Protocols
To ensure the reproducibility and reliability of metabolic stability data, detailed and validated protocols are essential.
Detailed Protocol: Liver Microsomal Stability Assay
1. Purpose: To assess the metabolic stability of a test compound in the presence of liver microsomes, primarily evaluating Phase I metabolism.[4]
2. Materials and Equipment:
-
Liver microsomes (human or other species)
-
Test compounds and positive controls (e.g., a known rapidly metabolized compound)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation:
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (typically <1%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound or positive control.
-
Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).
Detailed Protocol: Hepatocyte Stability Assay
1. Purpose: To determine the metabolic stability of a test compound in a system that includes both Phase I and Phase II enzymes, as well as cellular uptake mechanisms.[5][7]
2. Materials and Equipment:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
Collagen-coated plates
-
Humidified incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
3. Procedure:
-
Cell Preparation:
-
Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
-
Incubation:
-
Prepare a working solution of the test compound and positive control in the hepatocyte culture medium.
-
Remove the plating medium from the cells and add the medium containing the test compound.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by removing the medium and adding a cold quenching solution (e.g., acetonitrile).
-
-
Sample Processing and Analysis:
-
Collect the cell lysate and the quenched medium.
-
Process the samples for LC-MS/MS analysis to quantify the parent compound.
-
4. Data Analysis:
-
Similar to the microsomal stability assay, plot the natural logarithm of the percentage of the parent compound remaining against time to determine the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the experimental processes and the underlying biological transformations, the following diagrams have been generated.
Caption: Workflow for a typical liver microsomal stability assay.
Caption: Common metabolic pathways for piperidine-containing drugs.
Conclusion
Assessing and optimizing the metabolic stability of drug candidates derived from the this compound scaffold is a critical, data-driven process in drug discovery. By systematically employing in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can gain a clear understanding of a compound's metabolic liabilities. This knowledge, in turn, empowers medicinal chemists to apply rational design strategies, including deuteration, bioisosteric replacement, and metabolic blocking, to enhance stability. The comparative data and detailed protocols provided in this guide serve as a valuable resource for navigating the complexities of drug metabolism and ultimately, for developing safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of 1-Boc-4-methylpiperidine and Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and protecting group strategies is paramount to the efficiency and success of a synthetic campaign. 1-Boc-4-methylpiperidine is a versatile and widely used intermediate, valued for its role in introducing the 4-methylpiperidine scaffold found in numerous bioactive molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of conditions and allows for selective deprotection, making it a cornerstone of modern organic synthesis.
This guide provides an objective comparison of the kinetic performance of this compound in key synthetic transformations against relevant alternatives. The alternatives considered are the unsubstituted 1-Boc-piperidine, to elucidate the electronic and steric effects of the 4-methyl group, and 4-methylpiperidine protected with other common N-protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
While direct, side-by-side quantitative kinetic data for all these specific compounds is not extensively reported in the literature, this guide compiles established chemical principles, data from analogous systems, and detailed experimental protocols to empower researchers to conduct their own comparative kinetic studies.
Comparative Analysis of Reactivity
The reactivity of N-protected piperidines in reactions such as N-acylation and N-alkylation is governed by the interplay of the electronic nature of the protecting group and steric hindrance around the nitrogen atom.
1.1. N-Acylation and N-Alkylation Kinetics
The Boc group is an electron-withdrawing group, which reduces the nucleophilicity of the piperidine nitrogen compared to its unprotected form. However, it is considered less electron-withdrawing than the Fmoc and Cbz groups. Consequently, for reactions where the N-protected piperidine acts as a nucleophile (a common scenario in deprotection-functionalization sequences), the relative reactivity is expected to follow the trend:
Deprotected amine > Boc-protected > Cbz-protected > Fmoc-protected
The 4-methyl group in this compound is expected to have a minor electronic effect on the nitrogen atom's reactivity. Sterically, its presence at the 4-position is unlikely to significantly hinder reactions at the nitrogen atom.
The following table summarizes the expected qualitative differences in reactivity and provides a template for the presentation of experimentally determined kinetic data.
Table 1: Comparative Kinetic Data for N-Acylation and N-Alkylation
| Compound | Protecting Group | Expected Relative Reactivity | Experimental Half-life (t½) for N-Acylation (min) | Experimental Half-life (t½) for N-Alkylation (min) |
| This compound | Boc | Baseline | Data to be determined | Data to be determined |
| 1-Boc-piperidine | Boc | Slightly higher than methyl-substituted | Data to be determined | Data to be determined |
| 1-Cbz-4-methylpiperidine | Cbz | Lower than Boc-protected | Data to be determined | Data to be determined |
| 1-Fmoc-4-methylpiperidine | Fmoc | Lowest | Data to be determined | Data to be determined |
1.2. N-Deprotection Kinetics
The choice of protecting group is critically defined by its deprotection conditions, which should be orthogonal to other functional groups in the molecule. The Boc, Cbz, and Fmoc groups offer this orthogonality.[3][4][5]
-
Boc Group: Cleaved under acidic conditions (e.g., trifluoroacetic acid).
-
Cbz Group: Removed by catalytic hydrogenolysis.
-
Fmoc Group: Labile to basic conditions (e.g., piperidine).
Table 2: Comparative N-Deprotection Kinetics
| Compound | Protecting Group | Deprotection Conditions | Expected Relative Rate | Experimental Half-life (t½) (min) |
| This compound | Boc | 20% TFA in DCM | Fast | Data to be determined |
| 1-Cbz-4-methylpiperidine | Cbz | H₂, 10% Pd/C, MeOH | Moderate | Data to be determined |
| 1-Fmoc-4-methylpiperidine | Fmoc | 20% Piperidine in DMF | Very Fast | Data to be determined |
Experimental Protocols
The following protocols are designed for conducting comparative kinetic studies. It is recommended to use an internal standard for reactions monitored by chromatography (HPLC, GC) or spectroscopy (NMR) to ensure accurate quantification.
2.1. Synthesis of Starting Materials
A prerequisite for a comparative study is the synthesis of the N-protected 4-methylpiperidines.
-
This compound: Commercially available. Alternatively, it can be synthesized by reacting 4-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
1-Cbz-4-methylpiperidine: Synthesized by reacting 4-methylpiperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[6]
-
1-Fmoc-4-methylpiperidine: Synthesized by reacting 4-methylpiperidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.
2.2. Protocol for Kinetic Analysis of N-Acylation
This protocol describes a method for comparing the N-acylation rates of the different N-protected piperidines following deprotection.
Materials:
-
This compound
-
Alternative N-protected 4-methylpiperidines
-
Deprotection reagents (TFA, H₂/Pd-C, Piperidine)
-
Acylating agent (e.g., Acetyl chloride)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., Saturated aqueous sodium bicarbonate)
-
Analytical equipment (GC-MS or LC-MS)
Procedure:
-
Prepare stock solutions of the deprotected 4-methylpiperidine (generated in situ or isolated) and the internal standard in the anhydrous solvent.
-
In separate reaction vessels for each compound to be tested, place the stock solution and the base.
-
Initiate the reaction by adding a stock solution of the acylating agent.
-
At specified time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution and an extraction solvent.
-
Analyze the organic layer of each quenched aliquot by GC-MS or LC-MS to determine the ratio of the acylated product to the internal standard.
-
Plot the concentration of the product versus time to determine the reaction rate.
2.3. Protocol for Kinetic Analysis of N-Deprotection
This protocol outlines a method for quantifying the rate of deprotection for each N-protected 4-methylpiperidine.
Materials:
-
This compound, 1-Cbz-4-methylpiperidine, 1-Fmoc-4-methylpiperidine
-
Respective deprotection reagents
-
Solvents (DCM, MeOH, DMF)
-
Internal standard
-
Quenching solution (e.g., for acidic deprotection, a strong base; for basic deprotection, a weak acid)
-
Analytical equipment (HPLC or NMR)
Procedure:
-
Prepare a stock solution of the N-protected piperidine and the internal standard in the appropriate solvent.
-
Initiate the deprotection reaction by adding the corresponding deprotection reagent.
-
At specified time intervals, withdraw an aliquot and immediately quench the reaction.
-
Analyze the quenched aliquots to determine the concentration of the remaining N-protected starting material.
-
Plot the natural logarithm of the starting material concentration versus time to determine the pseudo-first-order rate constant.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to clearly illustrate the experimental workflows and reaction pathways.
References
- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to the Synthesis of 4-Substituted Piperidines: New Routes vs. Traditional Methods from 1-Boc-4-Piperidone
The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The continuous demand for novel analogues with improved properties necessitates the development of efficient and versatile synthetic strategies. This guide provides a comparative analysis of emerging synthetic routes to 4-substituted piperidines against established methods that utilize the readily available starting material, 1-Boc-4-piperidone.
This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of quantitative data, detailed experimental protocols, and visual representations of synthetic workflows to aid in the selection of the most appropriate method for their specific research needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data for a selection of new and traditional synthetic methods for the preparation of 4-substituted piperidines.
Table 1: Comparison of Synthetic Routes to 4-Arylpiperidines
| Method | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| New: Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., NaOtBu), Aryl Halide | Toluene | 100 | 12 | 85 | Direct functionalization of the C-H bond.[1] |
| Traditional: Grignard Reaction | Arylmagnesium Bromide, Anhydrous Et₂O | Diethyl ether | Reflux | ~2 | Variable | Requires anhydrous conditions; formation of tertiary alcohol. |
| Traditional: Reductive Amination then N-Arylation | Aniline, NaBH(OAc)₃; then Aryl Halide, Pd catalyst, Ligand, Base | DCM; then Toluene | RT; then 100 | 16; then 12 | ~70-85 (over 2 steps) | Multi-step but versatile for a wide range of anilines.[2] |
Table 2: Comparison of Synthetic Routes to 4-Alkyl/Alkenylpiperidines
| Method | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| New: Photoredox-Catalyzed Alkylation | Photocatalyst (e.g., Ir(ppy)₃), Alkyl Halide, Amine | Acetonitrile | RT | 24 | Good | Mild reaction conditions using visible light.[3] |
| Traditional: Wittig Reaction | Phosphonium Ylide, Strong Base (e.g., n-BuLi) | THF | RT | ~2-4 | Variable | Forms an exocyclic double bond.[4] |
| Traditional: Reductive Amination | Alkylamine, NaBH(OAc)₃ | DCM | RT | 16 | ~70-90 | A robust and widely used method for C-N bond formation.[2] |
Experimental Protocols
New Method: Palladium-Catalyzed C-H Arylation of N-Boc-Piperidine
This protocol is a general representation based on modern C-H functionalization techniques.
Reaction Setup: In an inert atmosphere glovebox or under a stream of argon, combine N-Boc-piperidine (1.0 equiv.), the desired aryl halide (1.2 equiv.), palladium acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv.) in an oven-dried Schlenk flask equipped with a magnetic stir bar.
Procedure:
-
Add anhydrous toluene (5-10 mL per mmol of N-Boc-piperidine) to the flask.
-
Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-N-Boc-piperidine.
Traditional Method: Reductive Amination of 1-Boc-4-Piperidone
This protocol describes a standard procedure for the synthesis of 4-aminopiperidine derivatives.[2]
Materials:
-
N-Boc-4-piperidone
-
Primary or secondary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 equiv.) and the amine (1.1 equiv.) in dichloromethane in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 4-amino-1-Boc-piperidine derivative.
Traditional Method: Grignard Reaction with 1-Boc-4-Piperidone
This protocol outlines the addition of an organometallic reagent to the carbonyl of 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Aryl or alkyl magnesium bromide (Grignard reagent, 1.2 equiv.)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-Boc-4-piperidone (1.0 equiv.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-hydroxy-4-substituted-1-Boc-piperidine.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and workflows described in this guide.
Caption: Palladium-catalyzed C-H arylation of N-Boc-piperidine.
Caption: Synthesis of 4-aminopiperidines via reductive amination.
Caption: Grignard addition to 1-Boc-4-piperidone.
Caption: A generalized experimental workflow for organic synthesis.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Boc-4-Methylpiperidine
As a Senior Application Scientist, my primary objective extends beyond the synthesis of novel compounds; it encompasses the entire lifecycle of a chemical within the laboratory, culminating in its safe and compliant disposal. The compound 1-Boc-4-methylpiperidine (tert-butyl 4-methylpiperidine-1-carboxylate) is a widely used intermediate in pharmaceutical and medicinal chemistry.[1] While the tert-butoxycarbonyl (Boc) protecting group mitigates the acute reactivity and corrosivity associated with its parent amine, 4-methylpiperidine, it is imperative to recognize that the compound retains potential hazards and must be managed as regulated chemical waste.
This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols for piperidine derivatives and general chemical waste management principles.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the risk profile of a chemical is the foundation of its safe handling. While specific toxicity data for this compound is limited, a conservative approach requires us to infer potential hazards from structurally related compounds, such as piperidine and other irritant piperidine derivatives.[2][3] The parent compound, piperidine, is classified as a highly flammable liquid that is toxic upon contact or inhalation and causes severe skin burns and eye damage.[4][5][6][7] Therefore, a robust personal protective equipment (PPE) protocol is non-negotiable.
Table 1: Key Safety & Physical Properties of this compound
| Property | Value | Source |
| Synonyms | 4-Methyl-piperidine-1-carboxylic acid tert-butyl ester | [1] |
| CAS Number | 123387-50-8 | [1] |
| Molecular Formula | C₁₁H₂₁NO₂ | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Storage | Store in a cool (0-8°C), dry, well-ventilated area. | [1] |
| Inferred Hazards | May cause skin, eye, and respiratory irritation. | [3][8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [10] |
Mandatory PPE Protocol
The selection of PPE is not merely a checklist; it is a system designed to provide layers of protection against specific routes of exposure.
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[2] In situations with a heightened risk of splashing, such as during bulk transfers or spill cleanup, a face shield must be worn in conjunction with goggles.[2]
-
Hand Protection : Chemical-resistant gloves are the most critical barrier against dermal exposure. Nitrile or neoprene gloves are recommended for handling piperidine derivatives.[2][4] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them frequently, especially after direct contact with the chemical.[2]
-
Body Protection : A fully buttoned, flame-retardant laboratory coat must be worn to protect against incidental skin contact.[2]
-
Respiratory Protection : All handling of this compound, including weighing, transferring, and waste consolidation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][10]
Part 2: Waste Collection and Segregation
Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container : Use a dedicated, leak-proof hazardous waste container with a secure screw-on cap.[11] The container must be constructed from a material chemically compatible with this compound and any solvents used in the process (e.g., High-Density Polyethylene - HDPE).
-
Labeling : The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Irritant"
-
The date of accumulation start.
-
Do not use abbreviations or chemical formulas on the primary label.[11]
-
-
Segregation :
-
Liquid Waste : Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in the designated liquid hazardous waste container.[11] Do not mix this waste with other streams like halogenated solvents or strong acids unless part of a validated quenching procedure.
-
Solid Waste : Contaminated solid materials, such as used weighing paper, gloves, or absorbent pads from minor spills, should be collected in a separate, clearly labeled solid hazardous waste container.[11]
-
"Empty" Containers : The original product container is not truly empty; it contains chemical residue and must be disposed of as hazardous waste.[12] Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate into the liquid hazardous waste stream. The rinsed container should then be managed as solid waste.
-
Part 3: Spill Management
Accidents happen, but a prepared response can significantly mitigate the risk.
Procedure for Small-Scale Laboratory Spills
-
Alert Personnel : Immediately alert others in the vicinity.
-
Ensure Ventilation : Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, evacuate the immediate area.
-
Don Appropriate PPE : Before addressing the spill, don the full PPE suite described in Part 1.
-
Contain and Absorb : Cover the spill with a suitable, non-flammable absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[4]
-
Collect Waste : Carefully sweep or scoop the absorbent material into a designated container for hazardous solid waste.[4][8][13]
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Prevent Runoff : Never wash a spill down the drain or allow it to enter waterways.[4][8]
Part 4: The Final Disposal Pathway
The ultimate destination for this compound waste is not a landfill or a drain. As a regulated organic chemical, it requires professional management and destruction.
The logical workflow for disposal is a self-validating system that ensures safety and compliance at each stage. The primary method of disposal for this type of organic waste is high-temperature incineration by a licensed hazardous waste disposal contractor.[11][12] Your institution's EHS department is the authoritative body for coordinating this final step.[11] They will provide specific guidance on container types, labeling, and pickup schedules.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling 1-Boc-4-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-Boc-4-Methylpiperidine (also known as tert-butyl 4-methylpiperidine-1-carboxylate) in a laboratory setting. The following procedures are designed to minimize risk and ensure safe operational handling and disposal.
1. Hazard Identification and Risk Assessment
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3]
-
Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[2]
A thorough risk assessment should be conducted before beginning any work with this chemical.
2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and potential vapors that can cause serious eye irritation.[2][4][5] |
| Hand Protection | Chemically resistant gloves. Nitrile, neoprene, or butyl rubber are recommended based on general resistance to similar compounds. Due to the lack of specific permeation data, it is advisable to double-glove. Gloves must be inspected before use and changed immediately if contaminated. | Prevents skin contact which can lead to irritation.[2][5] The specific glove material should be selected based on the experimental conditions and duration of handling. |
| Body Protection | A laboratory coat is required at a minimum. For larger quantities or procedures with a higher risk of splashing, chemical-resistant overalls or an apron should be worn. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the inhalation of vapors that may cause respiratory irritation.[2][3] The necessity and type of respirator should be determined by a formal risk assessment, considering the vapor pressure of the compound (currently unavailable) and the specifics of the procedure. |
3. Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the required personal protective equipment as outlined in the table above.
3.2. Handling:
-
Perform all manipulations of this compound within a certified chemical fume hood.
-
Use compatible equipment (e.g., glass, stainless steel).
-
When transferring the liquid, use a pipette or a syringe to minimize the risk of splashing. Avoid pouring directly from large containers.
-
Keep containers of this compound tightly closed when not in use to minimize the release of vapors.
-
Avoid contact with skin, eyes, and clothing.
3.3. Post-Handling:
-
Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Clean the work area and any contaminated equipment.
4. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.
-
Solid Waste: Contaminated solid waste, including gloves, pipette tips, and paper towels, should be placed in a designated, sealed hazardous waste bag or container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Logical Relationship for PPE Selection
Caption: A diagram showing the relationship between the hazards of this compound and the selection of appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
